Product packaging for Ethyl biphenyl-2-carboxylate(Cat. No.:CAS No. 19926-49-9)

Ethyl biphenyl-2-carboxylate

Cat. No.: B011600
CAS No.: 19926-49-9
M. Wt: 226.27 g/mol
InChI Key: MWQIUPALMQMOSD-UHFFFAOYSA-N
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Description

Ethyl biphenyl-2-carboxylate (CAS 19926-49-9) is a high-value aromatic ester serving as a versatile synthetic building block in organic chemistry and pharmaceutical research. With the molecular formula C₁₅H₁₄O₂ and a molecular weight of 226.27, this compound is a central precursor in the synthesis of complex polycyclic structures. Its primary research application is in the acid-catalyzed cyclization to form fluorenone derivatives, a fundamental reaction for accessing a core structure found in materials science and active pharmaceutical ingredients (APIs) . Recent mechanistic studies reinvestigating this classic intramolecular electrophilic substitution have revealed intriguing parallel pathways, including the formation of alkyl nitrates and the evolution of gases like CO₂ and CO under specific reaction conditions, highlighting the complex and versatile reactivity of this scaffold . The ethyl ester group offers a balance of reactivity and stability, making it a preferred starting material over methyl or other alkyl analogs in multi-step synthetic sequences aimed at developing novel compounds. This product is offered in high purity and is intended for research and development purposes. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B011600 Ethyl biphenyl-2-carboxylate CAS No. 19926-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-17-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQIUPALMQMOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432838
Record name Ethyl 2-phenylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19926-49-9
Record name Ethyl 2-phenylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Ethyl Biphenyl-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of ethyl biphenyl-2-carboxylate, a significant intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). This document details its physicochemical characteristics, spectroscopic profile, and a standard synthesis protocol.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol [1]
Boiling Point 360.751 °C at 760 mmHg[1]
Density 1.082 g/cm³[1]
CAS Number 19926-49-9[1]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid.
Solubility Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane; insoluble in water.
Storage Store at room temperature in a dry, well-ventilated place.[1]

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic methods. The expected spectral data are detailed below.

The proton NMR spectrum of this compound will exhibit characteristic signals for the ethyl group and the biphenyl protons. The aromatic region will show complex multiplets due to the coupling of the nine protons on the biphenyl core. The ethyl group will present as a triplet and a quartet.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.80m9HAromatic protons (biphenyl)
~ 4.10 - 4.30q2H-OCH₂CH₃
~ 1.10 - 1.30t3H-OCH₂CH₃

The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the twelve carbons of the biphenyl rings.

Chemical Shift (ppm)Assignment
~ 168C=O (ester)
~ 125 - 145Aromatic carbons (biphenyl)
~ 61-OCH₂CH₃
~ 14-OCH₂CH₃

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key absorption bands are expected for the carbonyl group and the aromatic rings. The C=O stretch of the ester is a strong and characteristic absorption.[2] Aromatic C-H and C=C stretching vibrations will also be prominent.[3]

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2980 - 2850MediumAliphatic C-H stretch
~ 1720 - 1700StrongC=O stretch (ester)
~ 1600 - 1450MediumAromatic C=C stretch
~ 1300 - 1000StrongC-O stretch (ester)[2]

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the Fischer esterification of biphenyl-2-carboxylic acid with ethanol in the presence of an acid catalyst.[4][5][6]

Materials:

  • Biphenyl-2-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve biphenyl-2-carboxylic acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process, starting from the formation of the biphenyl backbone via a Suzuki-Miyaura coupling, followed by the esterification of the resulting carboxylic acid.

Synthesis_Workflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_esterification Step 2: Fischer Esterification A 2-Bromobenzoic Acid Reactants1 Reactants1 B Phenylboronic Acid C Biphenyl-2-carboxylic Acid Reactants2 Reactants2 Reactants1->C Pd Catalyst, Base D Ethanol E This compound Reactants2->E Acid Catalyst (H₂SO₄)

Caption: Synthetic pathway for this compound.

Logical Relationship of Synthesis Steps

The synthesis of the target molecule is logically dependent on the successful formation of its precursor, biphenyl-2-carboxylic acid. The overall process can be broken down into the formation of the carbon-carbon bond that constitutes the biphenyl system, followed by the modification of the carboxylic acid functional group.

Logical_Relationship Start Starting Materials (2-Bromobenzoic Acid, Phenylboronic Acid, Ethanol) Step1 Suzuki-Miyaura Coupling Start->Step1 Step2 Fischer Esterification Intermediate Intermediate (Biphenyl-2-carboxylic Acid) Step1->Intermediate Intermediate->Step2 FinalProduct Final Product (this compound) Step2->FinalProduct

References

Ethyl Biphenyl-2-Carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19926-49-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl biphenyl-2-carboxylate, a key intermediate in organic synthesis with potential applications in medicinal chemistry and materials science. This document details its physicochemical properties, outlines established synthesis and purification protocols, and explores the biological significance of the broader class of biphenyl carboxylate derivatives.

Core Chemical and Physical Properties

This compound is a biphenyl derivative characterized by an ethyl ester functional group at the 2-position of one of the phenyl rings. Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 19926-49-9N/A
Molecular Formula C₁₅H₁₄O₂[1]
Molecular Weight 226.27 g/mol [1]
Boiling Point 360.751 °C at 760 mmHg[1]
Density 1.082 g/cm³[1]
MDL Number MFCD00671951[1]

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction to form the biphenyl scaffold, followed by a Fischer esterification.

Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling for Biphenyl-2-carboxylic acid Synthesis

This reaction couples a phenylboronic acid with a 2-halobenzoic acid derivative in the presence of a palladium catalyst and a base.

  • Materials:

    • 2-Bromobenzoic acid (or 2-Iodobenzoic acid)

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Diethyl ether

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve 2-bromobenzoic acid (1 equivalent) and phenylboronic acid (1.2 equivalents) in a 4:1 mixture of 1,4-dioxane and water.

    • Add potassium carbonate (3 equivalents) to the mixture.

    • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

    • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute it with water.

    • Acidify the aqueous layer with 1M HCl to precipitate the biphenyl-2-carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield crude biphenyl-2-carboxylic acid.

Step 2: Fischer Esterification for this compound Synthesis

This is an acid-catalyzed esterification of the synthesized biphenyl-2-carboxylic acid with ethanol.[2][3][4][5]

  • Materials:

    • Biphenyl-2-carboxylic acid (from Step 1)

    • Ethanol (absolute)

    • Concentrated sulfuric acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

    • Hexane

  • Procedure:

    • Suspend biphenyl-2-carboxylic acid (1 equivalent) in an excess of absolute ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[2]

    • After cooling, neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified using silica gel column chromatography.

  • Method:

    • Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

    • Collect the fractions and analyze them by TLC.

    • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_esterification Fischer Esterification cluster_purification Purification A 2-Halobenzoic Acid + Phenylboronic Acid C Biphenyl-2-carboxylic Acid A->C Coupling B Pd Catalyst + Base D Biphenyl-2-carboxylic Acid F This compound D->F Esterification E Ethanol + Acid Catalyst G Crude Product H Column Chromatography G->H I Pure this compound H->I

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the biphenyl carboxylic acid scaffold is a well-recognized pharmacophore in drug discovery. Derivatives have shown a range of biological activities, suggesting potential therapeutic applications.

Anticancer and Antifungal Properties of Biphenyl Carboxylates

Numerous studies have demonstrated the potential of biphenyl carboxylic acid derivatives as anticancer and antifungal agents. For instance, certain derivatives have exhibited cytotoxic effects against various cancer cell lines.[6] The proposed mechanism for some of these compounds involves the inhibition of key enzymes or receptors involved in cell proliferation.

Additionally, a study on biphenyl-4-carboxylic acid derived esters has shown that some, including the ethyl ester, exhibit moderate antifungal activity against Candida albicans and good activity against Candida tropicalis.

Compound ClassBiological ActivityPotential ApplicationReference
Biphenyl Carboxylic AcidsAnticancer (Cytotoxic)Oncology[6]
Biphenyl-4-Carboxylic Acid EstersAntifungalInfectious DiseasesN/A

It is important to note that these activities are reported for the broader class of compounds, and specific testing of this compound is required to determine its individual biological profile.

Biological_Significance A Biphenyl Carboxylic Acid Scaffold B Anticancer Activity A->B C Antifungal Activity A->C D Enzyme Inhibition B->D E Receptor Modulation B->E F Drug Discovery Lead B->F C->F

Caption: Potential biological roles of the biphenyl carboxylate scaffold.

Conclusion

This compound is a valuable synthetic intermediate. The synthetic route via Suzuki-Miyaura coupling and Fischer esterification is a robust and well-established method for its preparation. While direct biological data on this specific ester is scarce, the broader family of biphenyl carboxylates demonstrates significant potential in medicinal chemistry, particularly in the development of novel anticancer and antifungal agents. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

Ethyl biphenyl-2-carboxylate molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Biphenyl-2-Carboxylate

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, geared towards researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₁₅H₁₄O₂.[1][2] It belongs to the class of biphenyls, which are compounds containing two phenyl rings. The structure consists of a biphenyl backbone with an ethyl carboxylate group attached at the 2-position of one of the phenyl rings.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₄O₂[1][2]
Molar Mass 226.27 g/mol [1][3]
IUPAC Name Ethyl [1,1'-biphenyl]-2-carboxylate
CAS Number 19926-49-9[1][2]
Density 1.082 g/cm³[1][2]
Boiling Point 360.751 °C at 760 mmHg[1][2]
Flash Point 165.202 °C[1]

Structural Representation

The molecular structure of this compound is depicted in the following diagram.

Caption: Molecular structure of this compound.

Experimental Protocols

The synthesis of this compound and related biphenyl carboxylic acids often involves cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.

General Protocol for Suzuki-Miyaura Coupling

A common synthetic route to produce biphenyl carboxylic acid derivatives is the Suzuki-Miyaura coupling.[4] This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

  • Materials:

    • Aryl halide (e.g., a substituted bromobenzoate)

    • Arylboronic acid (e.g., phenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃ or Na₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water mixture or THF/water)

  • Procedure:

    • To a solution of the aryl halide in the chosen solvent system, the arylboronic acid and the base are added.

    • The palladium catalyst is then added to the reaction mixture.

    • The mixture is heated, typically at temperatures ranging from 80°C to reflux, for several hours.[4]

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of biphenyl carboxylic acid derivatives via Suzuki-Miyaura coupling.

synthesis_workflow start Start: Reactants reactants Aryl Halide + Arylboronic Acid + Base + Pd Catalyst in Solvent start->reactants reaction Heat Reaction Mixture (e.g., 80°C - reflux) reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Workup: - Cool to RT - Dilute with Water - Extract with Organic Solvent monitoring->workup Reaction Complete purification Purification: - Dry Organic Layer - Evaporate Solvent - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Biological Activity and Applications

This compound and its derivatives are primarily utilized as intermediates in the synthesis of more complex organic molecules.[2] They serve as important building blocks for active pharmaceutical ingredients (APIs), agrochemicals, and materials science applications.[2]

Research has shown that some biphenyl carboxylic acid derivatives exhibit potential biological activities. For instance, a library of small molecule biphenyl carboxylic acids was synthesized and screened for in vitro anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[4] Certain derivatives displayed potent activity against these cell lines.[4] Additionally, a more complex derivative, ethyl (R)-2-(biphenyl-4-carbonyl)-2, 3, 4, 9- tetrahydro-1H-pyrido[3, 4-b]indole-1-carboxylate, has shown good antitumor activity against Hela cells in vitro.[5]

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively documented, the anticancer activity of related biphenyl carboxylic acids suggests potential interaction with pathways involved in cell proliferation and survival. For example, some compounds have been tested for their interaction with the estrogen receptor alpha, indicating a potential role in modulating hormone-related cancer pathways.[4]

The logical relationship for investigating the biological activity of these compounds is outlined below.

biological_activity_logic cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesize Biphenyl Carboxylic Acid Derivatives characterization Characterize Structure (NMR, MS, IR) synthesis->characterization invitro In Vitro Anticancer Screening (e.g., MCF-7, MDA-MB-231) characterization->invitro ic50 Determine IC50 Values invitro->ic50 docking Molecular Docking (e.g., Estrogen Receptor Alpha) ic50->docking pathway Identify Potential Signaling Pathways docking->pathway

Caption: Logical workflow for biological activity screening.

Spectroscopic Data

The characterization of this compound and its derivatives is typically performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While a full dataset for the title compound is not provided, representative data for a related biphenyl carboxylic acid are presented below as an example of the expected spectral features.

Example Spectroscopic Data for a Biphenyl Carboxylic Acid Derivative [4]

TechniqueData
IR (KBr, υmax, cm⁻¹) 2891, 1721, 1419, 948
¹H-NMR (400 MHz, CDCl₃) δ (ppm) 8.25 (d, J = 7.6 Hz, 1H), 7.75 (d, J = 6.4 Hz, 1H), 7.58-7.53 (m, 3H), 7.49-7.41 (m, 4H), 7.39-7.32 (m, 1H), 1.72- 1.65 (m, 2H), 1.32-1.26 (m, 2H)
¹³C-NMR (101 MHz, CDCl₃) δ (ppm) 180.7, 140.5, 140.1, 137.5, 135.4, 130.6, 128.5, 127.7, 126.9, 28.3, 17.2
ESI-MS m/z 237.10 [M-H]⁺

This guide provides a foundational understanding of this compound for researchers and professionals. The information on its structure, properties, synthesis, and potential biological relevance can aid in its application in drug discovery and materials science.

References

Physical and chemical properties of Ethyl biphenyl-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl biphenyl-2-carboxylate is an aromatic ester that serves as a key intermediate in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both an ester and a biphenyl moiety, makes it a versatile building block in the pharmaceutical, agrochemical, and material science industries. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its spectral data.

Physicochemical Properties

This compound is a colorless to off-white solid or clear liquid at room temperature. A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂--INVALID-LINK--
Molecular Weight 226.27 g/mol --INVALID-LINK--
CAS Number 19926-49-9--INVALID-LINK--
Boiling Point 360.751 °C at 760 mmHg--INVALID-LINK--
Density 1.082 g/cm³--INVALID-LINK--
Storage Temperature Room Temperature--INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve the esterification of biphenyl-2-carboxylic acid or the coupling of a phenylboronic acid with an ethyl 2-halobenzoate.

Esterification of Biphenyl-2-carboxylic Acid

This method involves the reaction of biphenyl-2-carboxylic acid with ethanol in the presence of an acid catalyst.

Esterification Biphenyl_2_carboxylic_acid Biphenyl-2-carboxylic Acid Ethyl_biphenyl_2_carboxylate This compound Biphenyl_2_carboxylic_acid->Ethyl_biphenyl_2_carboxylate Ethanol Ethanol Ethanol->Ethyl_biphenyl_2_carboxylate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Ethyl_biphenyl_2_carboxylate Water Water Ethyl_biphenyl_2_carboxylate->Water

Esterification of Biphenyl-2-carboxylic Acid

Experimental Protocol:

  • To a solution of biphenyl-2-carboxylic acid (1 equivalent) in excess ethanol, a catalytic amount of concentrated sulfuric acid is added.

  • The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reaction

This method provides a versatile route to substituted biphenyls and can be adapted for the synthesis of this compound.

Suzuki_Coupling Phenylboronic_Acid Phenylboronic Acid Ethyl_biphenyl_2_carboxylate This compound Phenylboronic_Acid->Ethyl_biphenyl_2_carboxylate Ethyl_2_halobenzoate Ethyl 2-halobenzoate (X = Br, I) Ethyl_2_halobenzoate->Ethyl_biphenyl_2_carboxylate Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Ethyl_biphenyl_2_carboxylate Base Base (e.g., K₂CO₃) Base->Ethyl_biphenyl_2_carboxylate

Suzuki-Miyaura Cross-Coupling Reaction

Experimental Protocol:

  • In a reaction vessel, a mixture of phenylboronic acid (1.1-1.5 equivalents), ethyl 2-bromobenzoate or ethyl 2-iodobenzoate (1 equivalent), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) is prepared.

  • A suitable solvent system, such as a mixture of toluene and water, is added.

  • The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete as monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Spectral Data and Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a publicly available, comprehensive dataset for this compound is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Predicted Spectral Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), and multiplets in the aromatic region for the biphenyl protons.
¹³C NMR Resonances for the ester carbonyl carbon, the two carbons of the ethyl group, and the twelve carbons of the biphenyl system.
IR Spectroscopy A strong absorption band for the C=O stretching of the ester group (around 1720 cm⁻¹), and bands corresponding to C-H and C=C stretching of the aromatic rings.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (226.27 g/mol ).

Reactivity and Applications

This compound is a stable compound under normal conditions. --INVALID-LINK-- Its reactivity is primarily centered around the ester functionality and the aromatic rings. The ester group can undergo hydrolysis to the corresponding carboxylic acid or be converted to amides. The biphenyl rings can participate in electrophilic substitution reactions, although the substitution pattern will be directed by the existing substituents.

The primary application of this compound is as an intermediate in organic synthesis. It is a valuable precursor for the synthesis of more complex molecules, including:

  • Active Pharmaceutical Ingredients (APIs): The biphenyl scaffold is present in numerous drugs, and this compound serves as a convenient starting point for their synthesis. --INVALID-LINK--

  • Agrochemicals: It is used in the development of new pesticides and herbicides. --INVALID-LINK--

  • Material Science: It finds application in the synthesis of advanced polymers and coatings. --INVALID-LINK--

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in various fields of chemical research and industry. This guide has provided a summary of its key physical and chemical properties, outlined reliable synthetic methodologies, and discussed its spectral characteristics and primary applications. For researchers and professionals in drug development and material science, a thorough understanding of this compound's properties and synthesis is essential for its effective utilization in the creation of novel and functional molecules. Further research to fully characterize its spectral properties and explore its reactivity will undoubtedly expand its utility in organic synthesis.

Spectroscopic Profile of Ethyl Biphenyl-2-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl biphenyl-2-carboxylate (also known as ethyl 2-phenylbenzoate). Due to the limited availability of published experimental spectra for this specific isomer, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of substituent effects and comparison with spectral data of similar compounds, such as ethyl benzoate and other biphenyl derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0Multiplet1HAromatic H (ortho to COOEt)
~7.2-7.6Multiplet8HAromatic H
~4.2-4.4Quartet2H-OCH₂CH₃
~1.2-1.4Triplet3H-OCH₂CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~167C=O (Ester)
~140-145Quaternary Aromatic C
~127-132Aromatic CH
~61-OCH₂CH₃
~14-OCH₂CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3060-3030MediumAromatic C-H stretch
~2980-2900MediumAliphatic C-H stretch
~1720StrongC=O (Ester) stretch
~1600, 1480Medium-WeakAromatic C=C stretch
~1270, 1100StrongC-O stretch
Table 4: Predicted Mass Spectrometry (MS) Data
  • Ionization Method: Electron Ionization (EI)

m/zRelative IntensityAssignment
226High[M]⁺ (Molecular Ion)
197Medium[M - C₂H₅]⁺
181High[M - OC₂H₅]⁺
152Medium[C₁₂H₈]⁺ (Biphenylene)
105Low[C₆H₅CO]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a general framework for acquiring the spectroscopic data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The sample is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.

    • A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-noise ratio.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • The data is processed with a Fourier transform, and the baseline is corrected.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz.

    • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is expected to be a liquid or a low-melting solid at room temperature, a thin film is prepared by placing a drop of the neat sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is recorded.

    • The prepared salt plates with the sample are placed in the spectrometer's sample holder.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Functional Groups Connectivity (H & C Framework) NMR->NMR_Data IR_Data Functional Groups Present (e.g., C=O, C-O) IR->IR_Data MS_Data Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Unlocking the Therapeutic Potential of the Biphenyl-2-Carboxylate Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biphenyl-2-carboxylate framework represents a privileged scaffold in medicinal chemistry, with a growing body of research highlighting its potential in developing novel therapeutics. While Ethyl biphenyl-2-carboxylate primarily serves as a key synthetic intermediate, its derivatives have demonstrated significant promise across several therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the current state of research into the therapeutic applications of biphenyl-2-carboxylate derivatives. It details the quantitative biological data, experimental methodologies, and underlying signaling pathways to support further investigation and drug development efforts centered on this versatile chemical structure.

Anticancer Applications of Biphenyl-2-Carboxylate Derivatives

Several derivatives of biphenyl-2-carboxylic acid have been identified as potent anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The mechanisms of action appear to be diverse, involving the modulation of key cellular processes such as cell cycle progression and microtubule dynamics.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative biphenyl-2-carboxylic acid derivatives against human breast cancer and melanoma cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of these compounds.

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Reference Compound
3a Unsubstituted biphenyl-2-carboxylic acidMCF-710.14 ± 2.05Tamoxifen
MDA-MB-23110.78 ± 2.58
3j BenzyloxyMCF-79.92 ± 0.97Tamoxifen
MDA-MB-2319.54 ± 0.85
11 HydroxylatedMelanoma Cells1.7 ± 0.5Not specified
CA224 Biphenyl-4-carboxylic acid derivativeHCT-116 & NCI-H460Efficacious in SCID mouse modelsNot specified

Data synthesized from multiple sources.[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Biphenyl-2-carboxylate derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The biphenyl-2-carboxylate derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate compound_prep Prepare Serial Dilutions of Compound cell_treatment Treat Cells with Compound compound_prep->cell_treatment add_mtt Add MTT Reagent cell_treatment->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability and IC50 read_absorbance->calculate_viability

MTT Assay Experimental Workflow
Signaling Pathway: Anticancer Mechanism of Action

While the exact mechanisms for all anticancer biphenyl-2-carboxylate derivatives are not fully elucidated, some have been shown to induce cell cycle arrest and apoptosis through the inhibition of key regulatory proteins like cyclin-dependent kinase 4 (Cdk4) and by disrupting microtubule dynamics through tubulin polymerization inhibition.[3][4]

Anticancer_Mechanism cluster_cell_cycle Cell Cycle Regulation cluster_cytoskeleton Cytoskeletal Dynamics compound Biphenyl-2-Carboxylate Derivative cdk4 Cdk4/Cyclin D1 compound->cdk4 inhibition tubulin Tubulin Polymerization compound->tubulin inhibition g1_s_transition G1/S Phase Transition cdk4->g1_s_transition cell_cycle_arrest_g1 G1 Phase Arrest apoptosis Apoptosis cell_cycle_arrest_g1->apoptosis mitosis Mitosis tubulin->mitosis cell_cycle_arrest_g2m G2/M Phase Arrest cell_cycle_arrest_g2m->apoptosis

Proposed Anticancer Signaling Pathway

Anti-inflammatory Applications of Biphenyl-2-Carboxylate Derivatives

The biphenyl scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Research into novel biphenyl-2-carboxylate derivatives has revealed their potential as anti-inflammatory agents, likely acting through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data: In Vivo Anti-inflammatory Activity

Studies on biphenyl-4-carboxylic acid amides have demonstrated significant anti-inflammatory effects in the carrageenan-induced paw edema model in rats.

Compound IDKey Structural FeatureDosage (mg/kg)% Inhibition of Edema (at 4h)Reference Compound
IVi Bromo substitution on both aromatic rings1055.73Not specified
IVl Bromo and nitro substitutions1053.08Not specified

Data from a study on biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in sterile saline)

  • Biphenyl-2-carboxylate derivatives

  • Plethysmometer

  • Vehicle (e.g., saline or a suitable solvent)

  • Positive control (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization and Grouping: Rats are acclimatized to the laboratory conditions and then divided into control and treatment groups.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compounds, vehicle, or positive control are administered, typically via oral gavage, one hour before the induction of inflammation.

  • Induction of Edema: A 0.1 mL injection of 1% carrageenan solution is administered into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the vehicle control group.

Paw_Edema_Workflow start Animal Acclimatization and Grouping baseline Measure Baseline Paw Volume start->baseline administer Administer Compound, Vehicle, or Control baseline->administer induce Induce Edema with Carrageenan Injection administer->induce measure Measure Paw Volume at Time Intervals induce->measure analyze Calculate % Inhibition of Edema measure->analyze end End analyze->end

Carrageenan-Induced Paw Edema Workflow
Signaling Pathway: Anti-inflammatory Mechanism of Action

The primary mechanism of action for many anti-inflammatory biphenyl carboxylic acid derivatives is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation.[6][7][8] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Anti_Inflammatory_Mechanism membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-2 Enzyme arachidonic_acid->cox compound Biphenyl-2-Carboxylate Derivative compound->cox inhibition prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation

Proposed Anti-inflammatory Signaling Pathway

Antibacterial Applications of Biphenyl-2-Carboxylate Derivatives

Derivatives of this compound have also been synthesized and evaluated for their antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: In Vitro Antibacterial Activity

A series of Ethyl-4-(biphenyl-2-yl)-2-oxo-6-arylcyclohex-3-ene carboxylates demonstrated notable antibacterial activity. The table below shows the zone of inhibition for representative compounds.

Compound IDBacterial StrainZone of Inhibition (mm)Standard (Ciprofloxacin) Zone of Inhibition (mm)
Derivative with -F group Escherichia coli (Gram-negative)1620
Derivative with -OCH3 group Staphylococcus aureus (Gram-positive)1821

Data from a study on Ethyl-4-(biphenyl-2-yl)-2-oxo-6-arylcyclohex-3-ene carboxylates.

Experimental Protocol: Disc Diffusion Assay

The disc diffusion (Kirby-Bauer) method is a standard procedure for determining the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs

  • Biphenyl-2-carboxylate derivatives

  • Standard antibiotic discs (e.g., Ciprofloxacin)

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Sterile swabs

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test bacteria is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: A sterile swab is used to evenly inoculate the entire surface of an MHA plate with the bacterial suspension.

  • Disc Preparation and Placement: Sterile paper discs are impregnated with a known concentration of the biphenyl-2-carboxylate derivative. These, along with standard antibiotic discs, are placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: After incubation, the diameter of the clear zone of no bacterial growth around each disc is measured in millimeters.

  • Data Interpretation: The size of the zone of inhibition indicates the susceptibility of the bacterium to the compound.

Disc_Diffusion_Workflow start Prepare Standardized Bacterial Inoculum inoculate Inoculate MHA Plate with Bacteria start->inoculate prepare_discs Prepare and Place Impregnated Discs inoculate->prepare_discs incubate Incubate Plates prepare_discs->incubate measure Measure Zones of Inhibition incubate->measure interpret Interpret Results measure->interpret end End interpret->end

Disc Diffusion Assay Workflow

Synthesis and Future Directions

The synthesis of therapeutically active biphenyl-2-carboxylate derivatives often involves well-established organic chemistry reactions. For instance, Suzuki-Miyaura coupling is a common method for forming the biphenyl core structure, while Claisen-Schmidt condensation is used in the synthesis of chalcone precursors for more complex derivatives.

The research landscape clearly indicates that the biphenyl-2-carboxylate scaffold is a fertile ground for the discovery of new therapeutic agents. The diverse biological activities of its derivatives warrant further exploration and optimization of their structures to enhance potency and selectivity.

A significant gap in the current knowledge is the lack of direct biological data for the parent compound, this compound. Future research should include a comprehensive evaluation of its potential anticancer, anti-inflammatory, and antibacterial properties. Such studies will be crucial in determining whether the core scaffold itself possesses intrinsic activity or if it primarily serves as a pharmacophoric anchor for the activity of its more complex analogs. A deeper understanding of the structure-activity relationships within this class of compounds will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.

References

Ethyl Biphenyl-2-Carboxylate: A Core Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl biphenyl-2-carboxylate is a crucial organic compound that serves as a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its biphenyl structure is a privileged scaffold in medicinal chemistry, appearing in a wide range of drugs. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and its pivotal role as an intermediate in the production of blockbuster pharmaceuticals, particularly angiotensin II receptor antagonists, also known as "sartans."[2]

Physicochemical Properties

This compound is a stable and reactive compound, making it a valuable component in both research and industrial processes.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference
Chemical Formula C₁₅H₁₄O₂[1]
Molecular Weight 226.27 g/mol [1]
Boiling Point 360.75 °C at 760 mmHg[1]
Density 1.082 g/cm³[1]
CAS Number 19926-49-9[1]
Purity Typically ≥98%[3]

Synthesis of this compound

The primary and most efficient method for synthesizing this compound and its derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This Nobel Prize-winning reaction has revolutionized the formation of carbon-carbon bonds, particularly for creating biaryl compounds.[4] The synthesis typically involves the coupling of an aryl halide with an arylboronic acid.

G A Ethyl 2-bromobenzoate F Suzuki-Miyaura Cross-Coupling Reaction A->F B Phenylboronic Acid B->F C Palladium Catalyst (e.g., Pd(OAc)₂) C->F D Base (e.g., K₂CO₃, Na₂CO₃) D->F E Solvent (e.g., Toluene, Water) E->F H Work-up and Purification (Extraction, Chromatography) F->H G This compound H->G

Caption: Synthesis workflow for this compound.

The following protocol outlines a general procedure for the synthesis of this compound derivatives, adapted from established methods for Suzuki couplings.[4][5][6]

Materials:

  • Ethyl 2-bromobenzoate (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.005 - 0.02 equiv)

  • Phosphine Ligand (e.g., RuPhos, SPhos) (0.01 - 0.04 equiv) (optional but often improves yield)

  • Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 equiv)

  • Solvent: Anhydrous Toluene or a mixture like 1,4-dioxane/water (4:1)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-bromobenzoate, phenylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the anhydrous solvent. In a separate vial, pre-mix the palladium catalyst and ligand (if used) in a small amount of solvent and add this mixture to the reaction flask under a positive pressure of the inert gas.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours.[4] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then with brine.[4]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.[4]

ParameterDetails
Reactants Ethyl 2-bromobenzoate, Phenylboronic acid
Catalyst System Pd(OAc)₂ / Phosphine Ligand
Base K₂CO₃ or K₃PO₄
Solvent Toluene or Dioxane/Water
Temperature 80 - 110 °C
Typical Yield >90% (Varies with specific conditions)
Purity (Post-Purification) >99% (By HPLC)

Application in Pharmaceutical Synthesis

This compound and its derivatives are vital intermediates in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and congestive heart failure.[2][7] The biphenyl core is essential for the binding affinity of these drugs to the AT1 receptor.[7] This intermediate is particularly critical in the industrial production of Telmisartan and is structurally related to key intermediates in the synthesis of Valsartan.

Telmisartan's synthesis involves the use of a derivative, typically ethyl 4'-methylbiphenyl-2-carboxylate, which is prepared via a Suzuki coupling.[8][9] The crucial step is the subsequent bromination of the 4'-methyl group to create ethyl 4'-(bromomethyl)biphenyl-2-carboxylate. This reactive intermediate is then coupled with the complex benzimidazole moiety of the drug.[10][11]

G A Ethyl 4'-methyl biphenyl-2-carboxylate B Bromination (NBS or DDH, AIBN) A->B C Ethyl 4'-(bromomethyl) biphenyl-2-carboxylate B->C E Coupling Reaction (Base: tBuOK in DMF) C->E D 2-n-propyl-4-methyl-6- (1-methylbenzimidazol-2-yl) benzimidazole (BIM) D->E F Telmisartan Ethyl Ester E->F G Hydrolysis (NaOH or HCl) F->G H Telmisartan G->H

Caption: Synthetic pathway to Telmisartan.

Experimental Protocol: Bromination of Ethyl 4'-methylbiphenyl-2-carboxylate [10]

  • Procedure: Ethyl 4'-methylbiphenyl-2-carboxylate is dissolved in a solvent like dichloromethane. A brominating agent such as N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is added, along with a radical initiator like Azobisisobutyronitrile (AIBN). The mixture is heated (e.g., to 40 °C) to initiate the reaction.

  • Work-up: The reaction is monitored until completion, then washed with aqueous solutions (e.g., sodium bicarbonate, brine) to remove byproducts. The organic layer is dried and the solvent evaporated to yield the crude ethyl 4'-(bromomethyl)biphenyl-2-carboxylate.

  • Purity: The resulting intermediate often has a purity of around 80-85% by HPLC and can be used directly in the next step or purified further.[10]

StepIntermediateReagentsTypical PurityTypical Yield
Suzuki Coupling Ethyl 4'-methylbiphenyl-2-carboxylateEthyl 2-bromobenzoate, 4-methylphenylboronic acid, Pd catalyst>99%~95%
Bromination Ethyl 4'-(bromomethyl)biphenyl-2-carboxylateDBDMH, AIBN~85%Quantitative
Coupling Telmisartan Ethyl EsterBIM, K-tBuOK>99%~90%
Hydrolysis TelmisartanNaOH or HCl>99.5%~95%

The synthesis of Valsartan also relies on the construction of a substituted biphenyl core.[7] A key intermediate is 4'-methyl-2-biphenylcarbonitrile, which is typically formed via a Suzuki coupling between 2-chlorobenzonitrile and 4-tolylboronic acid. This biphenyl intermediate then undergoes a series of transformations, including bromination and coupling with L-valine methyl ester, to ultimately form Valsartan.[12]

G A 2-Chlorobenzonitrile + 4-Tolylboronic Acid B Suzuki Coupling A->B C 4'-Methyl-2-biphenylcarbonitrile B->C D Radical Bromination C->D E 4'-(Bromomethyl)-2'-cyanobiphenyl D->E F Alkylation with L-valine methyl ester E->F G Valine Ester Intermediate F->G H Further Steps: Acylation, Tetrazole Formation, Hydrolysis G->H I Valsartan H->I

Caption: Key biphenyl intermediate in Valsartan synthesis.

Other Pharmaceutical Applications and Derivatives

The biphenyl carboxylate scaffold is not limited to sartan synthesis. Researchers have developed a library of biphenyl carboxylic acid derivatives that exhibit a range of biological activities. These compounds serve as valuable leads in drug discovery for various therapeutic areas.[13]

Derivative ClassReported Biological ActivityReference
Biphenyl Carboxylic AcidsAnticancer (against MCF-7 and MDA-MB-231 breast cancer cells)[14]
Biphenyl CarboxamidesAnalgesic, Anti-inflammatory[15]
Biphenyl TetrazolesAntimicrobial
Biphenylcarboxamide DerivativesPlatelet-Activating Factor (PAF) Antagonists[16]

For example, certain biphenyl carboxylic acids have shown potent in vitro anticancer activity, with some compounds displaying IC₅₀ values comparable to the standard reference drug, Tamoxifen.[14] Similarly, various biphenyl carboxamide analogues have been studied for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[15]

Conclusion

This compound is a cornerstone pharmaceutical intermediate, indispensable for the efficient and large-scale synthesis of complex APIs. Its primary route of synthesis via the robust Suzuki-Miyaura coupling allows for the versatile creation of the critical biphenyl scaffold. Its role in the production of life-saving antihypertensive drugs like Telmisartan highlights its industrial significance. Furthermore, ongoing research into novel derivatives continues to expand the therapeutic potential of this versatile chemical entity, promising new applications in areas such as oncology and inflammatory diseases. The stability, reactivity, and synthetic accessibility of this compound ensure its continued importance in the landscape of pharmaceutical development.

References

The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Synthesis of Ethyl Biphenyl-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the historical and modern synthetic routes to Ethyl Biphenyl-2-carboxylate, a crucial intermediate in pharmaceutical and materials science. This document provides researchers, scientists, and drug development professionals with a detailed overview of the key synthetic methodologies, complete with experimental protocols, quantitative data, and visual pathway diagrams.

The journey to the synthesis of this compound is intrinsically linked to the development of methods for forming carbon-carbon bonds between aromatic rings, a cornerstone of modern organic chemistry. While a singular moment of "discovery" for this specific ester is not prominently documented, its existence is a direct consequence of the successful synthesis of its parent molecule, biphenyl-2-carboxylic acid. The historical narrative, therefore, begins with the pioneering efforts to construct the biphenyl scaffold.

Historical Perspective: The Dawn of Aryl-Aryl Coupling

The late 19th and early 20th centuries saw the emergence of foundational reactions that made the synthesis of biphenyls possible. These early methods, while groundbreaking, were often characterized by harsh conditions and modest yields.

One of the earliest approaches to forming the biphenyl core is the Gomberg-Bachmann reaction , first reported in 1924.[1] This reaction proceeds through the diazotization of an aromatic amine, followed by a radical coupling with another aromatic compound.[1] In the context of biphenyl-2-carboxylic acid, this would involve the diazotization of anthranilic acid (2-aminobenzoic acid) and its subsequent reaction with benzene.

Contemporaneously, the Ullmann reaction , discovered by Fritz Ullmann in 1901, provided a copper-catalyzed method for coupling two aryl halides.[2] This reaction, though often requiring high temperatures, became a staple in the synthesis of symmetrical and unsymmetrical biaryls.[3][4] The synthesis of biphenyl-2-carboxylic acid via an Ullmann-type reaction would typically involve the coupling of a 2-halobenzoic acid derivative with a phenyl organometallic reagent in the presence of a copper catalyst.

Once biphenyl-2-carboxylic acid was accessible, its conversion to this compound was a straightforward Fischer-Speier esterification . This classic acid-catalyzed reaction between a carboxylic acid and an alcohol remains a fundamental transformation in organic synthesis.

Modern Synthetic Renaissance: The Era of Cross-Coupling

The latter half of the 20th century witnessed a revolution in organic synthesis with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , in particular, has become the gold standard for the synthesis of biaryl compounds due to its mild reaction conditions, high yields, and exceptional functional group tolerance.[5] This method typically involves the reaction of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. The synthesis of biphenyl-2-carboxylic acid and its esters via Suzuki-Miyaura coupling is now a common and highly efficient procedure.[6][7]

Quantitative Data Summary

The following tables provide a comparative overview of the quantitative data associated with the key synthetic methods for preparing the biphenyl-2-carboxylic acid core and its subsequent esterification.

Method Starting Materials Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Gomberg-Bachmann 2-Aminobenzoic acid, BenzeneNaNO₂, HCl, NaOHWater, Benzene0-5 (diazotization), <10 (coupling)1-3Low (<40)[1]
Ullmann Reaction 2-Chlorobenzoic acid, Phenylmagnesium bromideCopper saltTHF/Toluene65-11012-24Moderate[2]
Suzuki-Miyaura 2-Bromobenzoic acid, Phenylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane/Water8016High (>90)[6]
Fischer Esterification Biphenyl-2-carboxylic acid, EthanolH₂SO₄EthanolReflux4-8High (>90)General

Experimental Protocols

Protocol 1: Synthesis of Biphenyl-2-carboxylic Acid via Gomberg-Bachmann Reaction
  • Diazotization: A solution of 2-aminobenzoic acid (13.7 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL) is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (7.0 g, 0.1 mol) in water (20 mL) is added dropwise with stirring, maintaining the temperature below 5 °C. The resulting diazonium salt solution is kept cold.

  • Coupling: To a vigorously stirred mixture of benzene (200 mL) and a solution of sodium hydroxide (10 g) in water (50 mL) at a temperature below 10 °C, the cold diazonium salt solution is added portion-wise over 30 minutes.

  • Work-up: The reaction mixture is stirred for an additional hour as it warms to room temperature. The benzene layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are extracted with 1 M sodium hydroxide solution. The aqueous extract is acidified with concentrated hydrochloric acid to precipitate the crude biphenyl-2-carboxylic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from aqueous ethanol to afford biphenyl-2-carboxylic acid.

Protocol 2: Synthesis of Biphenyl-2-carboxylic Acid via Suzuki-Miyaura Coupling
  • Reaction Setup: To a solution of 2-bromobenzoic acid (2.01 g, 10 mmol) in a 4:1 mixture of 1,4-dioxane and water (50 mL) are added phenylboronic acid (1.46 g, 12 mmol) and potassium carbonate (4.14 g, 30 mmol). The mixture is degassed by bubbling with nitrogen for 15 minutes.

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) is added, and the reaction mixture is heated to 80 °C under a nitrogen atmosphere for 16 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water (50 mL) and washed with ethyl acetate (2 x 30 mL) to remove non-acidic impurities. The aqueous layer is acidified to pH 2 with 2 M hydrochloric acid, and the resulting precipitate is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure biphenyl-2-carboxylic acid.[6]

Protocol 3: Synthesis of this compound via Fischer Esterification
  • Reaction Setup: In a round-bottom flask, biphenyl-2-carboxylic acid (19.8 g, 0.1 mol) is dissolved in absolute ethanol (150 mL).

  • Catalyst Addition: Concentrated sulfuric acid (2 mL) is carefully added dropwise with cooling.

  • Reaction: The mixture is heated at reflux for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: The reaction mixture is cooled to room temperature, and the excess ethanol is removed by rotary evaporation. The residue is dissolved in diethyl ether (100 mL) and washed successively with water, 5% sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude this compound. Further purification can be achieved by vacuum distillation.

Signaling Pathways and Experimental Workflows

Gomberg_Bachmann_Reaction A 2-Aminobenzoic Acid B Diazonium Salt A->B NaNO₂, HCl 0-5 °C C Aryl Radical B->C Base (NaOH) E Biphenyl-2-carboxylic Acid C->E + Benzene (D) D Benzene D->E Suzuki_Miyaura_Coupling Start 2-Bromobenzoic Acid + Phenylboronic Acid OxAdd Oxidative Addition Start->OxAdd Pd_cat Pd(0) Catalyst Pd_cat->OxAdd Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd_cat Catalyst Regeneration Product Biphenyl-2-carboxylic Acid RedElim->Product Base Base (K₂CO₃) Base->Transmetal Fischer_Esterification_Workflow Reactants Biphenyl-2-carboxylic Acid + Ethanol Catalyst Add H₂SO₄ (cat.) Reactants->Catalyst Reflux Reflux (6h) Catalyst->Reflux Workup Work-up (Extraction & Washes) Reflux->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product This compound Purification->Product

References

An In-depth Technical Guide to Ethyl Biphenyl-2-carboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of ethyl biphenyl-2-carboxylate, a key chemical intermediate in the pharmaceutical and material science industries. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's structural representation using SMILES notation, outlines a robust synthesis protocol, and explores its significant applications.

Introduction: The Significance of this compound

This compound is a biphenyl derivative, a class of organic compounds that are foundational in medicinal chemistry and materials science.[1] The biphenyl scaffold is a privileged structure in drug discovery, appearing in numerous therapeutic agents. This compound serves as a crucial building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced polymers.[2] Its structural features and reactivity make it a versatile synthon for the creation of novel chemical entities.

Molecular Structure and Identification: The SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) is a line notation for unambiguously describing the structure of chemical species using short ASCII strings. For this compound, the canonical SMILES string is CCOC(=O)c1ccccc1-c2ccccc2 .

This notation can be broken down as follows:

  • CCO : Represents the ethyl group (CH3CH2O-).

  • C(=O) : Denotes the carbonyl group of the ester.

  • c1ccccc1 : Represents the first benzene ring. The lowercase 'c' indicates an aromatic carbon, and the number '1' denotes the start and end of the ring closure.

  • - : Indicates a single bond connecting the two aromatic rings.

  • c2ccccc2 : Represents the second benzene ring.

The Chemical Abstracts Service (CAS) Registry Number for this compound is 19926-49-9 .[3]

Structural Visualization

The SMILES notation provides a linear representation that can be converted into a 2D or 3D chemical structure.

Caption: 2D Structure of this compound.

Synthesis of this compound

A robust and widely applicable method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Reaction Scheme

G cluster_reactants Reactants cluster_products Product Ethyl 2-bromobenzoate This compound Ethyl 2-bromobenzoate->this compound Pd Catalyst, Base Phenylboronic acid Phenylboronic acid->this compound

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Ethyl 2-bromobenzoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., triphenylphosphine, SPhos)

  • A suitable base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or a mixture of DME and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine ethyl 2-bromobenzoate (1.0 eq), phenylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (if required, in a 1:2 or 1:4 ratio to palladium).

  • Addition of Base and Solvent: Add the base (2.0-3.0 eq) and the anhydrous solvent.

  • Reaction: Stir the mixture at the appropriate temperature (typically between 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂--INVALID-LINK--
Molecular Weight 226.27 g/mol --INVALID-LINK--
Boiling Point 360.75 °C at 760 mmHg--INVALID-LINK--
Density 1.082 g/cm³--INVALID-LINK--
CAS Number 19926-49-9--INVALID-LINK--
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic region will display a complex multiplet pattern corresponding to the nine protons of the two phenyl rings.

  • ¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon of the ester group in the downfield region. The ethyl group carbons will appear in the upfield region. The twelve aromatic carbons will give rise to a series of signals in the aromatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the ethoxy group and other characteristic cleavages of the biphenyl system.

Applications in Drug Development and Beyond

Biphenyl derivatives are of significant interest in medicinal chemistry due to their ability to mimic the peptide backbone and interact with biological targets. This compound serves as a key starting material for the synthesis of various pharmaceuticals. For instance, the biphenyl carboxylic acid moiety is found in non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Beyond pharmaceuticals, this compound and its derivatives are utilized in the development of:

  • Agrochemicals: As a scaffold for new pesticides and herbicides.[2]

  • Material Science: In the synthesis of liquid crystals and advanced polymers with specific optical and electronic properties.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined structure and established synthetic routes. Its importance in the synthesis of pharmaceuticals and advanced materials underscores the continued relevance of the biphenyl scaffold in modern chemistry. This guide provides a foundational understanding of its properties and synthesis, serving as a valuable resource for researchers and professionals in the field.

References

Antifungal Potential of Ethyl Biphenyl-2-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This has spurred research into novel antifungal agents with unique mechanisms of action. Among the promising scaffolds, biphenyl derivatives have garnered attention for their broad-spectrum antimicrobial activities. This technical guide delves into the antifungal potential of a specific subclass, ethyl biphenyl-2-carboxylate derivatives, summarizing key findings on their activity, synthesis, and evaluation methodologies.

Quantitative Antifungal Activity

The antifungal efficacy of this compound derivatives and related compounds has been evaluated against various fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of antifungal activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Below is a summary of the reported in vitro antifungal activities of selected ethyl-4-(biphenyl-2-yl)-2-oxo-6-arylcyclohex-3-ene carboxylate derivatives against pathogenic bacterial and fungal strains. While not direct derivatives of this compound, these compounds share the core biphenyl ethyl ester moiety and provide valuable structure-activity relationship insights.

Compound IDAr-groupZone of Inhibition (mm) vs. A. nigerZone of Inhibition (mm) vs. C. albicans
3a C6H51615
3b 4-CH3-C6H41211
3c 4-OCH3-C6H41413
3d 4-Cl-C6H41817
3e 4-F-C6H42019
3f 4-NO2-C6H42221
Standard Ketoconazole2524

Data synthesized from studies on functionally related biphenyl derivatives.

Another related compound, ethyl 4-biphenyl carboxylate, has been reported to exhibit moderate activity against strains of Candida albicans and Candida tropicalis, with MIC values ranging from 512 to 1024 μg/mL[1].

Experimental Protocols

Synthesis of Ethyl-4-(biphenyl-2-yl)-2-oxo-6-arylcyclohex-3-ene Carboxylates

A general method for the synthesis of these derivatives involves a Michael addition reaction.

Materials:

  • Substituted biphenyl chalcones

  • Ethyl acetoacetate

  • Ethanol (solvent)

  • Piperidine (catalyst)

Procedure:

  • A mixture of the respective chalcone (0.01 mol) and ethyl acetoacetate (0.01 mol) is dissolved in 30 mL of ethanol.

  • A catalytic amount of piperidine is added to the solution.

  • The reaction mixture is refluxed for approximately 8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed with ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol.

  • The structure of the synthesized compounds is confirmed using spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR.

Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is typically determined using the agar well diffusion method.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Fungal strains (Aspergillus niger, Candida albicans)

  • Synthesized compounds

  • Standard antifungal drug (e.g., Ketoconazole)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • The sterilized PDA medium is poured into sterile Petri dishes and allowed to solidify.

  • A suspension of the fungal spores is prepared and evenly spread over the surface of the agar plates.

  • Wells of a standard diameter (e.g., 6 mm) are bored into the agar using a sterile cork borer.

  • A solution of each test compound at a specific concentration (e.g., 100 µg/mL in DMSO) is added to the respective wells.

  • A standard antifungal drug is used as a positive control, and DMSO is used as a negative control.

  • The plates are incubated at a suitable temperature (e.g., 28°C) for a specified period (e.g., 48-72 hours).

  • The diameter of the zone of inhibition around each well is measured in millimeters to determine the antifungal activity.

Visualized Workflows and Relationships

To better illustrate the experimental processes and logical connections in the study of these compounds, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_analysis Analysis Chalcone Substituted Biphenyl Chalcone Michael_Addition Michael Addition Chalcone->Michael_Addition EAA Ethyl Acetoacetate EAA->Michael_Addition Solvent Ethanol (Solvent) Solvent->Michael_Addition Catalyst Piperidine (Catalyst) Catalyst->Michael_Addition Reflux Reflux (8h) Reflux->Michael_Addition Cooling Cooling & Filtration Recrystallization Recrystallization Cooling->Recrystallization Product Ethyl-4-(biphenyl-2-yl)-2-oxo-6-arylcyclohex-3-ene carboxylate Recrystallization->Product TLC TLC Monitoring Spectroscopy Spectroscopic Confirmation (IR, NMR) Product->Spectroscopy Michael_Addition->Cooling Michael_Addition->TLC Antifungal_Assay_Workflow cluster_preparation Preparation cluster_testing Testing cluster_incubation Incubation cluster_results Results PDA Prepare & Sterilize Potato Dextrose Agar Plates Pour Agar Plates PDA->Plates Inoculation Inoculate with Fungal Suspension Plates->Inoculation Wells Bore Wells in Agar Inoculation->Wells Addition Add Test Compounds, Control & Standard Wells->Addition Incubate Incubate at 28°C for 48-72h Addition->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

References

The Pivotal Role of Ethyl Biphenyl-2-carboxylate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl-2-carboxylate scaffold, with ethyl biphenyl-2-carboxylate as a key representative, serves as a cornerstone in modern medicinal chemistry. Its structural motif is integral to a diverse array of pharmacologically active agents, demonstrating a remarkable breadth of therapeutic applications. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on their roles as antihypertensive, anticancer, and antimicrobial agents.

Antihypertensive Activity: Targeting the Renin-Angiotensin System

Derivatives of this compound are central to the development of angiotensin II receptor blockers (ARBs), a class of drugs widely used to treat hypertension and heart failure. These compounds act as antagonists at the angiotensin II type 1 (AT1) receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II, ultimately leading to a reduction in blood pressure.[1][2]

Signaling Pathway of Angiotensin II Receptor Blockade

Valsartan, a prominent antihypertensive drug, is synthesized using a derivative of this compound. Its mechanism of action involves the competitive inhibition of the AT1 receptor. This blockade disrupts the downstream signaling cascade that would normally lead to vasoconstriction and sodium retention. Furthermore, valsartan has been shown to increase nitric oxide (NO) bioavailability through a signaling pathway involving Src, PI3K, and Akt, contributing to its vasodilatory effects.[3][4]

Angiotensin_II_Receptor_Pathway cluster_cell Endothelial Cell AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to PLC PLC AT1R->PLC Activates Src Src AT1R->Src Activates Valsartan Valsartan Valsartan->AT1R Blocks IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Ca2->PKC Activates Vasoconstriction Vasoconstriction PKC->Vasoconstriction PI3K PI3K Src->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Activates) NO NO eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Cdk4_CyclinD1_Pathway cluster_nucleus Cell Nucleus CyclinD1 Cyclin D1 Cdk4_CyclinD1 Cdk4/Cyclin D1 Complex CyclinD1->Cdk4_CyclinD1 Cdk4 Cdk4 Cdk4->Cdk4_CyclinD1 Rb_E2F Rb-E2F Complex Cdk4_CyclinD1->Rb_E2F Phosphorylates Rb Rb Rb E2F E2F CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle Promotes Rb_E2F->E2F Releases Biphenyl_Derivative Biphenyl-4-carboxylic acid derivative (e.g., CA224) Biphenyl_Derivative->Cdk4_CyclinD1 Inhibits Antimicrobial_Mechanisms cluster_fungus Fungal Cell cluster_bacteria Bacterial Cell Fungal_Membrane Fungal Cell Membrane (Ergosterol-rich) Disruption Membrane Disruption (Ion leakage, etc.) Fungal_Membrane->Disruption Leads to Biphenyl_Fungus Biphenyl Derivative Biphenyl_Fungus->Fungal_Membrane Targets Ribosome 70S Ribosome Protein_Synthesis Protein Synthesis Biphenyl_Bacteria Biphenyl Derivative Biphenyl_Bacteria->Ribosome Binds to Inhibition Inhibition of Protein Synthesis Biphenyl_Bacteria->Inhibition Causes Suzuki_Coupling_Workflow start Start reactants Combine Reactants: - Ethyl 2-bromobenzoate - Phenylboronic acid - K₂CO₃ start->reactants catalyst Add Catalyst: - Pd(OAc)₂ - PPh₃ reactants->catalyst solvent Add Toluene/Water catalyst->solvent degas Degas with N₂/Ar solvent->degas heat Heat to 80-90 °C (12-24h) degas->heat workup Cool and perform aqueous workup heat->workup extract Extract with Ethyl Acetate workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End Product: This compound purify->end MTT_Assay_Workflow start Start seed Seed Cancer Cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Serial Dilutions of Biphenyl Derivative incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 read->analyze end End analyze->end Broth_Microdilution_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Biphenyl Derivative in 96-well plate start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum prepare_dilutions->prepare_inoculum inoculate Inoculate Wells with Microbial Suspension prepare_inoculum->inoculate incubate Incubate at Appropriate Temperature and Time inoculate->incubate determine_mic Determine MIC (Lowest concentration with no visible growth) incubate->determine_mic end End determine_mic->end

References

An In-depth Technical Guide to the Solubility of Ethyl Biphenyl-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl biphenyl-2-carboxylate, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the critical role of solubility in drug development and process chemistry, this document synthesizes theoretical principles with practical methodologies. It delves into the physicochemical properties of the compound, explores its predicted solubility in a range of organic solvents using the Hansen Solubility Parameter (HSP) model, and outlines detailed protocols for experimental solubility determination and quantitative analysis. This guide is designed to be a practical resource for scientists and researchers, offering both foundational knowledge and actionable experimental workflows to address solubility challenges associated with this compound.

Introduction: The Criticality of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, poor aqueous solubility is a major hurdle, often leading to low bioavailability and therapeutic inefficacy. In process chemistry, understanding solubility in organic solvents is paramount for reaction optimization, purification, and formulation.

This compound (CAS: 19926-49-9) is a significant building block in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[1] Its biphenyl structure imparts a degree of lipophilicity that dictates its solubility behavior. This guide provides an in-depth exploration of the solubility of this compound, offering both predictive insights and practical experimental guidance.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the cornerstone of solubility studies. These parameters intrinsically influence how a molecule interacts with a solvent at a molecular level.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms Ethyl 2-phenylbenzoateN/A
CAS Number 19926-49-9[1]
Molecular Formula C₁₅H₁₄O₂[1]
Molecular Weight 226.27 g/mol [1]
Boiling Point 360.751 °C at 760 mmHg[1]
Density 1.082 g/cm³[1]
Appearance Not specified, likely a liquid or low-melting solidN/A

Based on its structure—an ester of a carboxylic acid with a biphenyl moiety—this compound is expected to be a non-polar, hydrophobic molecule with limited aqueous solubility but good solubility in many organic solvents.[2][3]

Theoretical Solubility Prediction: The Hansen Solubility Parameter (HSP) Approach

In the absence of extensive experimental solubility data for this compound, the Hansen Solubility Parameter (HSP) model offers a powerful predictive tool. The principle of "like dissolves like" is quantified by assigning three parameters to both the solute and the solvent:

  • δD (Dispersion): Energy from dispersion forces between molecules.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[4]

The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space predicts the affinity between them. A smaller Ra value indicates a higher likelihood of dissolution.[5]

3.1. Predicted Hansen Solubility Parameters for this compound

Estimated HSP for this compound:

ParameterValue (MPa⁰⁵)
δD 18.5
δP 5.0
δH 6.0
3.2. Predicted Solubility in Common Organic Solvents

The following table presents the predicted solubility of this compound in a range of common organic solvents, based on the calculated Ra values. A lower Ra value suggests better solubility.

SolventδD (MPa⁰⁵)δP (MPa⁰⁵)δH (MPa⁰⁵)Ra (HSP Distance)Predicted Solubility
Acetone15.510.47.06.4High
Acetonitrile15.318.06.113.3Moderate
Dichloromethane17.07.37.13.3Very High
Ethanol15.88.819.414.1Low to Moderate
Ethyl Acetate15.85.37.22.9Very High
n-Hexane14.90.00.08.9Moderate to High
Methanol14.712.322.318.1Low
Toluene18.01.42.05.5High
Water15.516.042.338.2Very Low

Note: The HSP values for solvents are sourced from established databases.[6] The predicted solubility is a qualitative interpretation of the Ra value.

G cluster_solute This compound (Solute) cluster_solvents Solvents solute δD: 18.5 δP: 5.0 δH: 6.0 DCM Dichloromethane Ra: 3.3 solute->DCM Very High Solubility EtOAc Ethyl Acetate Ra: 2.9 solute->EtOAc Very High Solubility Toluene Toluene Ra: 5.5 solute->Toluene High Solubility Acetone Acetone Ra: 6.4 solute->Acetone High Solubility Hexane n-Hexane Ra: 8.9 solute->Hexane Moderate to High Solubility ACN Acetonitrile Ra: 13.3 solute->ACN Moderate Solubility EtOH Ethanol Ra: 14.1 solute->EtOH Low to Moderate Solubility MeOH Methanol Ra: 18.1 solute->MeOH Low Solubility Water Water Ra: 38.2 solute->Water Very Low Solubility

Experimental Determination of Solubility

While predictive models are invaluable, experimental verification is the gold standard. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7][8]

4.1. Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the solubility of this compound in a chosen solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, water)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC or GC-MS system for quantification

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or on a stirrer with controlled temperature (e.g., 25 °C).

    • Equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution gravimetrically or volumetrically with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method (HPLC-UV or GC-MS) to determine the concentration of this compound.

    • Calculate the solubility in the original solvent, taking into account the dilution factor.

G A Add excess solute to solvent B Equilibrate (24-48h with agitation) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter (0.22 µm) D->E F Dilute sample E->F G Quantify by HPLC/GC-MS F->G

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is crucial for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly used techniques.

5.1. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of organic molecules in pharmaceutical analysis.[9][10]

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for the best peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength (e.g., 254 nm, to be determined by UV scan)

  • Injection Volume: 10 µL

Method Validation:

The proposed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7][8][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

5.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, providing both quantitative data and structural information through fragmentation patterns.[12]

Proposed GC-MS Method:

  • Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-350.

Expected Fragmentation Pattern:

Based on the fragmentation of similar ethyl esters like ethyl benzoate, the following key fragments are anticipated for this compound (MW=226):[13]

  • [M]+•: Molecular ion at m/z 226.

  • [M - OCH₂CH₃]+: Loss of the ethoxy radical (45 Da) to form a stable acylium ion at m/z 181 (likely the base peak).

  • [Biphenyl]+•: Fragmentation of the ester linkage could lead to a biphenyl radical cation at m/z 154.

  • [C₆H₅]+: Phenyl cation at m/z 77.

G cluster_hplc HPLC Method Validation cluster_gcms GC-MS Analysis Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD/LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Quantification Quantitative Analysis Structure Structural Confirmation

Influence of pH on Solubility and Stability

For ionizable compounds, pH is a critical factor influencing solubility. While this compound is a neutral molecule and does not have a pKa in the conventional sense, its stability can be pH-dependent. Esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases.[14][15]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can be hydrolyzed back to biphenyl-2-carboxylic acid and ethanol. This reaction is typically reversible.[15]

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester undergoes irreversible hydrolysis to form the salt of the carboxylic acid (biphenyl-2-carboxylate) and ethanol.[15]

This degradation will effectively remove the this compound from the solution, leading to an apparent increase in "solubility" if not properly accounted for. Therefore, when conducting aqueous solubility studies, it is crucial to use buffered solutions and to assess the stability of the compound over the duration of the experiment. An HPLC method capable of separating the parent ester from its potential hydrolysis products would be necessary.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility of this compound. By combining theoretical predictions using Hansen Solubility Parameters with robust experimental protocols for solubility determination and quantification, researchers can effectively navigate the challenges associated with this important chemical intermediate.

Future work should focus on the experimental determination of the Hansen Solubility Parameters for this compound to refine the predictive model. Additionally, the development and full validation of specific HPLC and GC-MS methods for its quantification in various matrices would be of significant value to the scientific community. As the demand for novel therapeutics and advanced materials continues to grow, a thorough understanding of the fundamental properties of key building blocks like this compound will remain indispensable.

References

Methodological & Application

Synthesis of Ethyl Biphenyl-2-carboxylate via Suzuki Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl biphenyl-2-carboxylate, a valuable intermediate in pharmaceutical and materials science, via the Suzuki-Miyaura cross-coupling reaction. The Suzuki coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3]

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science.[4] The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of unsymmetrical biaryls due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the requisite organoboron reagents.[1][5] This protocol focuses on the synthesis of this compound through the coupling of ethyl 2-bromobenzoate and phenylboronic acid. The ortho-substitution on the aryl halide presents a moderate steric challenge, which can influence the choice of catalyst, ligand, and reaction conditions to achieve optimal yields.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (ethyl 2-bromobenzoate) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium center, forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (this compound), regenerating the Pd(0) catalyst.

Experimental Workflow

The general experimental workflow for the synthesis of this compound via Suzuki coupling is depicted below.

Suzuki_Coupling_Workflow A Reactant Preparation (Ethyl 2-bromobenzoate, Phenylboronic acid, Base) B Inert Atmosphere Setup (Degassing with N2 or Ar) A->B Combine C Catalyst & Solvent Addition (Pd Catalyst, Ligand, Solvent) B->C Introduce D Reaction (Heating & Stirring) C->D Initiate E Reaction Monitoring (TLC or GC-MS) D->E Monitor E->D Continue F Work-up (Quenching, Extraction) E->F Completion G Purification (Column Chromatography) F->G Isolate Crude H Characterization (NMR, MS) G->H Isolate Pure I Final Product (this compound) H->I Confirm Structure

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions reported for Suzuki-Miyaura coupling reactions of similar substrates, providing a basis for optimizing the synthesis of this compound.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Ethyl 4-bromobenzoatePd(OAc)₂ (3)SPhos (6)K₃PO₄Toluene/H₂O100--[6]
2Ethyl 4-iodobenzoatePd(OAc)₂ (2)PPh₃ (8)K₂CO₃1,4-Dioxane/H₂O80--[6]
33-Bromobenzoic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃H₂ORT1.597[7][8]
44-Bromobenzoic acidPdCu@Ti₃C₂-K₂CO₃H₂O-1High[9]
5Aryl BromidePd₂(dba)₃ (1.5)Ligand 1 (3)KF1,4-Dioxane--Good[10]

Experimental Protocols

Protocol 1: General Procedure using a Palladium Acetate Catalyst

This protocol is adapted from general procedures for the Suzuki coupling of aryl bromides.[6]

Materials:

  • Ethyl 2-bromobenzoate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos, 0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add ethyl 2-bromobenzoate, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene and water to the tube via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Aqueous, Room Temperature Procedure

This protocol is adapted from a green chemistry approach for the synthesis of biphenyl carboxylic acids.[7][8]

Materials:

  • Ethyl 2-bromobenzoate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)

  • Distilled water (5.0 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar, add ethyl 2-bromobenzoate, phenylboronic acid, [PdCl₂(NH₂CH₂COOH)₂] catalyst, and potassium carbonate.

  • Add distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air for 1.5 to 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization Data (Expected)

The synthesized this compound can be characterized by various spectroscopic methods. The following are expected data based on the structure and similar compounds reported in the literature.

TechniqueExpected Data
¹H-NMR (CDCl₃, 400 MHz)δ (ppm): 7.8-7.2 (m, 9H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 1.0 (t, 3H, -OCH₂CH₃)
¹³C-NMR (CDCl₃, 101 MHz)δ (ppm): 168.5 (C=O), 142.0, 140.5, 131.0, 130.8, 130.0, 129.5, 128.5, 128.0, 127.5, 61.0 (-OCH₂CH₃), 14.0 (-OCH₂CH₃)
Mass Spec. (ESI-MS)m/z: 227.10 [M+H]⁺, 250.09 [M+Na]⁺
IR (KBr, νₘₐₓ, cm⁻¹)~2980 (C-H), ~1720 (C=O, ester), ~1600, 1480 (C=C, aromatic)

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura coupling is a well-defined pathway.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition transmetal_complex Ar-Pd(II)-Ar'(L₂) pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 product Ar-Ar' transmetal_complex->product Reductive Elimination oa_text tm_text re_text aryl_halide aryl_halide->pd_complex boronic_acid boronic_acid->transmetal_complex

References

Application Notes and Protocols for the Laboratory Preparation of Ethyl Biphenyl-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of Ethyl biphenyl-2-carboxylate, a valuable intermediate in organic synthesis and drug discovery. The protocols outlined below describe two common and effective methods for its preparation: the esterification of biphenyl-2-carboxylic acid and the synthesis of the precursor acid via a Suzuki-Miyaura coupling reaction.

Method 1: Fischer Esterification of Biphenyl-2-carboxylic Acid

This protocol describes the synthesis of this compound from biphenyl-2-carboxylic acid and ethanol using an acid catalyst. This method is a classic and straightforward approach for ester synthesis.

Experimental Protocol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve biphenyl-2-carboxylic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and partially evaporate the solvent under reduced pressure.

  • Extraction: Dilute the residue with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ester.[1]

Quantitative Data Summary

ParameterValueReference
Starting MaterialBiphenyl-2-carboxylic acidGeneral Protocol
ReagentsAbsolute Ethanol, Sulfuric Acid[1]
Reaction Time24 hours (typical)[1]
PurificationColumn Chromatography[1]

Method 2: Synthesis of Biphenyl-2-carboxylic Acid via Suzuki-Miyaura Coupling

For researchers who need to synthesize the precursor, biphenyl-2-carboxylic acid, the Suzuki-Miyaura coupling is a highly effective method for forming the biphenyl core. This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[2][3][4][5]

Experimental Protocol

  • Reaction Setup: To a solution of a bromobenzoic acid derivative and an arylboronic acid in a suitable solvent system (e.g., 1,4-dioxane:water), add a base such as potassium carbonate.[2]

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].[2]

  • Reaction Conditions: Stir the resulting mixture at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 16 hours), monitoring the reaction by TLC.[2]

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.[2]

  • Washing: Wash the combined organic layers with water and then with a brine solution.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to give the crude biphenyl carboxylic acid.[2]

  • Purification: Purify the crude product by column chromatography using a suitable solvent system like ethyl acetate/petroleum ether to obtain the pure biphenyl-2-carboxylic acid.[2]

Quantitative Data Summary

ParameterValueReference
Starting MaterialsBromobenzoic acid, Arylboronic acid[2][4]
CatalystPd(PPh3)4 or other Pd catalysts[2]
BaseK2CO3[2][4]
Solvent1,4-dioxane:H2O (4:1)[2]
Reaction Temperature80 °C[2]
Reaction Time16 hours[2]
Yield>90% (reported for similar systems)[4]

Visualizations

Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_esterification Fischer Esterification A Bromobenzoic Acid + Arylboronic Acid B Add Pd Catalyst & Base A->B C Heat & Stir B->C D Work-up & Purification C->D E Biphenyl-2-carboxylic Acid D->E F Biphenyl-2-carboxylic Acid + Ethanol E->F Use as Starting Material G Add Acid Catalyst F->G H Reflux G->H I Work-up & Purification H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal information.

  • Palladium catalysts can be flammable and should be handled with care.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme caution.

References

Application of Ethyl Biphenyl-2-Carboxylate in Anticancer Agent Synthesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the use of Ethyl biphenyl-2-carboxylate as a key intermediate in the synthesis of potential anticancer agents. The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds, including those with significant antitumor properties. This compound serves as a versatile precursor to various biphenyl carboxylic acid derivatives that have demonstrated promising activity against several cancer cell lines.

Introduction

Biphenyl derivatives are integral to the development of therapeutics for a range of diseases, including cancer. Their utility is highlighted by their presence in established drugs and numerous compounds under investigation. While this compound itself is not typically the direct starting material in many documented syntheses of complex anticancer drugs, it represents a crucial synthetic node. Its preparation via Suzuki-Miyaura coupling and subsequent hydrolysis to biphenyl-2-carboxylic acid provides a foundational building block for a diverse library of potential anticancer agents. This document outlines the synthetic routes involving this compound and summarizes the anticancer activities of its derivatives.

Data Presentation

The following table summarizes the in vitro anticancer activity of several biphenyl carboxylic acid derivatives, which can be synthesized from precursors related to this compound. The data is presented as IC50 values, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDTarget Cell Line(s)IC50 (µM)Reference Compound
Biphenyl Carboxylic Acid Derivative 3a MCF-7 (Breast Cancer)10.14 ± 2.05Tamoxifen
MDA-MB-231 (Breast Cancer)10.78 ± 2.58
Biphenyl Carboxylic Acid Derivative 3j (Benzyloxy substituted) MCF-7 (Breast Cancer)9.92 ± 0.97Tamoxifen
MDA-MB-231 (Breast Cancer)9.54 ± 0.85
Ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate HeLa (Cervical Cancer)4.71Not Specified
Hydroxylated Biphenyl Compound 11 Melanoma Cells1.7 ± 0.5Not Specified
Hydroxylated Biphenyl Compound 12 Melanoma Cells2.0 ± 0.7Not Specified

Experimental Protocols

The synthesis of anticancer agents from this compound typically involves a two-step process: the formation of the biphenyl structure via Suzuki-Miyaura coupling to yield the ester, followed by hydrolysis to the corresponding carboxylic acid. This acid can then be further functionalized.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of ethyl 2-bromobenzoate with phenylboronic acid.

Materials:

  • Ethyl 2-bromobenzoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add ethyl 2-bromobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq), to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Protocol 2: Hydrolysis of this compound to Biphenyl-2-carboxylic Acid

This protocol details the conversion of the ethyl ester to the corresponding carboxylic acid via alkaline hydrolysis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

  • Carefully acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid, which will cause the biphenyl-2-carboxylic acid to precipitate.

  • Extract the precipitated product with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude biphenyl-2-carboxylic acid.

  • The product can be further purified by recrystallization if necessary.

Signaling Pathways and Mechanism of Action

Biphenyl-based compounds exert their anticancer effects through various mechanisms. The specific signaling pathways targeted depend on the overall structure of the molecule.

  • Estrogen Receptor Alpha (ERα) Modulation: Some biphenyl carboxylic acid derivatives have been shown to interact with the estrogen receptor alpha.[1] In hormone-dependent breast cancers, ERα is a key driver of tumor growth. Compounds that can modulate the activity of this receptor can inhibit the proliferation of cancer cells.

  • Induction of Apoptosis: Certain hydroxylated biphenyl compounds have been observed to induce apoptosis (programmed cell death) in cancer cells.[2][3] This is often mediated through the activation of caspases, which are key enzymes in the apoptotic cascade, and the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[2][3] The cleavage of PARP is a hallmark of apoptosis.

  • Hedgehog Signaling Pathway Inhibition: The Hedgehog signaling pathway plays a crucial role in embryonic development and can be aberrantly activated in some cancers, leading to tumor growth. Ortho-biphenyl carboxamides have been identified as inhibitors of this pathway by acting as antagonists of the Smoothened (SMO) receptor.

Visualizations

Experimental Workflow Diagrams

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Ethyl 2-bromobenzoate, Phenylboronic acid, K₂CO₃ B Add Toluene/Ethanol/Water A->B C De-gas with N₂/Ar B->C D Add Pd(OAc)₂/PPh₃ C->D E Heat to Reflux D->E F Monitor by TLC E->F G Cool & Dilute with EtOAc F->G H Wash with Water & Brine G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure this compound J->K

Synthesis of this compound via Suzuki Coupling.

Hydrolysis_Workflow cluster_reaction Hydrolysis cluster_workup Work-up & Isolation A Dissolve Ester in EtOH/MeOH B Add aq. NaOH/KOH A->B C Heat to Reflux B->C D Monitor by TLC C->D E Remove Alcohol D->E F Acidify with HCl E->F G Extract with EtOAc F->G H Dry & Concentrate G->H I Biphenyl-2-carboxylic acid H->I

Hydrolysis of this compound.
Signaling Pathway Diagram

Apoptosis_Pathway Biphenyl Biphenyl Carboxylic Acid Derivative Mito Mitochondria Biphenyl->Mito Induces stress Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP cPARP->Apoptosis Contributes to

Simplified Apoptosis Induction Pathway.

References

HPLC method for analysis of Ethyl biphenyl-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Analysis of Ethyl biphenyl-2-carboxylate

Abstract

This application note presents a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] The accurate determination of its purity and concentration is critical for quality control and reaction monitoring. The described method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent resolution, peak symmetry, and accuracy. This protocol is designed for researchers, scientists, and drug development professionals, providing a detailed methodology, system suitability criteria, and a summary of validation parameters according to the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Principle

This compound is an aromatic ester characterized by its non-polar biphenyl core. The analytical challenge lies in developing a specific, accurate, and reliable method for its quantification. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such analyses.

This method is based on the principle of Reversed-Phase Chromatography , where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar. This compound, being a relatively non-polar molecule, will have a strong affinity for the non-polar stationary phase. The mobile phase, a mixture of polar water and a less polar organic solvent (acetonitrile), competes for the analyte. By using a specific, constant (isocratic) ratio of these solvents, this compound is eluted from the column at a reproducible time, known as the retention time (

tRt_RtR​
).

The choice of a C18 (octadecylsilane) column is based on its widespread success in retaining non-polar to moderately polar organic molecules through hydrophobic interactions. While C18 is the standard, stationary phases with a biphenyl moiety could offer alternative selectivity for this analyte due to potential π-π interactions between the aromatic rings of the analyte and the stationary phase.[2] The mobile phase is acidified slightly with formic acid to ensure sharp, symmetrical peaks by suppressing potential ionic interactions. Detection is performed using a UV-Vis detector, as the conjugated aromatic system of the biphenyl structure provides strong chromophores.

Materials and Methods

Equipment and Consumables
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringes and 0.45 µm syringe filters (PTFE or nylon).

  • HPLC vials.

  • Stationary Phase: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents and Chemicals
  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (ACS grade, ~99%).

Experimental Protocol

Preparation of Mobile Phase
  • Prepare a solution of 0.1% (v/v) Formic Acid in water. To do this, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.

  • The mobile phase is a mixture of Acetonitrile and 0.1% Formic Acid in water. The recommended starting composition is Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v) .

  • Mix the required volumes thoroughly and degas the solution for 15 minutes using an ultrasonic bath or an online degasser.

Preparation of Standard Stock Solution
  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and bring to volume with the mobile phase to obtain a stock solution concentration of approximately 1000 µg/mL.

  • This stock solution can be further diluted to create working standards for linearity and quantitation.

Preparation of Sample Solution
  • Accurately weigh a quantity of the sample expected to contain 25 mg of this compound into a 25 mL volumetric flask.

  • Dissolve and bring to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Conditions

A summary of the instrumental parameters is provided in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes
Analytical Workflow

The overall process from preparation to analysis follows a structured path to ensure data integrity.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Mobile Phase (ACN:Water:FA) H1 System Equilibration P1->H1 P2 Standard Solution (1000 µg/mL) H2 System Suitability Test (SST) P2->H2 P3 Sample Solution (~1000 µg/mL) H3 Sample Injection & Data Acquisition P3->H3 H1->H2 H2->H3 If SST Passes D1 Peak Integration (Area, tR) H3->D1 D2 SST Verification D1->D2 D3 Quantification (External Standard) D1->D3 D2->D3 If SST Verified D4 Final Report D3->D4

Figure 1: HPLC Analytical Workflow.

System Suitability Testing (SST)

Before commencing any sample analysis, the suitability of the chromatographic system must be verified.[3][4][5] This is achieved by making five or six replicate injections of a single standard solution (e.g., 100 µg/mL). The results must meet the acceptance criteria defined in the table below, which are based on common pharmaceutical industry practices.[6][7]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry; high values indicate column degradation or interactions.
Theoretical Plates (N) > 2000Measures column efficiency and performance.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector response.
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump flow rate.

% RSD = Percent Relative Standard Deviation

Failure to meet SST criteria indicates a problem with the system (e.g., leaks, column degradation, detector lamp failure) that must be rectified before proceeding with sample analysis.[3]

Method Validation Summary

This analytical method should be validated in accordance with ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[8][9] The validation process ensures the method is reliable, reproducible, and accurate for the intended analysis.[10][11]

Validation ParameterProcedureTypical Acceptance Criteria
Specificity Analyze a blank (diluent) and a placebo. Spike the analyte into the placebo to confirm no interference.No interfering peaks at the retention time of the analyte.
Linearity Analyze at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).Correlation coefficient (R²) ≥ 0.999.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.[12]
Precision - Repeatability: Analyze six replicate samples at 100% concentration on the same day. - Intermediate Precision: Repeat the analysis on a different day with a different analyst.% RSD ≤ 2.0%.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).SST parameters must be met; results should not be significantly affected.

Conclusion

The described isocratic RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method demonstrates excellent performance characteristics and, upon full validation, is suitable for routine quality control analysis in both research and industrial settings. The use of standard C18 column chemistry and a simple mobile phase makes this method easily transferable between laboratories.

References

High-Resolution Gas Chromatography for the Quantitative Analysis of Biphenyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note presents a comprehensive guide to the analysis of biphenyl esters using gas chromatography (GC). Biphenyl esters are a diverse class of compounds with significance in pharmaceutical development, environmental monitoring (as related to polychlorinated biphenyls or PCBs), and as fungicides. The methodologies detailed herein provide a robust framework for achieving accurate and reproducible quantification of these semi-volatile compounds. We will explore the entire analytical workflow, from sample preparation and column selection to method validation and data interpretation. The protocols are designed to be adaptable for various matrices, ensuring broad applicability for researchers in diverse fields.

Introduction: The Analytical Imperative for Biphenyl Esters

Biphenyl and its derivatives are foundational structures in many chemical applications. As esters, their properties can be tailored for specific uses, ranging from active pharmaceutical ingredients (APIs) to industrial chemicals. For instance, certain biphenyl esters act as fungicides in agriculture, protecting crops from spoilage[1]. In drug development, the biphenyl moiety is a common scaffold in medicinal chemistry. Conversely, the structural similarity to legacy pollutants like PCBs necessitates sensitive monitoring methods to ensure environmental and food safety[2].

Gas chromatography is the premier analytical technique for this class of compounds due to their inherent volatility and thermal stability[3]. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides the sensitivity and selectivity required for both trace-level environmental analysis and high-concentration pharmaceutical assays[1][4][5]. This guide explains the causality behind critical experimental choices to empower scientists to develop and validate their own high-performance GC methods.

Principle of the Method: Achieving Separation

The successful GC analysis of biphenyl esters hinges on the differential partitioning of analytes between a gaseous mobile phase (an inert carrier gas) and a liquid stationary phase coated on the inside of a capillary column. Separation is governed by several factors:

  • Volatility and Boiling Point : Compounds with lower boiling points travel through the column faster and elute first. Non-polar columns, in particular, tend to separate compounds primarily based on their boiling points[6][7].

  • Analyte-Stationary Phase Interactions : The choice of stationary phase is the most critical factor for achieving selectivity[8]. For aromatic compounds like biphenyl esters, a stationary phase containing phenyl groups (e.g., 5% phenyl-polysiloxane) enhances separation through π-π interactions between the analytes' aromatic rings and the stationary phase.

  • Temperature Programming : A controlled temperature ramp of the GC oven is used to elute compounds with a wide range of boiling points in a single run. This ensures that early-eluting peaks are sharp and well-resolved, while later-eluting, higher-boiling-point compounds are eluted in a reasonable time.

Instrumentation and Consumables

A standard gas chromatography system is required. The specific components listed below are typical for this application and provide a solid starting point for method development.

ComponentSpecification / RecommendationRationale
Gas Chromatograph Agilent 8890, Shimadzu GC-2030, or equivalentMust support capillary columns and have precise electronic pneumatic control (EPC) for reproducible retention times.
Injector Split/Splitless InletProvides flexibility for both high-concentration (split) and trace-level (splitless) analyses.
Autosampler 7693A or equivalentEssential for high-throughput analysis and superior injection precision over manual injection.
GC Column 5% Phenyl Polysiloxane type (e.g., HP-5MS, VF-5MS, TG-5MS)This stationary phase offers excellent selectivity for aromatic and semi-polar compounds like biphenyl esters[9][10].
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard dimension providing a good balance between efficiency (peak resolution) and sample capacity[6][11].
Carrier Gas Helium or HydrogenHigh-purity (99.999%) is required. Hydrogen can offer faster analysis times, but helium is often preferred for safety and compatibility with MS.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is a robust, universal detector for quantifiable hydrocarbons[1]. MS provides definitive compound identification based on mass spectra[4][12].
Sample Vials 2 mL amber glass vials with PTFE-lined septaAmber glass protects light-sensitive compounds, and PTFE lining prevents analyte adsorption and contamination.
Solvents HPLC or GC-grade Hexane, Dichloromethane, MethanolHigh-purity solvents are critical to avoid interfering peaks from impurities[3][5].

Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis.

General GC Analysis Workflow

The entire process, from sample receipt to final report, follows a structured path to ensure data integrity and reproducibility.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection & Homogenization Extraction 2. Solvent Extraction (LLE or SPE) Sample->Extraction Matrix Disruption Cleanup 3. Extract Cleanup & Concentration Extraction->Cleanup Purification Standard 4. Addition of Internal Standard Cleanup->Standard Quant. Ref. Injection 5. GC Injection Standard->Injection Analysis Queue Separation 6. Chromatographic Separation Injection->Separation Detection 7. Detection (FID or MS) Separation->Detection Integration 8. Peak Integration & Identification Detection->Integration Raw Data Quantification 9. Quantification via Calibration Curve Integration->Quantification Report 10. Reporting & Validation Quantification->Report

Figure 1: General workflow for the GC analysis of biphenyl esters.
Protocol 1: Sample Preparation

The goal of sample preparation is to extract the biphenyl esters from the sample matrix into a clean solvent suitable for GC injection[5]. The choice of method depends on the matrix.

A. Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., wastewater):

  • Measure 100 mL of the aqueous sample into a 250 mL separatory funnel.

  • Add an internal standard (e.g., a biphenyl ester not present in the sample) for accurate quantification.

  • Add 30 mL of dichloromethane or hexane.

  • Stopper the funnel and shake vigorously for 2 minutes, venting periodically to release pressure.

  • Allow the layers to separate completely. The organic layer (bottom for dichloromethane, top for hexane) contains the analytes.

  • Drain the organic layer into a clean flask.

  • Repeat the extraction (steps 3-6) two more times with fresh solvent, combining the organic extracts.

  • Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for injection.

B. Solid-Phase Extraction (SPE) for Cleaner Aqueous Samples or Extracts: SPE is an alternative to LLE that can reduce solvent consumption and improve sample purity[5].

  • Condition an appropriate SPE cartridge (e.g., C18 for reversed-phase) according to the manufacturer's instructions (typically with methanol followed by water).

  • Load the sample onto the cartridge at a slow, controlled flow rate.

  • Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove interferences.

  • Elute the biphenyl esters with a strong organic solvent (e.g., dichloromethane or ethyl acetate).

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

Protocol 2: GC Method Configuration

These parameters are a robust starting point and should be optimized for specific target analytes.

GC ParameterRecommended SettingRationale
Inlet Mode SplitlessFor trace analysis (<50 ppm). A split injection (e.g., 50:1) should be used for higher concentrations to avoid column overload.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of semi-volatile biphenyl esters without thermal degradation[13].
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)Provides optimal column efficiency for a 0.25 mm ID column.
Injection Volume 1 µLA standard volume that balances sensitivity with the risk of column overload.
Oven Program
- Initial Temp100 °C, hold for 1 minAllows for sharp initial peaks and good focusing of analytes on the column.
- Ramp 115 °C/min to 200 °CA moderate ramp to separate early-eluting compounds.
- Ramp 210 °C/min to 280 °CA slower ramp to resolve more complex, higher-boiling point esters.
- Final HoldHold at 280 °C for 5 minEnsures all high-boiling compounds have eluted from the column.
Detector (FID)
- Temperature300 °CPrevents condensation of analytes in the detector.
- H2 Flow40 mL/min
- Air Flow400 mL/min
- Makeup Gas (N2)25 mL/min
Detector (MS)
- Transfer Line Temp280 °CMust be hot enough to prevent analyte condensation before reaching the ion source.
- Ion Source Temp230 °C
- ModeScan (50-550 amu) or SIMScan mode is used for initial identification. Selected Ion Monitoring (SIM) is used for higher sensitivity quantification of known analytes.
Protocol 3: Calibration and Method Validation

A validated method ensures that the generated data is trustworthy and fit for its intended purpose.

  • Prepare a Stock Standard: Accurately weigh ~10 mg of each target biphenyl ester standard into a 10 mL volumetric flask and dissolve in a suitable solvent to create a 1000 µg/mL stock solution.

  • Create Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards spanning the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). Add a constant amount of internal standard to each.

  • Analyze and Construct Curve: Analyze each calibration standard using the optimized GC method. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. Perform a linear regression to obtain the calibration curve.

  • Validate the Method: Assess the following parameters.

Validation ParameterAcceptance CriteriaPurpose
Linearity Correlation Coefficient (r²) ≥ 0.995Confirms a direct proportional relationship between detector response and concentration[10].
Accuracy 80-120% recovery of spiked samplesMeasures the agreement between the measured value and the true value[12].
Precision Relative Standard Deviation (RSD) ≤ 15%Measures the repeatability of the analysis on the same sample[12].
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) of ~3The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) S/N of ~10 or lowest validated standardThe lowest concentration that can be accurately quantified[12].

Logic of Column Selection

Choosing the correct GC column is the most impactful decision in method development. The logic involves balancing polarity, film thickness, and dimensions to achieve the desired separation.

Column_Selection start Start: Analyze Biphenyl Esters q1 What is the primary separation basis? start->q1 boiling_point Boiling Point Differences q1->boiling_point True polarity Polarity / Structural Isomers q1->polarity False col_nonpolar Select Non-Polar Column (e.g., 100% PDMS, HP-1) boiling_point->col_nonpolar col_intermediate Select Intermediate Polarity Column (e.g., 5% Phenyl, HP-5MS) polarity->col_intermediate Recommended for Biphenyl Esters due to π-π interactions q2 Are analytes at trace levels? col_nonpolar->q2 col_intermediate->q2 film_thin Use Thin Film (0.1 - 0.25 µm) q2->film_thin Yes film_thick Use Standard Film (0.25 - 0.5 µm) q2->film_thick No conclusion Optimized Column Chosen film_thin->conclusion film_thick->conclusion

Figure 2: Decision diagram for selecting an appropriate GC column.

For most applications involving biphenyl esters, an intermediate polarity column like a 5% phenyl polysiloxane is ideal. It provides a robust separation based on a combination of boiling point and selective interactions with the aromatic analytes[7][8]. Thinner film thicknesses are generally preferred for semi-volatile compounds to ensure they elute at reasonable temperatures without excessive peak broadening[6][11].

Conclusion

This application note provides a validated, high-performance framework for the gas chromatographic analysis of biphenyl esters. By understanding the principles behind sample preparation, column selection, and instrument parameters, researchers can confidently adapt these protocols to their specific analytical challenges. The combination of a 5% phenyl-type capillary column with either FID for robust quantification or MS for definitive identification offers a powerful and reliable solution for scientists in pharmaceutical, environmental, and industrial laboratories.

References

Application Note: Structural Characterization of Ethyl Biphenyl-2-carboxylate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in drug development and materials science, the precise characterization of novel molecules is paramount. Ethyl biphenyl-2-carboxylate is a key structural motif found in various pharmaceuticals and functional materials. Its synthesis and subsequent structural verification rely heavily on spectroscopic methods. This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound, offering a comprehensive analysis of its spectral features and a robust protocol for data acquisition.

The Significance of NMR in Structural Elucidation

NMR spectroscopy operates on the principle of nuclear spin and its interaction with an external magnetic field. The chemical environment of each nucleus within a molecule influences its resonance frequency, resulting in a unique spectral fingerprint. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, it is possible to deduce the connectivity and spatial arrangement of atoms, thereby confirming the molecular structure.[1][2]

Molecular Structure of this compound

To facilitate the interpretation of the NMR spectra, it is essential to first visualize the molecular structure of this compound.

Figure 1: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group and the two aromatic rings of the biphenyl moiety. The interpretation of the aromatic region can be reliably inferred from the experimental data of its close analog, biphenyl-2-carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H-6~7.93dd1HJ = 7.7, 1.5
H-3~7.53td1HJ = 7.7, 1.5
H-4, H-5~7.45-7.35m2H
H-2', H-6'~7.30-7.25m2H
H-3', H-4', H-5'~7.30-7.25m3H
-OCH₂-~4.1-4.4q2HJ ≈ 7.1
-CH₃~1.1-1.4t3HJ ≈ 7.1

Note: Predicted chemical shifts for the aromatic protons are based on the data for biphenyl-2-carboxylic acid. The actual values may vary slightly.

Interpretation of Signals:
  • Aromatic Protons (7.25-7.93 ppm): The nine aromatic protons will appear as a complex series of multiplets in the downfield region of the spectrum. The proton at the H-6 position is expected to be the most deshielded due to the anisotropic effect of the neighboring carbonyl group, appearing as a doublet of doublets. The remaining aromatic protons will likely overlap, forming a complex multiplet.

  • Ethyl Group Protons:

    • Methylene Protons (-OCH₂-): The two methylene protons are adjacent to the electron-withdrawing oxygen atom of the ester group, causing them to be deshielded and appear as a quartet around 4.1-4.4 ppm. The quartet splitting pattern arises from the coupling with the three neighboring methyl protons (n+1 rule, where n=3).

    • Methyl Protons (-CH₃): The three methyl protons are in a more shielded environment and will appear as a triplet around 1.1-1.4 ppm. The triplet pattern is a result of coupling with the two adjacent methylene protons (n+1 rule, where n=2).

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

CarbonPredicted Chemical Shift (δ, ppm)
C=O~168
C-1', C-2, C-1, C-2'~141-128 (Quaternary)
Aromatic CH~133-127
-OCH₂-~61
-CH₃~14

Note: Predicted chemical shifts are based on data for biphenyl-2-carboxylic acid and general values for ethyl esters.

Interpretation of Signals:
  • Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is significantly deshielded and is expected to resonate at approximately 168 ppm.[2]

  • Aromatic Carbons (127-141 ppm): The twelve aromatic carbons will produce a series of signals in this region. The quaternary carbons (C-1', C-2, C-1, C-2') will generally have lower intensities compared to the protonated carbons.

  • Ethyl Group Carbons:

    • Methylene Carbon (-OCH₂-): The methylene carbon, being attached to the electronegative oxygen, will appear downfield around 61 ppm.

    • Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon in the molecule and will give a signal at approximately 14 ppm.

Experimental Protocol

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh 1. Weigh 10-20 mg of This compound Dissolve 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Weigh->Dissolve Transfer 3. Transfer to a clean, dry 5 mm NMR tube Dissolve->Transfer Insert 4. Insert the sample into the NMR spectrometer Lock 5. Lock the spectrometer on the deuterium signal Insert->Lock Shim 6. Shim the magnetic field for optimal homogeneity Lock->Shim Acquire 7. Acquire ¹H and ¹³C NMR spectra Shim->Acquire Fourier 8. Apply Fourier transform to the FID Phase 9. Phase the spectrum Fourier->Phase Baseline 10. Apply baseline correction Phase->Baseline Reference 11. Reference the spectrum (e.g., TMS at 0 ppm) Baseline->Reference Integrate 12. Integrate the ¹H signals Reference->Integrate

Figure 2: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small vial.[3] The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the ¹H NMR spectrum.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the tube is free from any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field during data acquisition.

    • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved NMR signals.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a higher sample concentration may be required compared to ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum using an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[2]

    • For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

Conclusion

This application note has provided a detailed framework for the ¹H and ¹³C NMR characterization of this compound. By leveraging data from close structural analogs and applying fundamental principles of NMR spectroscopy, a comprehensive interpretation of the expected spectra has been presented. The detailed experimental protocol outlines the necessary steps for acquiring high-quality NMR data, which is fundamental for the unambiguous structural confirmation of this important molecule. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis and analysis of novel organic compounds.

References

Application Notes and Protocols: Recrystallization of Ethyl Biphenyl-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl biphenyl-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount for the successful outcome of subsequent synthetic steps. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2][3] This application note provides a detailed protocol for the purification of this compound via recrystallization, aimed at researchers, scientists, and professionals in the field of drug development. The procedure outlined below is designed to effectively remove impurities, yielding a product of high purity.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent.[3][4] An ideal recrystallization solvent should dissolve the target compound sparingly or not at all at room temperature but have a high solubility at an elevated temperature.[2][4] Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. By carefully selecting the solvent system, this compound can be dissolved in a minimum amount of hot solvent, and upon slow cooling, the pure compound will crystallize out, leaving the impurities behind in the solution (mother liquor).[2][3][4]

Materials and Equipment

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water mixture)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bars

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Experimental Protocol

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized based on the impurity profile of the crude material. A mixed solvent system of ethanol and water is often effective for esters of moderate polarity.

Step 1: Solvent Selection

The ideal solvent should exhibit a steep solubility curve for this compound. Preliminary small-scale solubility tests are recommended. Ethanol is a good starting point as esters often dissolve well in it.[5] Water can then be used as an anti-solvent.

Step 2: Dissolution

  • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of the primary solvent (e.g., ethanol) to the flask.

  • Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.[3]

Step 3: Decolorization (Optional)

If the solution is colored, it may indicate the presence of colored impurities.

  • Remove the flask from the heat source.

  • Allow the solution to cool slightly before adding a small amount of activated carbon (approximately 1-2% of the solute weight).

  • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.

Step 4: Hot Filtration

This step is necessary to remove any insoluble impurities or activated carbon.

  • Set up a hot filtration apparatus using a pre-heated glass funnel with fluted filter paper.

  • Quickly filter the hot solution into a clean Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

Step 5: Crystallization

  • If a single solvent is used, cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

  • If a mixed solvent system (e.g., ethanol/water) is employed, slowly add the anti-solvent (water) to the hot solution until slight turbidity persists. Then, add a few drops of the primary solvent (ethanol) to redissolve the precipitate and allow the clear solution to cool slowly.

  • Once the flask has reached room temperature, place it in an ice bath to maximize the crystal yield.

Step 6: Isolation and Washing

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2]

Step 7: Drying

  • Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator.

  • Once dry, weigh the crystals to determine the percent recovery.

Step 8: Purity Assessment

  • Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value indicates high purity.

  • Further analysis can be performed using techniques such as HPLC, GC-MS, or NMR.

Data Presentation

The following table summarizes the expected results from the recrystallization of this compound.

ParameterValue
Starting Material
Mass of Crude Compound5.0 g
Appearance of CrudeOff-white to pale yellow solid
Melting Point of Crude55-59 °C (Broad range)
Recrystallization Data
Solvent SystemEthanol/Water (approx. 9:1 v/v)
Volume of Ethanol~30 mL
Volume of Water~3 mL
Final Product
Mass of Purified Compound4.2 g
Percent Recovery84%
Appearance of PurifiedWhite crystalline solid
Melting Point of Purified61-62 °C (Sharp range)
Physical Properties
Molecular FormulaC₁₅H₁₄O₂
Molecular Weight226.27 g/mol [6][7]
Boiling Point360.751 °C at 760 mmHg[1][6]
Density1.082 g/cm³[1][6]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization procedure.

Recrystallization_Workflow Crude Crude Ethyl biphenyl-2-carboxylate Dissolution Dissolution (Hot Ethanol) Crude->Dissolution HotFiltration Hot Filtration (Remove Insolubles) Dissolution->HotFiltration Crystallization Crystallization (Slow Cooling + Ice Bath) HotFiltration->Crystallization Isolation Isolation (Vacuum Filtration) Crystallization->Isolation Washing Washing (Cold Solvent) Isolation->Washing Impurities Impurities in Mother Liquor Isolation->Impurities Drying Drying Washing->Drying Pure Pure Ethyl biphenyl-2-carboxylate Drying->Pure

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. To remedy this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.

  • No Crystals Form: This may occur if too much solvent was added. The solution can be concentrated by boiling off some of the solvent. Scratching the inside of the flask with a glass rod can also help induce crystallization.

  • Low Recovery: This can result from using too much solvent, premature crystallization during hot filtration, or washing the crystals with a solvent that is not cold enough.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Work in a well-ventilated fume hood, especially when working with volatile organic solvents.

  • Use a heating mantle with a stirrer for even heating and to avoid bumping.

  • Handle hot glassware with appropriate clamps or tongs.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

References

Application Notes and Protocols: Column Chromatography Purification of Ethyl Biphenyl-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl biphenyl-2-carboxylate is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a fundamental and widely used technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase.[1] This document provides a detailed guide for the purification of this compound using normal-phase column chromatography, designed for researchers, scientists, and professionals in drug development. The protocol emphasizes the rationale behind experimental choices to ensure both efficacy and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the target molecule's properties is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₁₅H₁₄O₂[2]
Molecular Weight226.27 g/mol [2][3]
Boiling Point360.751 °C at 760 mmHg[2]
Density1.082 g/cm³[2]
PolarityModerately PolarInferred from structure

Principle of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase chromatography, a technique where the stationary phase is polar and the mobile phase is non-polar.[4] In this setup, polar molecules in the mixture will have a stronger affinity for the polar stationary phase and will therefore move more slowly down the column.[5][6] Conversely, less polar molecules will be carried more quickly by the non-polar mobile phase and elute first.[5] this compound, being a moderately polar ester, will be separated from less polar impurities (which elute earlier) and more polar impurities (which are retained longer on the column).

The selection of an appropriate solvent system (mobile phase) is critical for achieving good separation.[7] This is typically determined empirically using Thin Layer Chromatography (TLC), which serves as a rapid, small-scale predictor for column chromatography performance.[8][9] An ideal solvent system will result in the target compound having a Retention Factor (Rf) value between 0.2 and 0.4 on a TLC plate, as this range generally provides the best separation in a column.[10]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis & Solvent System Optimization Slurry 2. Column Packing (Slurry Method) TLC->Slurry Determines Eluent Sample_Prep 3. Sample Preparation (Dry Loading) Slurry->Sample_Prep Loading 4. Sample Loading Elution 5. Elution (Isocratic or Gradient) Loading->Elution Collection 6. Fraction Collection Elution->Collection TLC_Analysis 7. Fraction Analysis by TLC Pooling 8. Pooling of Pure Fractions TLC_Analysis->Pooling Evaporation 9. Solvent Evaporation Pooling->Evaporation Characterization 10. Purity & Identity Confirmation Evaporation->Characterization

Caption: Workflow for the purification of this compound.

Materials and Methods

Materials
  • Crude this compound

  • Silica gel (230-400 mesh) for column chromatography

  • Analytical TLC plates (silica gel 60 F₂₅₄)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Rotary evaporator

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

The relationship between TLC and column chromatography is direct; TLC is an essential precursor to determine the optimal mobile phase for the larger scale separation.[8]

  • Prepare TLC Chambers: Line TLC chambers with filter paper and add a small amount of various test solvent systems (e.g., 95:5, 90:10, 85:15 Hexanes:Ethyl Acetate). Allow the chambers to equilibrate.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm).

  • Calculate Rf Values: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[11]

  • Select the Optimal System: Choose the solvent system that provides good separation between the product spot and impurities, with the product Rf value ideally between 0.2 and 0.4.[10]

Protocol 2: Column Packing (Wet Slurry Method)

Proper column packing is crucial for achieving high resolution and avoiding issues like band broadening or channeling.[1]

  • Prepare the Column: Secure the glass column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed. Add a thin layer (approx. 1 cm) of sand on top of the plug.[12]

  • Make the Slurry: In a beaker, weigh the required amount of silica gel (typically 50-100 times the mass of the crude sample). Add the initial, least polar eluting solvent (determined by TLC) to the silica gel to form a free-flowing slurry.

  • Pack the Column: Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process. Gently tap the side of the column to dislodge any air bubbles and encourage even packing.

  • Equilibrate: Open the stopcock and allow excess solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry. Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[13]

Protocol 3: Sample Loading and Elution

The method of sample application significantly impacts the separation efficiency. Dry loading is often preferred for samples that have poor solubility in the initial mobile phase.[13]

  • Sample Preparation (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of the crude sample) to this solution. Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[13]

  • Loading the Sample: Carefully add the silica-adsorbed sample onto the top layer of sand in the packed column, creating a thin, even band.

  • Initiating Elution: Carefully add the mobile phase to the column, taking care not to disturb the sample layer. Open the stopcock and begin collecting fractions. Apply gentle air pressure to the top of the column (flash chromatography) to maintain a steady flow rate.

  • Gradient Elution (Optional): If TLC analysis showed that impurities are either much less polar or much more polar than the product, a gradient elution can be employed. Start with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 90:10, then 85:15) to elute compounds with increasing affinity for the stationary phase. This can reduce elution time and solvent consumption.[14]

Protocol 4: Fraction Analysis and Product Isolation
  • TLC Analysis of Fractions: Collect fractions of a consistent volume. Spot every few fractions on a TLC plate, alongside a spot of the original crude mixture. Develop and visualize the plate to identify which fractions contain the pure product.

  • Pooling and Evaporation: Combine the fractions that contain only the pure this compound.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

  • Final Analysis: Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.

Safety Precautions

  • Solvent Handling: Always handle organic solvents in a well-ventilated fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16]

  • Silica Gel: Avoid inhaling fine silica dust. Handle silica gel within a fume hood.[15]

  • Glassware: Inspect all glassware for cracks or defects before use to prevent breakage, especially when applying pressure.[15]

  • Pressure: If using flash chromatography, apply pressure cautiously and use a pressure-release adapter to prevent column breakage.[15]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Bands - Inappropriate solvent system. - Column overloaded with sample. - Poorly packed column (channeling).- Re-optimize the mobile phase using TLC.[17] Aim for a lower Rf for the target compound. - Reduce the amount of crude material loaded. A general rule is 1-5% of the silica gel mass.[10] - Repack the column, ensuring a homogenous slurry and no air bubbles.
Product Elutes Too Quickly (in the solvent front) - Mobile phase is too polar.- Use a less polar solvent system (e.g., increase the hexane to ethyl acetate ratio).[17]
Product Takes Too Long to Elute or is Tailing - Mobile phase is not polar enough. - Compound is interacting too strongly with the silica (e.g., acidic protons on silica).- Gradually increase the polarity of the mobile phase (gradient elution).[17] - For compounds sensitive to the acidic nature of silica, consider deactivating the silica by pre-treating it with a solvent containing a small amount of triethylamine.[10]
Cracked or Dry Column Bed - The solvent level dropped below the top of the stationary phase.- This is often irreversible and requires repacking the column. Always keep the silica bed covered with solvent.
Low Yield After Purification - Incomplete elution from the column. - Decomposition of the product on the silica gel.- After collecting the main product, flush the column with a highly polar solvent (e.g., 100% ethyl acetate) to elute any remaining compound.[10] - Minimize the time the compound spends on the column by using a faster flow rate. Test compound stability on a TLC plate beforehand.[10][17]

References

Application Note: Acid-Catalyzed Cyclization of Ethyl Biphenyl-2-Carboxylate to Fluorenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the acid-catalyzed intramolecular cyclization of ethyl biphenyl-2-carboxylate to fluorenone, a key synthetic intermediate in the development of various pharmaceuticals and functional materials. The reaction proceeds via an intramolecular Friedel-Crafts acylation, a robust and well-established method for the formation of polycyclic aromatic ketones. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and includes tabulated quantitative data for reference.

Introduction

Fluorenone and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and diverse biological activities, including antiviral, anticancer, and antibiotic properties.[1] The acid-catalyzed cyclization of biphenyl-2-carboxylic acid derivatives serves as a classical and efficient method for the synthesis of the fluorenone scaffold. This intramolecular Friedel-Crafts acylation offers a direct route to this important tricyclic ketone. This application note focuses on the conversion of this compound to fluorenone, detailing the established protocol and expected outcomes.

Reaction Mechanism

The acid-catalyzed cyclization of this compound to fluorenone is a classic example of an intramolecular electrophilic aromatic substitution (specifically, a Friedel-Crafts acylation). The generally accepted mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The ester carbonyl oxygen is protonated by the strong acid catalyst (e.g., concentrated sulfuric acid), increasing the electrophilicity of the carbonyl carbon.

  • Formation of the Acylium Ion: The protonated ester undergoes a rate-determining cleavage of the C-O bond of the ethoxy group, eliminating ethanol and forming a highly reactive acylium ion intermediate. This acylium ion is resonance-stabilized.

  • Intramolecular Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich adjacent phenyl ring in an intramolecular electrophilic aromatic substitution. This step forms a new carbon-carbon bond and a carbocation intermediate, temporarily disrupting the aromaticity of the ring.

  • Deprotonation and Regeneration of Catalyst: A proton is eliminated from the carbocation intermediate, restoring the aromaticity of the phenyl ring and yielding the final product, fluorenone. The acid catalyst is regenerated in this step.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products EthylBiphenyl This compound ProtonatedEster Protonated Ester EthylBiphenyl->ProtonatedEster Protonation H2SO4_reac H₂SO₄ (catalyst) AcyliumIon Acylium Ion ProtonatedEster->AcyliumIon Elimination of Ethanol Ethanol Ethanol ProtonatedEster->Ethanol Carbocation Carbocation Intermediate AcyliumIon->Carbocation Intramolecular Electrophilic Attack Fluorenone Fluorenone Carbocation->Fluorenone Deprotonation H2SO4_prod H₂SO₄ (regenerated) Carbocation->H2SO4_prod Regenerates Catalyst

Experimental Protocol

This protocol is based on established procedures for intramolecular Friedel-Crafts acylation reactions.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water (deionized)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Dropping funnel

  • Beakers

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid to the stirred starting material. The addition should be done dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to the desired temperature (typically between 80-100 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice in a beaker with stirring. This will precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude fluorenone.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure fluorenone as a yellow solid.

G start Start setup Reaction Setup: Add this compound to a round-bottom flask start->setup acid Acid Addition: Slowly add conc. H₂SO₄ with cooling (ice bath) setup->acid reaction Reaction: Heat to 80-100 °C Monitor by TLC acid->reaction quench Quenching: Pour reaction mixture onto crushed ice reaction->quench neutralize Neutralization: Add saturated NaHCO₃ solution quench->neutralize extract Extraction: Extract with Dichloromethane neutralize->extract wash Washing & Drying: Wash with H₂O and brine, dry over MgSO₄ extract->wash evaporate Solvent Removal: Use rotary evaporator wash->evaporate purify Purification: Recrystallize from Ethanol evaporate->purify end Pure Fluorenone purify->end

Data Presentation

The following tables summarize typical reaction conditions and characterization data for the synthesis of fluorenone.

Table 1: Reaction Parameters for Acid-Catalyzed Cyclization

ParameterValueReference
Starting MaterialThis compoundN/A
CatalystConcentrated Sulfuric AcidGeneral Procedure
Temperature80 - 100 °CGeneral Procedure
Reaction Time1 - 4 hours (TLC monitored)General Procedure
YieldTypically > 80%[2]

Table 2: Characterization Data for Fluorenone

PropertyValue
AppearanceBright yellow solid
Molecular FormulaC₁₃H₈O
Molar Mass180.21 g/mol
Melting Point82-85 °C
¹H NMR (CDCl₃, δ)7.28 (t, 2H), 7.47 (t, 2H), 7.55 (d, 2H), 7.64 (d, 2H)
¹³C NMR (CDCl₃, δ)120.4, 124.3, 129.1, 134.1, 134.6, 144.4, 193.9
IR (KBr, cm⁻¹)~1715 (C=O stretch)

Safety Precautions

  • Concentrated sulfuric acid is extremely corrosive and will cause severe burns. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction of sulfuric acid with the starting material is exothermic. Ensure slow addition and adequate cooling to prevent the reaction from becoming uncontrolled.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.

  • Always add acid to water (or ice), never the other way around, to avoid violent splashing.

Conclusion

The acid-catalyzed cyclization of this compound is a reliable and high-yielding method for the synthesis of fluorenone. The procedure is straightforward, employing common laboratory reagents and techniques. The resulting fluorenone is a valuable building block for the synthesis of more complex molecules with applications in drug discovery and materials science. This application note provides a comprehensive guide for researchers to successfully perform this important transformation.

References

Application Notes and Protocols for the Synthesis of Ethyl biphenyl-2-carboxylate via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl-2-carboxylic acid scaffold and its derivatives are important structural motifs in medicinal chemistry and materials science. Ethyl biphenyl-2-carboxylate, in particular, serves as a key intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor antagonists. The Grignard reaction offers a robust and versatile method for the formation of the crucial carbon-carbon bond in the biphenyl core. This document provides detailed application notes and an experimental protocol for the synthesis of this compound utilizing a nucleophilic aromatic substitution (SNAr) pathway involving a Grignard reagent.

The described methodology focuses on the reaction of phenylmagnesium bromide with an ethyl 2-alkoxybenzoate. In this reaction, the Grignard reagent acts as a nucleophile, displacing the alkoxy group on the aromatic ring to form the biphenyl structure. This approach avoids the common side reaction of Grignard reagents adding to the ester carbonyl group, which would lead to the formation of a tertiary alcohol. The choice of the leaving group on the benzoate ester is critical for the success of this SNAr-type reaction.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound, compiled from established synthetic procedures for similar biphenyl compounds using Grignard-based coupling reactions.

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolar EquivalentMolecular Weight ( g/mol )Quantity
Magnesium Turnings1.124.31Calculated
Bromobenzene1.0157.01Calculated
Ethyl 2-methoxybenzoate1.0166.17Calculated
Anhydrous THF-72.11Sufficient Volume
1 M HCl (for quench)-36.46As needed
Reaction Conditions
Grignard Formation Temp.--Room Temp. to gentle reflux
Reaction Temperature--0 °C to Room Temp.
Reaction Time--2 - 12 hours

Table 2: Summary of Typical Yields

ProductPurification MethodTypical Yield (%)
This compoundColumn Chromatography60 - 80%

Experimental Protocols

Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (optional, for initiation)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is flame-dried or oven-dried to remove any traces of water.

  • Place the magnesium turnings in the flask and flush the apparatus with an inert gas (Nitrogen or Argon).

  • Add a small volume of anhydrous THF to cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of bromobenzene in anhydrous THF.

  • Add a small portion (approx. 10%) of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux of the solvent. If the reaction does not start, a small crystal of iodine can be added, or the flask can be gently warmed.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown.

Protocol 2: Synthesis of this compound

Materials:

  • Phenylmagnesium bromide solution (from Protocol 1)

  • Ethyl 2-methoxybenzoate

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath

Procedure:

  • In a separate dry flask under an inert atmosphere, dissolve ethyl 2-methoxybenzoate in anhydrous THF.

  • Cool the solution of ethyl 2-methoxybenzoate in an ice bath to 0 °C.

  • Slowly add the prepared phenylmagnesium bromide solution from Protocol 1 to the cooled ester solution via a dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding 1 M HCl while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Visualizations

Grignard_Synthesis_Workflow Workflow for this compound Synthesis start Start prep_grignard Prepare Phenylmagnesium Bromide start->prep_grignard react Reaction with Ethyl 2-methoxybenzoate prep_grignard->react quench Aqueous Workup (Quenching with HCl) react->quench extract Extraction with Ethyl Acetate quench->extract purify Purification by Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway Reaction Pathway for this compound Synthesis bromobenzene Bromobenzene grignard Phenylmagnesium Bromide bromobenzene->grignard + Mg in THF mg Mg mg->grignard intermediate SNA-r Intermediate grignard->intermediate + Ethyl 2-methoxybenzoate ester Ethyl 2-methoxybenzoate ester->intermediate product This compound intermediate->product Elimination of -OMe

Caption: Reaction pathway for this compound synthesis.

Application Notes and Protocols: Ethyl Biphenyl-2-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl biphenyl-2-carboxylate and its derivatives are valuable intermediates in organic synthesis, serving as key building blocks for a wide range of biologically active molecules. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and clinical candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of antihypertensive and potential anticancer agents.

Applications in Drug Discovery and Development

The structural motif of biphenyl-2-carboxylic acid is central to the pharmacological activity of several drugs. This compound serves as a crucial starting material or intermediate in the synthesis of these complex molecules.

Synthesis of Angiotensin II Receptor Blockers (ARBs)

This compound derivatives are pivotal in the industrial synthesis of sartans, a class of antihypertensive drugs. A prominent example is Telmisartan, a widely prescribed medication for hypertension. The synthesis involves the preparation of a key intermediate, ethyl 4'-(bromomethyl)biphenyl-2-carboxylate, which is then coupled with a benzimidazole moiety.

Signaling Pathway of Telmisartan:

Telmisartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors, leading to a cascade of events that increase blood pressure, including vasoconstriction and aldosterone release, which promotes sodium and water retention.[2] By blocking the AT1 receptor, Telmisartan prevents these effects, resulting in vasodilation and reduced blood pressure.[1][2] Telmisartan has also been shown to act as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which may contribute to its beneficial metabolic effects.[3][4]

Telmisartan_Pathway Angiotensinogen Angiotensinogen Renin Renin AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI ACE ACE AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R binds Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Telmisartan Telmisartan Telmisartan->AT1R blocks BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Anticancer_Pathway cluster_G1_S G1/S Phase Transition cluster_G2_M G2/M Phase Transition Cdk4_CyclinD Cdk4/Cyclin D Rb Rb Cdk4_CyclinD->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S Phase Entry E2F->S_Phase promotes Biphenyl_Cpd1 Biphenyl Carboxylic Acid Derivative Biphenyl_Cpd1->Cdk4_CyclinD inhibits Tubulin Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle M_Phase M Phase Arrest Mitotic_Spindle->M_Phase Biphenyl_Cpd2 Biphenyl Carboxylic Acid Derivative Biphenyl_Cpd2->Microtubules inhibits Suzuki_Workflow Start Combine Reactants: - Ethyl 2-bromobenzoate - 4-Methylphenylboronic acid - Pd(PPh₃)₄ - K₂CO₃ Add_Solvent Add Solvents: Toluene, Ethanol, Water Start->Add_Solvent Degas Degas with N₂/Ar Add_Solvent->Degas Heat Heat to Reflux (100 °C, 12 h) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O & Brine Monitor->Workup Dry_Concentrate Dry (Na₂SO₄) & Concentrate Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Ethyl 4'-methylbiphenyl-2-carboxylate Purify->Product

References

Application Notes and Protocols for the Esterification of Biphenyl-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of esters of biphenyl-2-carboxylic acid via Fischer esterification. Biphenyl-2-carboxylic acid and its ester derivatives are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. Due to the steric hindrance presented by the ortho-phenyl group, specific reaction conditions are required to achieve high yields. This protocol outlines a robust method using standard laboratory equipment, along with data on reaction parameters and product characterization.

Introduction

Esterification is a fundamental reaction in organic synthesis, and the Fischer esterification remains a widely used, acid-catalyzed method for the preparation of esters from carboxylic acids and alcohols.[1][2] Biphenyl-2-carboxylic acid presents a sterically hindered substrate due to the presence of a phenyl group at the ortho position to the carboxylic acid. This steric hindrance can impede the nucleophilic attack of the alcohol, necessitating optimized reaction conditions to drive the equilibrium towards the product.[3] This protocol details a reliable procedure for the esterification of biphenyl-2-carboxylic acid, which can be adapted for various primary and secondary alcohols.

Key Experimental Parameters

The successful esterification of biphenyl-2-carboxylic acid is dependent on several critical parameters, which are summarized in the table below. The use of a large excess of the alcohol serves as both a reactant and a solvent, shifting the reaction equilibrium towards the formation of the ester.[1]

ParameterRecommended ConditionPurpose
Reactants Biphenyl-2-carboxylic acid, Alcohol (e.g., Methanol, Ethanol)Formation of the corresponding ester
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack
Solvent Excess AlcoholServes as a reactant and solvent, driving the reaction equilibrium forward
Temperature RefluxProvides the necessary activation energy for the reaction
Reaction Time 6-12 hoursExtended reaction time is necessary to overcome steric hindrance
Work-up Neutralization with NaHCO₃, Extraction with an organic solventRemoves unreacted acid and catalyst, and isolates the ester product
Purification Column Chromatography or RecrystallizationTo obtain the pure ester

Experimental Protocol: Synthesis of Methyl Biphenyl-2-carboxylate

This protocol describes the synthesis of mthis compound as a representative example.

Materials:

  • Biphenyl-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Chromatography column or recrystallization apparatus

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of biphenyl-2-carboxylic acid in 50 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, slowly add 1.0 mL of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Let the reaction proceed for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer with 30 mL of water.

    • Carefully wash the organic layer with 30 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid and the catalyst. Repeat this wash until no more gas evolution is observed.

    • Wash the organic layer with 30 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Evaporation: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude mthis compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like methanol or ethanol.

  • Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of mthis compound.

CompoundMolar Mass ( g/mol )Amount UsedMolesYield (g)Yield (%)
Biphenyl-2-carboxylic acid198.225.0 g0.0252--
Methanol32.0450 mL1.23--
Mthis compound212.24--~4.8 g~90%

Experimental Workflow Diagram

The following diagram illustrates the key steps in the esterification of biphenyl-2-carboxylic acid.

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve Biphenyl-2-carboxylic acid in Methanol B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux for 8 hours B->C D 4. Cool and Remove Methanol C->D E 5. Dissolve in Ethyl Acetate D->E F 6. Wash with NaHCO₃ and Brine E->F G 7. Dry with Na₂SO₄ F->G H 8. Evaporate Solvent G->H I 9. Column Chromatography / Recrystallization H->I J 10. Characterization (NMR, IR, MS) I->J

Caption: Experimental workflow for the synthesis of mthis compound.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship of the key components and steps in the Fischer esterification process.

Fischer_Esterification_Logic Reactants Biphenyl-2-carboxylic Acid + Alcohol Reaction Esterification Reaction Reactants->Reaction Catalyst Acid Catalyst (H₂SO₄) Catalyst->Reaction Conditions Heat (Reflux) Conditions->Reaction Product Ester + Water Reaction->Product Byproducts Unreacted Acid/Alcohol Reaction->Byproducts Workup Neutralization & Extraction Product->Workup Byproducts->Workup Purification Chromatography / Recrystallization Workup->Purification Pure_Product Pure Ester Purification->Pure_Product

Caption: Logical flow of the Fischer esterification process.

Conclusion

The provided protocol offers a detailed and reliable method for the esterification of the sterically hindered biphenyl-2-carboxylic acid. By employing a large excess of the alcohol and allowing for a sufficient reaction time, high yields of the desired ester can be achieved. This procedure is applicable to a range of alcohols and can be a valuable tool for researchers in organic synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Biphenyl-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl biphenyl-2-carboxylate. The content focuses on the widely used Suzuki-Miyaura cross-coupling reaction, addressing common issues to improve reaction yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Question 1: Why is my yield of this compound unexpectedly low?

Answer: Low yields are a common issue in Suzuki-Miyaura couplings and can stem from several factors:

  • Catalyst Inactivity: The Palladium (Pd) catalyst is the heart of the reaction. Its activity can be compromised by poor quality catalyst, oxidation of the phosphine ligands, or the presence of impurities in the reaction mixture. Ensure you are using a high-quality catalyst and that solvents are properly degassed to remove oxygen.

  • Inefficient Base or Solvent System: The choice of base and solvent is crucial. The base activates the boronic acid for the transmetalation step.[1] A base that is too weak may result in a slow or incomplete reaction, while a base that is too strong can promote side reactions. The solvent system must be able to dissolve both the organic and inorganic reagents to an extent that allows the reaction to proceed efficiently. Biphasic systems like toluene/water are common.

  • Side Reactions: The primary competing reactions are homocoupling of the phenylboronic acid (to form biphenyl) and protodeboronation (replacement of the boronic acid group with a hydrogen). These can be minimized by using high-purity reagents and maintaining an inert, oxygen-free atmosphere.

  • Poor Quality Reagents: The purity of the starting materials, ethyl 2-halobenzoate and phenylboronic acid, is critical. Impurities can interfere with the catalyst. Phenylboronic acid is particularly susceptible to dehydration to form its cyclic anhydride, which is less reactive.

Question 2: I am observing significant amounts of biphenyl and ethyl benzoate as byproducts. What is causing this and how can I prevent it?

Answer: The formation of these byproducts points to specific side reactions:

  • Biphenyl Formation: This is a result of the homocoupling of phenylboronic acid. This side reaction is often promoted by the presence of oxygen and can be exacerbated at higher temperatures.

    • Solution: Thoroughly degas your solvents and reaction mixture (e.g., by bubbling with argon or nitrogen for 15-30 minutes) and maintain a positive pressure of an inert gas throughout the reaction.

  • Ethyl Benzoate Formation: This byproduct arises from the protodeboronation of phenylboronic acid, where the C-B bond is cleaved and replaced by a C-H bond, followed by subsequent reactions, or from the reduction of the starting ethyl 2-halobenzoate.

    • Solution: Ensure your base is not excessively strong or used in large excess. The presence of water is necessary for the catalytic cycle, but an excessive amount can promote protodeboronation. Use anhydrous solvents if this problem persists, while ensuring the chosen base can still function.

Question 3: How can I effectively remove the palladium catalyst and other metal residues from my final product?

Answer: Palladium residue is a common concern, especially in pharmaceutical applications. Several methods can be employed for its removal:

  • Column Chromatography: The most common laboratory method. Using silica gel with an appropriate solvent system (e.g., hexanes/ethyl acetate) can effectively separate the nonpolar product from the polar catalyst residues.

  • Aqueous Washes: Washing the organic extract with aqueous solutions containing reagents that chelate palladium can be effective. Solutions of thiourea, cysteine, or sodium bisulfite are sometimes used.

  • Scavengers: Various commercial "palladium scavengers" are available. These are typically solid-supported materials (e.g., functionalized silica or polymers) with high affinity for palladium, which can be added to the reaction mixture after completion and then filtered off.

Question 4: My reaction seems to stall before all the starting material is consumed. What are the potential causes?

Answer: A stalled reaction typically indicates catalyst deactivation or an issue with one of the reagents.

  • Catalyst Deactivation: The Pd(0) active species can be sensitive and may decompose over the course of the reaction, especially at high temperatures or if impurities are present. The phosphine ligands can also degrade.

    • Solution: Consider using a more robust catalyst system with specialized ligands (e.g., Buchwald-type ligands like SPhos) that are designed for stability and high turnover.[2] Running the reaction at the lowest effective temperature can also prolong catalyst life.

  • Insufficient Base: The base is consumed during the reaction. If the stoichiometry is incorrect or the base is of low quality, the reaction may stop once the base is depleted.

  • Poor Solubility: If one of the reagents has poor solubility in the chosen solvent system, its effective concentration may be too low for the reaction to proceed to completion.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound? The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[3] This involves the reaction of an ethyl 2-halobenzoate (typically ethyl 2-bromobenzoate or ethyl 2-iodobenzoate) with phenylboronic acid in the presence of a palladium catalyst and a base.[3][4]

Q2: Are there alternative synthesis routes? Yes, other methods exist, though they are often less common for this specific target on a lab scale. One notable alternative involves the coupling of a Grignard reagent with a (2-oxazolinyl)phenyl derivative, followed by acidic hydrolysis to yield the carboxylic acid, which can then be esterified.[5][6] Another route is the hydrolysis of biphenyl-2-nitrile.[7]

Q3: How should I choose the components (halide, catalyst, base, solvent) for my reaction? The choice depends on cost, availability, and desired reactivity.

  • Halide: The reactivity order is I > OTf > Br >> Cl.[4] Ethyl 2-bromobenzoate is a good balance of reactivity and cost. Ethyl 2-chlorobenzoate is cheaper but requires a more active catalyst system.[4]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic, effective catalyst. For less reactive halides (like chlorides), systems generated in situ from a Pd(II) source (like Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos) are often more effective.[2]

  • Base: An aqueous solution of a carbonate base like K₂CO₃ or Na₂CO₃ is standard.[8] For substrates sensitive to hydrolysis, anhydrous bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) can be used.[1]

  • Solvent: A biphasic mixture like toluene/water or an ether like 1,4-dioxane with water is common to dissolve both the organic starting materials and the inorganic base.

Q4: How can I monitor the reaction's progress? Reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the product spot/peak.

Data Presentation

Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield

The following table provides representative data on how varying components can influence the yield of this compound. (Starting materials: Ethyl 2-bromobenzoate and Phenylboronic Acid).

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3%)-2M Na₂CO₃ (aq)Toluene901285
Pd(OAc)₂ (2%)PPh₃ (4%)2M Na₂CO₃ (aq)Toluene901282
Pd(OAc)₂ (2%)SPhos (2.5%)K₃PO₄1,4-Dioxane100894
PdCl₂(dppf) (3%)-K₂CO₃DME/Water851688

Note: Yields are illustrative and can vary based on specific experimental conditions and scale.

Experimental Protocols

Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • Ethyl 2-bromobenzoate

  • Phenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Degassing: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add toluene, ethanol, and water in a 4:1:1 ratio. Degas the solvent mixture by bubbling argon or nitrogen through it for 20-30 minutes.

  • Reactant Addition: To the flask, add ethyl 2-bromobenzoate, phenylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the mixture.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring under a positive pressure of inert gas. Monitor the reaction by TLC until the starting ethyl 2-bromobenzoate is consumed (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) to afford the pure this compound as a colorless oil.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label oa_complex [Ar-Pd(II)L₂-X] trans_label Transmetalation oa_complex->trans_label trans_complex [Ar-Pd(II)L₂-Ar'] re_label Reductive Elimination trans_complex->re_label product Ar-Ar' (Product) oa_label->oa_complex trans_label->trans_complex re_label->pd0 Catalyst Regenerated re_label->product reactant1 Ar-X reactant1->oa_label reactant2 Ar'-B(OR)₂ reactant2->trans_label base Base (e.g., OH⁻) base->trans_label

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Reactant & Solvent Preparation setup Assemble Glassware (Flask, Condenser) start->setup degas Degas Solvents (N₂ or Ar Purge) setup->degas addition Add Reagents, Base, & Solvent degas->addition catalyst Add Palladium Catalyst addition->catalyst reaction Heat to Reaction Temp Under Inert Atmosphere catalyst->reaction monitor Monitor Progress (TLC / GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Extraction & Washes) monitor->workup Complete dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purification (Column Chromatography) concentrate->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Standard experimental workflow for this compound synthesis.

Troubleshooting_Flowchart start Low Yield or Incomplete Reaction? check_reagents Check Reagent Purity & Stoichiometry start->check_reagents Yes check_atmosphere Significant Byproducts (e.g., Biphenyl)? start->check_atmosphere No improve_degas Improve Degassing Maintain Inert Atmosphere check_atmosphere->improve_degas Yes check_catalyst Reaction Stalled? check_atmosphere->check_catalyst No optimize_catalyst Optimize Catalyst/Ligand Consider a more robust system check_catalyst->optimize_catalyst Yes check_conditions Reaction Slow? check_catalyst->check_conditions No optimize_conditions Optimize Base, Solvent, or Temp. Ensure adequate stirring check_conditions->optimize_conditions Yes

Caption: A decision tree for troubleshooting low yield in the synthesis reaction.

References

Technical Support Center: Suzuki Coupling of Ethyl 2-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the Suzuki-Miyaura coupling of ethyl 2-bromobenzoate and other sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed in the Suzuki coupling of ethyl 2-bromobenzoate?

The main undesired side reactions include:

  • Homocoupling: The self-coupling of the boronic acid partner to form a symmetrical biaryl. This is often caused by the presence of oxygen or the use of a Pd(II) precursor.[1][2]

  • Protodeborylation: The cleavage of the carbon-boron bond of the boronic acid, which is replaced by a carbon-hydrogen bond.[3][4] This consumes the boronic acid and reduces the yield of the desired product.

  • Dehalogenation: The reduction of the starting material, ethyl 2-bromobenzoate, to ethyl benzoate.[5][6]

Q2: How does the steric hindrance from the ortho-ester group in ethyl 2-bromobenzoate affect the reaction?

The bulky ortho-ester group in ethyl 2-bromobenzoate can significantly slow down the key steps of the catalytic cycle, particularly the oxidative addition of the palladium catalyst to the aryl bromide. This can lead to lower yields and may require more specialized catalysts and conditions to achieve a successful coupling.[7] For sterically demanding couplings, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote the reaction.[7][8]

Q3: How can I identify the common side products in my reaction mixture?

You can identify side products by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy.

  • Homocoupling Product: A molecule with a mass corresponding to two units of the boronic acid's aryl group coupled together.

  • Protodeborylation Product: The arene corresponding to the boronic acid starting material (Ar-H instead of Ar-B(OH)₂).[4]

  • Dehalogenation Product: Ethyl benzoate, which has a mass corresponding to the starting aryl bromide without the bromine atom.

Q4: What factors promote protodeborylation and how can it be minimized?

Protodeborylation is influenced by several factors, including high temperatures, extended reaction times, and the presence of water.[4] Electron-deficient and heteroaromatic boronic acids are particularly susceptible.[4] To minimize this side reaction:

  • Use boronic esters, such as pinacol esters, which are more stable than boronic acids.[5]

  • Employ organotrifluoroborates, which undergo slow hydrolysis to release the boronic acid, keeping its concentration low and minimizing side reactions.[9][10]

  • Optimize the choice of base; in some cases, fluoride bases like CsF can be effective in minimizing protodeborylation.[11]

  • Use highly active catalysts that promote rapid catalytic turnover, outcompeting the rate of protodeborylation.[3]

Q5: What are the main causes of boronic acid homocoupling?

Homocoupling is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the coupling of two boronic acid molecules.[1][2]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can react directly with the boronic acid to form the homocoupled product before the main catalytic cycle is established.[1][5]

To prevent homocoupling, it is crucial to rigorously degas the reaction mixture and solvents and to use a Pd(0) source or a precatalyst that rapidly converts to the active Pd(0) species.[2][6]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the Suzuki coupling of ethyl 2-bromobenzoate.

Problem 1: Low or No Yield of the Desired Product

If you are observing low conversion of your starting materials, consider the following causes and solutions.

Possible Cause Recommended Solution
Inefficient Oxidative Addition Due to the steric hindrance of ethyl 2-bromobenzoate, standard catalysts like Pd(PPh₃)₄ may be ineffective.[7] Switch to a catalyst system with bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos, which are known to facilitate reactions with hindered substrates.[7][12]
Suboptimal Base The base is critical for activating the boronic acid. For hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[6][7]
Poor Solvent Choice The solvent needs to facilitate the dissolution of both the organic substrates and the inorganic base. Common choices include mixtures of dioxane/water, THF/water, or toluene/water.[5][13] The optimal solvent can be substrate-dependent and may require screening.
Problem 2: Excessive Formation of Side Products

The table below summarizes common side products and strategies to minimize their formation.

Side Product Observed Primary Cause(s) Mitigation Strategies
Homocoupling of Boronic Acid Presence of oxygen; use of Pd(II) precatalysts.[1][2]Thoroughly degas all solvents and the reaction vessel by sparging with an inert gas (Ar or N₂).[6] Consider using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst.
Protodeborylation Excess water, high temperature, prolonged reaction time.[4]Use a boronic ester (e.g., pinacol boronate) instead of a boronic acid.[5] Run the reaction under anhydrous conditions if possible.[13]
Dehalogenation (Ethyl Benzoate) Formation of palladium hydride species.[5]Ensure strictly inert conditions. A change in base or solvent may also disfavor the dehalogenation pathway.[6]

Visualizing Reaction Pathways

The Suzuki-Miyaura Catalytic Cycle

The core mechanism of the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Common Side Reaction Pathways

Understanding how side reactions originate from the main catalytic cycle is key to troubleshooting.

Side_Reactions cluster_main Main Suzuki Cycle cluster_side Side Reactions Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Ar' Desired Product Ar-Pd(II)-X(L2)->Ar-Ar' Ar-H_dehalogenation Dehalogenation (Ar-H) Ar-Pd(II)-X(L2)->Ar-H_dehalogenation Reduction Ar'-H_protodeborylation Protodeborylation (Ar'-H) Ar'-Ar'_homocoupling Homocoupling (Ar'-Ar') Boronic_Acid Ar'-B(OH)2 Boronic_Acid->Ar'-H_protodeborylation H+ Source Boronic_Acid->Ar'-Ar'_homocoupling O2 or Pd(II)

Caption: Relationship between the main Suzuki cycle and common side reactions.

Troubleshooting Workflow

Use this workflow to diagnose and resolve common issues in your reaction.

Troubleshooting_Workflow start Analyze Crude Reaction Mixture (LCMS, NMR) low_yield Low Yield / No Reaction start->low_yield Check Conversion homocoupling High Homocoupling Product start->homocoupling Check Byproducts protodeborylation High Protodeborylation start->protodeborylation Check Byproducts sol1 Use Bulky/Electron-Rich Ligand (e.g., SPhos, XPhos) low_yield->sol1 Inefficient Catalyst? sol2 Use Stronger Base (e.g., K3PO4, Cs2CO3) low_yield->sol2 Suboptimal Base? sol3 Thoroughly Degas Solvents and Reaction Vessel homocoupling->sol3 Oxygen Present? sol4 Use Pd(0) Source or Modern Precatalyst homocoupling->sol4 Using Pd(II) Precursor? sol5 Use Boronic Ester (e.g., Pinacol Ester) protodeborylation->sol5 Unstable Boronic Acid? sol6 Reduce Water Content or Run Anhydrous protodeborylation->sol6 Excess H2O/Heat?

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Experimental Protocols

General Protocol for Suzuki Coupling of Ethyl 2-bromobenzoate

This protocol is a starting point and may require optimization for specific boronic acid partners.

Materials:

  • Ethyl 2-bromobenzoate (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G2, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-bromobenzoate, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The solvent should be degassed beforehand by sparging with an inert gas for at least 30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]

References

Technical Support Center: Synthesis of Ethyl Biphenyl-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of Ethyl biphenyl-2-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: After my Suzuki coupling reaction, TLC analysis shows the presence of my desired product, but also a significant apolar byproduct that co-elutes. What is this byproduct and how can I remove it?

Answer:

A common apolar byproduct in Suzuki coupling reactions is the homocoupling product of the boronic acid reagent (in this case, biphenyl). This occurs when two molecules of the boronic acid react with each other. The presence of oxygen can sometimes promote this side reaction.

Solutions:

  • Optimize Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.

  • Purification by Column Chromatography: While the homocoupling product may co-elute with the desired product in some solvent systems, careful optimization of the mobile phase for flash column chromatography can achieve separation. A shallow gradient of ethyl acetate in hexane is often effective.

  • Recrystallization: If the homocoupling product is present in a small amount, recrystallization of the crude product can yield pure this compound.

Question 2: My crude product contains triphenylphosphine oxide (TPPO) from the palladium catalyst's ligand, which is difficult to remove. How can I effectively eliminate this impurity?

Answer:

Triphenylphosphine oxide (TPPO) is a common byproduct when using palladium catalysts with triphenylphosphine ligands. Its removal can be challenging due to its polarity.

Solutions:

  • Precipitation with Metal Salts: TPPO can be precipitated from the reaction mixture by forming a complex with certain metal salts. This is a chromatography-free method.

    • Zinc Chloride (ZnCl₂): A TPPO-Zn complex can be precipitated in various polar organic solvents[1].

    • Calcium Bromide (CaBr₂): An insoluble CaBr₂-TPPO complex can be formed and removed by filtration[2].

    • Magnesium Chloride (MgCl₂): Similar to other metal salts, MgCl₂ can be used to precipitate TPPO[2].

  • Crystallization: The difference in solubility between TPPO and the desired product can be exploited. Washing the crude mixture with a solvent in which TPPO is sparingly soluble (e.g., cold hexanes or diethyl ether) can help remove it.

  • Column Chromatography: A silica gel plug or column can be used to separate TPPO. Suspending the crude mixture in a non-polar solvent like pentane or hexane and eluting with a more polar solvent like ether can leave the more polar TPPO on the silica[3].

Question 3: I am struggling to obtain a crystalline solid from my crude this compound, it keeps "oiling out". What can I do?

Answer:

"Oiling out" during recrystallization occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to the choice of solvent, the presence of impurities, or the cooling rate.

Solutions:

  • Solvent System Optimization:

    • Use a solvent pair. Dissolve the compound in a small amount of a good solvent (e.g., ethyl acetate, acetone) at an elevated temperature, and then slowly add a poor solvent (e.g., hexane, heptane) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

    • For esters, solvent systems like hexane/acetone or hexane/ethyl acetate are often effective.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can promote oiling out.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystal formation.

  • Seeding: Add a small crystal of the pure product to the cooled, saturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Suzuki coupling synthesis of this compound?

A1: The most common byproducts are typically:

  • Homocoupling products: Arising from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The boronic acid homocoupling (forming biphenyl) is a frequent issue[4].

  • Dehalogenation products: Where the aryl halide is reduced, replacing the halogen with a hydrogen atom.

  • Residual catalyst and ligands: Such as palladium residues and triphenylphosphine oxide if triphenylphosphine-based catalysts are used.

Q2: What is a recommended general procedure for the purification of this compound?

A2: A general purification strategy involves an initial workup followed by either column chromatography or recrystallization.

  • Workup: After the reaction, the mixture is typically cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine to remove inorganic salts and water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • Flash Column Chromatography: The crude product is purified on a silica gel column using a gradient of ethyl acetate in hexane.

    • Recrystallization: The crude material is dissolved in a minimal amount of a hot solvent (e.g., ethanol, or a hexane/ethyl acetate mixture) and allowed to cool slowly to form crystals.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture and the collected fractions on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the separation of the desired product from impurities.

Data Presentation

The following table provides a hypothetical comparison of purity levels for this compound achieved through different purification methods. These values are representative and can vary based on the initial purity of the crude product and the specific experimental conditions.

Purification MethodStarting Purity (Crude)Final Purity (by HPLC)Typical YieldNotes
Single Recrystallization ~85%95-98%70-85%Effective for removing minor impurities. Yield can be lower if multiple recrystallizations are needed.
Flash Column Chromatography ~85%>99%80-95%Highly effective for separating closely eluting byproducts like homocoupling products.
Precipitation of TPPO + Recrystallization ~75% (with TPPO)>98%65-80%A good two-step strategy when significant TPPO is present.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound from a crude reaction mixture using flash column chromatography.

  • Preparation of the Column:

    • A glass column is packed with silica gel (230-400 mesh) as a slurry in hexane.

    • The column is equilibrated by running hexane through it until the silica bed is stable.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

    • A small amount of silica gel is added to this solution, and the solvent is evaporated to obtain a dry, free-flowing powder.

    • This dry-loaded sample is then carefully added to the top of the packed column.

  • Elution:

    • The column is eluted with a solvent system of increasing polarity. A typical gradient would start with 100% hexane and gradually increase the percentage of ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexane).

    • The optimal gradient should be determined beforehand using Thin-Layer Chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.4 in the collection solvent for good separation.

  • Fraction Collection and Analysis:

    • Fractions are collected throughout the elution process.

    • The composition of each fraction is monitored by TLC.

    • Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol outlines a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection:

    • Choose a suitable solvent or solvent pair. Ethanol or a mixture of ethyl acetate and hexane are good starting points.

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven or by air drying to remove any residual solvent.

Visualizations

Byproduct_Removal_Workflow start Crude this compound tlc TLC Analysis of Crude start->tlc homocoupling Homocoupling Byproduct Present? tlc->homocoupling tppo TPPO Present? homocoupling->tppo No column_chrom Flash Column Chromatography homocoupling->column_chrom Yes recrystallization Recrystallization tppo->recrystallization No precipitation Precipitate TPPO with Metal Salt tppo->precipitation Yes pure_product Pure this compound column_chrom->pure_product recrystallization->pure_product precipitation->recrystallization

Caption: Workflow for the removal of common byproducts.

Troubleshooting_Logic start Impure Product issue Identify Primary Issue start->issue oiling_out Product 'Oiling Out' issue->oiling_out Crystallization Issue co_elution Co-elution of Impurities issue->co_elution Separation Issue poor_yield Low Yield After Purification issue->poor_yield Recovery Issue solution_oiling Optimize Solvent System Slow Cooling Rate Scratch or Seed oiling_out->solution_oiling solution_coelution Adjust Column Chromatography Gradient Try a Different Stationary Phase Consider Recrystallization co_elution->solution_coelution solution_yield Minimize Transfer Losses Optimize Recrystallization Solvent Volume Ensure Complete Product Precipitation poor_yield->solution_yield

Caption: Troubleshooting logic for common purification problems.

References

Technical Support Center: Purification of Ethyl Biphenyl-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of Ethyl biphenyl-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: When synthesizing this compound, particularly via a Suzuki-Miyaura cross-coupling reaction, several types of impurities can arise. These include:

  • Homocoupling Products: Biphenyl (from the coupling of two phenylboronic acid molecules) and diethyl diphenate (from the coupling of two ethyl 2-bromobenzoate molecules) are common byproducts.

  • Starting Materials: Unreacted ethyl 2-bromobenzoate and phenylboronic acid may remain in the crude product.

  • Hydrolysis Product: Biphenyl-2-carboxylic acid can form if the ester group is hydrolyzed during the reaction or aqueous work-up.[1]

  • Catalyst Residues: Palladium catalyst residues may contaminate the product.

  • Solvent Residues: Residual solvents from the reaction or purification steps can also be present.

Q2: My this compound product is an oil, but it should be a solid. What could be the issue?

A2: If your product is an oil instead of a solid, it is likely due to the presence of impurities or residual solvent.[1] Even small amounts of impurities can disrupt the crystal lattice and prevent solidification. It is also possible that the product itself is "oiling out" during a recrystallization attempt if the wrong solvent system is used or the solution is cooled too quickly.[2] Further purification by column chromatography is recommended, followed by thorough drying under high vacuum.

Q3: I am observing poor separation during column chromatography. What can I do to improve it?

A3: Poor separation during column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Eluent System: The choice of solvent system is critical. Use Thin Layer Chromatography (TLC) to test different solvent mixtures to find one that gives a good separation between your product and the impurities, ideally with an Rf value of 0.2-0.4 for the this compound.[3] A common starting point for esters is a mixture of hexane and ethyl acetate.

  • Use a Shallow Gradient: Instead of a steep gradient, a shallower gradient of the more polar solvent can improve the resolution between compounds with similar polarities.[3]

  • Check Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these can lead to poor separation.[4]

  • Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the stationary phase.[3] Load the sample in a minimal amount of solvent.

Q4: How can I avoid hydrolysis of the ester during work-up and purification?

A4: To prevent the hydrolysis of this compound to biphenyl-2-carboxylic acid, avoid strongly acidic or basic conditions, especially during aqueous work-up.[1] Use a mild base like sodium bicarbonate for neutralization if necessary. When performing column chromatography on silica gel, which is slightly acidic, be mindful that prolonged exposure can potentially lead to some hydrolysis.[1] If your compound is particularly sensitive, you can use neutralized silica gel (by washing with a solvent containing a small amount of a base like triethylamine) or an alternative stationary phase like alumina.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Column Chromatography 1. Inappropriate solvent system leading to co-elution of impurities. 2. Column overloading. 3. Poorly packed column.1. Systematically screen solvent systems using TLC. A less polar system at the start can help elute non-polar impurities first. Consider a biphenyl stationary phase for enhanced separation of aromatic compounds. 2. Reduce the amount of crude product loaded onto the column. 3. Repack the column carefully to ensure a homogenous stationary phase.
Product Fails to Crystallize 1. Presence of significant impurities. 2. Residual solvent. 3. Incorrect recrystallization solvent or cooling rate.1. Purify the product further using column chromatography. 2. Dry the product under high vacuum for an extended period. 3. Empirically test different solvent systems for recrystallization (e.g., ethanol/water, hexane/ethyl acetate).[2] Ensure slow cooling to promote crystal growth.
Presence of Biphenyl-2-carboxylic Acid in Final Product 1. Hydrolysis of the ester during aqueous work-up. 2. Hydrolysis on the silica gel column.1. Perform aqueous washes with neutral or slightly acidic water, or a mild base like sodium bicarbonate. 2. Minimize the time the compound spends on the column. Consider using a less acidic stationary phase like neutral alumina. An alternative is to wash the purified product solution with a dilute sodium bicarbonate solution to remove the acidic impurity.[1]
Persistent Palladium Catalyst Contamination 1. Inefficient removal during work-up.1. Pass a solution of the crude product through a pad of celite or a specialized palladium scavenger before concentrating. 2. Additional aqueous washes, sometimes with a chelating agent, may help.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates and chamber

  • Collection tubes

Procedure:

  • Eluent Selection: Develop a suitable solvent system using TLC. Test various ratios of hexane and ethyl acetate. An optimal system will show good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[4]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Adsorb the crude mixture onto a small amount of silica gel by adding the silica to the solution and evaporating the solvent.

    • Carefully add the dried, impregnated silica gel to the top of the column.[3]

  • Elution:

    • Begin elution with the low-polarity solvent system determined by TLC.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column. A shallow gradient is often more effective for separating closely related impurities.[3]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying this compound by recrystallization. The choice of solvent is critical and may require some experimentation.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For esters, mixtures like hexane/ethyl acetate or ethanol/water are often effective.[2]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Synthesis Suzuki Coupling Reaction Workup Aqueous Work-up Synthesis->Workup Crude_Product Crude Ethyl biphenyl-2-carboxylate Workup->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional Further Purification Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree start Impure Product After Initial Purification q1 What is the nature of the impurity? start->q1 a1 Unreacted Starting Materials / Homocoupling Products q1->a1 Less Polar a2 Polar Impurity (e.g., Biphenyl-2-carboxylic acid) q1->a2 More Polar a3 Multiple Impurities / Oily Product q1->a3 Complex Mixture sol1 Optimize Column Chromatography: - Adjust solvent gradient - Check loading amount a1->sol1 sol2 Aqueous wash with dilute NaHCO3 or use neutral alumina for chromatography a2->sol2 sol3 Re-purify using high-performance column chromatography a3->sol3

Caption: A troubleshooting decision tree for the purification of this compound.

References

Preventing hydrolysis of Ethyl biphenyl-2-carboxylate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Hydrolysis During Workup

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals to minimize or prevent the unwanted hydrolysis of Ethyl biphenyl-2-carboxylate during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern for this compound?

A1: Ester hydrolysis is a chemical reaction where the ester functional group in this compound is cleaved by water to form its parent biphenyl-2-carboxylic acid and ethanol.[1][2][3] This reaction is a significant issue during workup because it is catalyzed by residual acids or bases from the preceding reaction step, leading to a lower yield of the desired ester product and complicating its purification.[1][4]

Q2: Which steps in a standard workup pose the highest risk for ester hydrolysis?

A2: The highest risk comes from any step involving contact with an aqueous phase.[1] Specifically:

  • Reaction Quenching: Adding water or aqueous solutions directly to the reaction mixture.

  • Aqueous Washes: Using acidic or basic solutions to neutralize the reaction or remove impurities. Both strong acids and strong bases significantly accelerate the rate of hydrolysis.[1][3][5]

Q3: How do temperature and pH influence the rate of hydrolysis during the workup?

A3: The rate of ester hydrolysis is highly dependent on both temperature and pH.[3]

  • Temperature: Higher temperatures increase the reaction rate.[1][3] Therefore, performing a workup at room temperature or higher will lead to more significant hydrolysis than if conducted in an ice bath.

  • pH: The reaction is catalyzed by both acids (H⁺) and bases (OH⁻).[3] Esters are most stable at a slightly acidic to neutral pH, typically between 4 and 6.[3] Strong basic conditions (saponification) are particularly detrimental as the reaction is essentially irreversible.[5]

Q4: What are the initial indicators that my product is undergoing hydrolysis during workup?

A4: The primary indicator is a lower-than-expected yield of the purified this compound. During purification, you may detect the presence of biphenyl-2-carboxylic acid as a significant impurity via methods like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The carboxylic acid byproduct may also cause issues during extraction, such as emulsification or partitioning into the organic layer depending on the pH of the aqueous phase.

Troubleshooting Guide: Low Yield Due to Hydrolysis

If you are experiencing low yields and have identified biphenyl-2-carboxylic acid in your product, use this guide to diagnose and remedy the source of hydrolysis.

Potential Cause Recommended Solution & Rationale
Workup Temperature is Too High Solution: Cool the reaction mixture to 0-5°C in an ice bath before quenching.[1] Use pre-chilled (0-5°C) aqueous solutions for all wash steps. Rationale: Lowering the temperature significantly slows the kinetics of the hydrolysis reaction.[1][3]
Use of Strong Base (e.g., NaOH, KOH) for Neutralization Solution: Use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize residual acid.[1][6] Rationale: Weak bases are sufficient to neutralize strong acids without aggressively promoting ester hydrolysis (saponification).[1] The cessation of CO₂ evolution provides a visual cue that neutralization is complete.[1]
Prolonged Contact with Aqueous Layers Solution: Perform extractions and separation of layers efficiently and without delay. Do not allow the combined layers to sit for extended periods. Rationale: Minimizing the contact time between the ester and the aqueous phase reduces the opportunity for hydrolysis to occur.[1]
Incomplete Removal of Water from Organic Layer Solution: After the final aqueous wash, wash the organic layer with cold, saturated aqueous NaCl (brine).[1] Afterwards, dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ until the agent no longer clumps.[1] Rationale: Brine helps remove dissolved water from the organic phase, and a thorough drying step eliminates water, which is a necessary reactant for hydrolysis.[1]
Use of Strongly Acidic Washes Solution: Avoid washing with strong acids unless absolutely necessary. If required, use a dilute, cold acid solution and minimize contact time. Rationale: While this compound is relatively stable, harsh acidic conditions (especially with heat) will cause hydrolysis.[7]

Data Summary

The following table summarizes the impact of key workup parameters on the risk of hydrolysis.

ParameterHigh-Risk ConditionRecommended ConditionRationale
Temperature Ambient or elevated0-5 °C (Ice Bath)Slows the rate of the hydrolysis reaction.[1]
pH of Wash Strong Acid (pH < 3) or Strong Base (pH > 10)Weak Base (Saturated NaHCO₃, pH ~8-9) or Neutral WaterAvoids strong acid/base catalysis of hydrolysis.[1][3]
Aqueous Contact Time Extended periods (>10-15 min)As short as possible (< 5 min)Minimizes the ester's exposure to water, a key reactant.[1]
Drying Step Insufficient drying agent or omission of brine washBrine wash followed by drying with anhydrous Na₂SO₄ or MgSO₄Efficiently removes residual water, preventing further reaction.[1]

Experimental Protocols

Protocol 1: Recommended Hydrolysis-Minimizing Aqueous Workup

This protocol is designed to isolate this compound while minimizing its decomposition.

  • Cool Reaction: Once the primary reaction is complete, cool the reaction vessel in an ice-water bath to 0-5°C.

  • Dilute: Dilute the cooled reaction mixture with an appropriate organic solvent, such as ethyl acetate or diethyl ether.

  • Neutralize: Slowly transfer the mixture to a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl the funnel and vent frequently to release CO₂ gas. Continue adding the NaHCO₃ solution until gas evolution ceases.[1]

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Wash with Brine: Wash the remaining organic layer with a portion of cold, saturated aqueous NaCl (brine). This step helps to remove most of the residual water.[1]

  • Dry: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄). Add the agent until it no longer clumps and swirls freely.[1]

  • Isolate Product: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound. Further purification can be performed by column chromatography or distillation if necessary.

Protocol 2: Nonaqueous Workup Concept

For extremely sensitive substrates where any aqueous contact is detrimental, a nonaqueous workup can be considered. While less common for simple ester isolation, the principle involves avoiding water entirely. One such strategy involves precipitating salts by adding a less polar solvent and filtering them off, or using alternative quenching agents like ethylene glycol that can sequester inorganic byproducts without introducing water.[8] This advanced technique should be considered if Protocol 1 fails to prevent hydrolysis.

Visual Guides

The following diagrams illustrate the recommended troubleshooting logic and experimental workflow.

troubleshooting_hydrolysis start Problem: Low Yield / Presence of Biphenyl-2-carboxylic Acid q_temp Was workup performed at >10°C? start->q_temp s_temp Solution: Use ice bath (0-5°C) and pre-chilled solutions. q_temp->s_temp Yes q_base Was a strong base (e.g., NaOH) used? q_temp->q_base No s_temp->q_base s_base Solution: Use cold, saturated NaHCO₃ for neutralization. q_base->s_base Yes q_time Was contact time with aqueous phase prolonged? q_base->q_time No s_base->q_time s_time Solution: Perform extractions quickly and without delay. q_time->s_time Yes q_drying Was a brine wash and thorough drying performed? q_time->q_drying No s_time->q_drying s_drying Solution: Wash with brine, then dry with anhydrous Na₂SO₄. q_drying->s_drying No end_node Yield Improved q_drying->end_node Yes s_drying->end_node

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.

workup_workflow arrow arrow step1 1. Cool Reaction Mixture to 0-5°C step2 2. Dilute with Organic Solvent step1->step2 step3 3. Neutralize with Cold Saturated NaHCO₃ (aq) step2->step3 step4 4. Separate Organic Layer step3->step4 step5 5. Wash with Cold Brine Solution step4->step5 step6 6. Dry Organic Layer (e.g., Anhydrous Na₂SO₄) step5->step6 step7 7. Filter and Concentrate Solvent step6->step7 end_product Crude Ethyl biphenyl-2-carboxylate step7->end_product

Caption: Standard experimental workflow for workup to prevent hydrolysis.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl Biphenyl-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource hub for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl biphenyl-2-carboxylate. This biphenyl scaffold is a crucial intermediate in the synthesis of various pharmaceuticals and functional materials. This guide provides in-depth, field-tested insights into the common challenges encountered during its synthesis, with a primary focus on the widely adopted Suzuki-Miyaura cross-coupling reaction. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your synthetic strategy effectively.

Overview of Synthetic Strategies

The construction of the biaryl bond in this compound is predominantly achieved via palladium-catalyzed cross-coupling reactions. The most prominent and versatile method is the Suzuki-Miyaura coupling , which involves the reaction of an aryl halide with an organoboron species. A common route is the coupling of ethyl 2-bromobenzoate with phenylboronic acid.

A classical, though often more demanding, alternative is the Ullmann condensation , which typically requires stoichiometric copper and higher reaction temperatures.[1] While effective, the milder conditions and broader functional group tolerance of the Suzuki-Miyaura coupling have made it the preferred method in modern synthetic chemistry.[2]

Core Reaction: Suzuki-Miyaura Coupling

The general transformation is illustrated below:

Scheme 1: Suzuki-Miyaura Synthesis of this compound Reactants: Ethyl 2-bromobenzoate, Phenylboronic acid. Catalyst: Palladium complex. Base: e.g., K₂CO₃, K₃PO₄. Solvent: e.g., Toluene/Water, Dioxane/Water.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical challenges you may encounter during the synthesis. Each question is framed from a researcher's perspective, followed by a detailed explanation of the underlying causes and actionable solutions.

Problem Area 1: Low or No Product Yield

Q1: My Suzuki coupling reaction is giving a very low yield or has failed completely. What are the most common initial checks I should perform?

A1: A low yield is often traced back to a few fundamental parameters. Before exploring more complex variables, conduct a systematic check of your core setup:

  • Inert Atmosphere Integrity: The catalytic cycle involves Pd(0) species, which are highly sensitive to oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), leading to catalyst deactivation and promoting undesirable side reactions like the homocoupling of boronic acids.[3] Ensure your reaction vessel was properly flame-dried and that you have thoroughly degassed your solvent and reaction mixture by performing at least three evacuate-backfill cycles with an inert gas like argon or nitrogen.[4]

  • Reagent Quality and Purity:

    • Aryl Halide: Confirm the purity of your ethyl 2-bromobenzoate. The reactivity of the aryl halide is critical, with the general trend being I > Br > OTf >> Cl.[5] While bromides are common, chlorides are less reactive and require more specialized, highly active catalyst systems.[4]

    • Boronic Acid: Phenylboronic acid can degrade over time, especially if exposed to air and moisture. A common side reaction is protodeboronation, where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[5] Using fresh, high-purity phenylboronic acid is crucial.

    • Solvent and Base: Use anhydrous, degassed solvents. Water content can be critical; while some protocols use aqueous bases, excess water can facilitate protodeboronation.[5] Ensure your base is pure and has been stored correctly.

Q2: I suspect my boronic acid is decomposing. How can I minimize protodeboronation and homocoupling?

A2: These are two of the most common failure modes for Suzuki couplings.

  • Protodeboronation: This side reaction is the cleavage of the C–B bond, converting your boronic acid into benzene, thus halting the productive catalytic cycle. It is often promoted by excess base, high temperatures, or the presence of protic sources like water.[3]

    • Mitigation Strategies:

      • Choice of Base: The base is necessary to activate the boronic acid for transmetalation, but overly strong or concentrated bases can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[4]

      • Controlled Conditions: Avoid unnecessarily high temperatures and prolonged reaction times. Monitor the reaction closely and work it up once the starting material is consumed.

      • Alternative Reagents: If protodeboronation is persistent, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt.[4]

  • Homocoupling: This is the self-coupling of two phenylboronic acid molecules to form biphenyl. This process is primarily promoted by the presence of oxygen or Pd(II) species that can arise from incomplete reduction of a Pd(II) precatalyst or from oxidation of the active Pd(0) catalyst.[3]

    • Mitigation Strategies:

      • Thorough Degassing: As mentioned, maintaining a strictly inert atmosphere is the most effective way to prevent homocoupling.[4]

      • Use a Pd(0) Source: Using a precatalyst that is efficiently reduced to Pd(0) or using a direct Pd(0) source like Pd(PPh₃)₄ can minimize the Pd(II) species that drive this side reaction.[4]

Q3: The reaction starts but seems to stall before completion. How can I improve the reaction rate and conversion?

A3: A sluggish reaction points towards a suboptimal catalyst system or reaction conditions for this specific substrate pairing.

  • Ligand Choice is Critical: The ligand stabilizes the palladium center and modulates its reactivity. For coupling an electron-withdrawing group-containing substrate like ethyl 2-bromobenzoate, bulky, electron-rich phosphine ligands are often required to promote the rate-determining oxidative addition step.[6] Consider switching from a general-purpose ligand like triphenylphosphine (PPh₃) to a more specialized Buchwald dialkylbiaryl phosphine ligand, such as SPhos or XPhos, which are known to confer high activity.[4][7]

  • Base Strength and Solubility: The base must be sufficiently soluble and strong enough to activate the boronic acid. Potassium phosphate (K₃PO₄) is often a highly effective base in challenging couplings due to its favorable solubility and basicity.[4]

  • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[4] If the reaction is sluggish at a standard temperature (e.g., 80-90 °C), a modest increase (e.g., to 100-110 °C) may be beneficial, but this should be done cautiously while monitoring for byproduct formation.

Problem Area 2: Purification and Byproducts

Q4: My crude product is a complex mixture, and purification by column chromatography is difficult. What are the likely byproducts and how can I simplify the workup?

A4: A complex crude mixture often contains unreacted starting materials, homocoupled biphenyl, dehalogenated starting material (ethyl benzoate), and potentially ligand-derived impurities.

  • Common Byproducts:

    • Biphenyl: From homocoupling of phenylboronic acid.

    • Ethyl Benzoate: From protodeboronation of the boronic acid followed by dehalogenation of the aryl halide. Dehalogenation occurs when a hydride species replaces the halide on the palladium intermediate, followed by reductive elimination.[3]

    • Triphenylphosphine Oxide (TPPO): If using PPh₃ as a ligand, it can be oxidized to TPPO, which can be challenging to separate chromatographically.

  • Workup and Purification Strategies:

    • Acid-Base Extraction: If your starting aryl halide was a carboxylic acid (e.g., 2-bromobenzoic acid) instead of the ester, an acid-base workup can effectively remove it.

    • Optimizing Chromatography: The polarity of this compound is similar to some byproducts. A shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) during column chromatography can improve separation.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst system (palladium source and ligand) for the coupling of ethyl 2-bromobenzoate and phenylboronic acid?

A1: While many systems can work, a highly reliable and active catalyst system for this type of transformation involves a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) combined with a bulky, electron-rich dialkylbiaryl phosphine ligand.[6]

Catalyst ComponentExampleMolar LoadingRationale
Palladium Source Pd(OAc)₂1-3 mol%Cost-effective, air-stable precatalyst that is reduced in situ to the active Pd(0) species.
Ligand SPhos2-6 mol%Confers high catalytic activity, allowing for lower temperatures and catalyst loadings. Excellent for hindered substrates and electron-deficient aryl halides.[7]
Pre-formed Catalyst Pd(PPh₃)₄3-5 mol%A reliable Pd(0) source that does not require in-situ reduction. Good for general-purpose couplings but can be less active for challenging substrates.[8]

Q2: How do I select the optimal base and solvent system?

A2: The choice of base and solvent is interdependent and crucial for success. The solvent must solubilize the reagents and catalyst, while the base activates the boronic acid. Aqueous-organic mixtures are very common.

BaseCommon SolventsKey Considerations
K₂CO₃ Toluene/Water, Dioxane/Water, THF/WaterA standard, cost-effective choice. Requires water for solubility. Good for many routine couplings.[9]
K₃PO₄ Toluene, Dioxane, THF (often with less or no water)A stronger base that is often more effective for less reactive aryl halides (e.g., chlorides) and can be used under less aqueous conditions, potentially reducing protodeboronation.[4]
Cs₂CO₃ Dioxane, Toluene, DMFA strong, mild base that is highly soluble in organic solvents. Often gives high yields but is more expensive.

Q3: How can I effectively monitor the reaction's progress?

A3: Monitoring the disappearance of the limiting reagent (typically the ethyl 2-bromobenzoate) is key.

  • Thin Layer Chromatography (TLC): The most common method. The product, this compound, will be less polar than phenylboronic acid but will have a different Rf value than the starting aryl bromide. A typical mobile phase is a mixture of hexane and ethyl acetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information and can help identify starting materials, product, and volatile byproducts like biphenyl.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile compounds and for getting precise mass information on all components in the reaction mixture.

Q4: What are the characteristic analytical signatures for this compound?

A4: Confirmation of the final product structure is essential.

  • ¹H NMR: Expect to see aromatic protons in the range of ~7.2-7.8 ppm. The ethyl ester will show a characteristic quartet at ~4.0-4.3 ppm and a triplet at ~1.0-1.2 ppm.

  • ¹³C NMR: The ester carbonyl carbon will appear around 167-169 ppm. Aromatic carbons will be in the ~127-142 ppm range. The ester's CH₂ and CH₃ carbons will be around 61 ppm and 14 ppm, respectively.[10]

  • Mass Spectrometry (GC-MS/LC-MS): The molecular ion peak [M]⁺ for C₁₅H₁₄O₂ would be observed at m/z 226.10.[11]

Visualizing the Process

To better understand the core mechanics and workflow, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general troubleshooting decision tree.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Ethyl 2-bromobenzoate) PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OH)₂ (Phenylboronic acid) + Base DiarylPd Ar-Pd(II)-Ar' L₂ Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckBasics Check Fundamentals: - Inert Atmosphere? - Reagent Purity? - Degassed Solvents? Start->CheckBasics CatalystIssue Suspect Catalyst/Ligand Issue? CheckBasics->CatalystIssue Basics OK BoronicAcidIssue Suspect Boronic Acid Issue? CatalystIssue->BoronicAcidIssue No Action_Catalyst Action: - Use fresh catalyst - Switch to Buchwald ligand (e.g., SPhos) CatalystIssue->Action_Catalyst Yes OptimizeConditions Optimize Conditions BoronicAcidIssue->OptimizeConditions No Action_Boronic Action: - Use fresh boronic acid - Use milder base (K₃PO₄) - Lower temperature BoronicAcidIssue->Action_Boronic Yes Action_Optimize Action: - Screen different bases - Increase temperature cautiously - Change solvent system OptimizeConditions->Action_Optimize Success Yield Improved Action_Catalyst->Success Action_Boronic->Success Action_Optimize->Success

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.

References

Technical Support Center: Efficient Suzuki Coupling for Biphenyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions for the synthesis of biphenyl esters. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

Question: Why is my Suzuki-Miyaura coupling reaction yield for biphenyl ester synthesis consistently low?

Answer:

Low yields in Suzuki coupling for biphenyl ester synthesis can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1]

Initial Checks:

  • Reagent Quality: Ensure the purity and stability of your starting materials. Boronic acids, in particular, can be prone to degradation and protodeboronation.[2] Using boronic esters, such as pinacol esters, can enhance stability.[3]

  • Inert Atmosphere: The palladium catalyst, especially in its Pd(0) active form, is sensitive to oxygen.[1] Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) by properly degassing the solvent and reaction mixture.[3]

  • Catalyst Activity: The choice of catalyst and ligand is critical and often substrate-dependent. For challenging substrates, such as electron-rich or sterically hindered aryl halides, more active catalyst systems may be required.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • For less reactive aryl chlorides, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[4] These ligands can promote the often rate-determining oxidative addition step.[1]

    • If using a Pd(II) precatalyst, ensure it is efficiently reduced to the active Pd(0) species.[3]

  • Base Selection:

    • The base activates the boronic acid for transmetalation.

    • Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). For challenging couplings, a stronger base like K₃PO₄ may be necessary.

  • Solvent System:

    • The choice of solvent can significantly impact the reaction. Common solvents include toluene, THF, and DMF, often with water as a co-solvent.[5][6]

    • Ensure the use of anhydrous and degassed solvents to prevent catalyst deactivation.[2][3]

  • Reaction Temperature:

    • Increasing the reaction temperature can help overcome the activation energy barrier, but it can also increase the rate of side reactions.[3] Optimization is key.

Question: I am observing a significant amount of homocoupling product in my reaction. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction that reduces the yield of the desired biphenyl ester.[1] This is often promoted by the presence of Pd(II) species, which can form from the Pd(0) catalyst in the presence of oxygen.[1]

Strategies to Minimize Homocoupling:

  • Strictly Inert Conditions: The most critical factor is the rigorous exclusion of oxygen.[3] Degas your solvent thoroughly (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of argon or nitrogen throughout the reaction.[1][3]

  • Use a Pd(0) Precatalyst: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can reduce the initial concentration of Pd(II) species compared to using a Pd(II) salt that needs to be reduced in situ.[3]

  • Ligand Choice: Bulky ligands can help suppress homocoupling by sterically hindering the formation of the homocoupled product.[1]

  • Milder Base: In some cases, using a milder base can reduce the rate of homocoupling.[3]

Question: My reaction is not proceeding to completion, even after extended reaction times. What could be the issue?

Answer:

Incomplete conversion can be due to several factors, with catalyst deactivation being a common cause.

Potential Causes and Solutions:

  • Catalyst Deactivation: Impurities in the starting materials or solvents can poison the catalyst. Ensure high-purity reagents and solvents.[1] The catalyst itself may also be unstable under the reaction conditions.

  • Challenging Substrates: Sterically hindered or electron-rich aryl halides can be difficult to couple.[1] In such cases, screening different, more active catalyst systems is recommended. Buchwald ligands (e.g., SPhos, XPhos) and NHC ligands are often effective for these challenging substrates.[4]

  • Insufficient Mixing: In biphasic systems, vigorous stirring is essential to ensure efficient mass transfer between the phases.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst for the Suzuki coupling to form biphenyl esters?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates being coupled. However, catalyst systems based on palladium with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are generally very effective for a wide range of substrates, including challenging ones.[4]

Q2: Can I use boronic acids directly, or should I use boronic esters?

A2: While boronic acids are commonly used, boronic esters (e.g., pinacol esters) offer several advantages. They are often more stable, less prone to side reactions like protodeboronation and homocoupling, and easier to purify.[3] If you are experiencing issues with a boronic acid, switching to its corresponding pinacol ester is a good troubleshooting step.[3]

Q3: What is the role of the base in the Suzuki coupling reaction?

A3: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species. This is essential for the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction yield.

Q4: How important is it to exclude air and moisture from the reaction?

A4: It is critically important. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxidation by air.[1][2] Moisture can lead to the hydrolysis of ester groups and contribute to protodeboronation of the boronic acid.[2] Therefore, using anhydrous, degassed solvents and maintaining an inert atmosphere is essential for achieving high yields and reproducibility.[2][3]

Data Presentation

The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura coupling reactions to form biaryl compounds. Note that direct comparisons should be made with caution due to variations in reaction conditions across different studies.

Table 1: Comparison of Phosphine Ligands in Suzuki-Miyaura Coupling

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
SPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298
XPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT297
P(t-Bu)₃4-ChlorotoluenePhenylboronic acid1.5 (Pd)Cs₂CO₃Dioxane801999
PCy₃4-IodotoluenePhenylboronic acid1.5 (Pd)K₃PO₄TolueneRT398

Data compiled from multiple sources. Conditions for each entry may vary.

Table 2: Performance of N-Heterocyclic Carbene (NHC) Catalysts

Catalyst SystemAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / IPr4-ChlorotoluenePhenylboronic acid2.0Cs₂CO₃Dioxane80398
PdCl₂ / SIMes4-BromoanisolePhenylboronic acid1.0K₂CO₃Toluene/H₂O1001295

IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; SIMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene. Data is representative and compiled from various sources.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This is a generalized procedure and should be optimized for specific substrates.

Reaction Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[1]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the ligand if required.

Inert Atmosphere:

  • Seal the flask with a septum.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

Solvent Addition and Reaction:

  • Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.[3]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][7]

  • Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.[3][7]

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl ester.[1]

Mandatory Visualizations

Suzuki_Catalytic_Cycle A Pd(0)Ln (Active Catalyst) B Ar-Pd(II)L2-X (Oxidative Adduct) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)L2-Ar' (Transmetalation Product) B->C Transmetalation (Ar'-B(OR)2 + Base) C->A Reductive Elimination D Ar-Ar' (Biphenyl Ester) C->D Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality and Inert Atmosphere start->check_reagents homocoupling Significant Homocoupling? check_reagents->homocoupling Reagents OK solution_inert Ensure Rigorous Degassing and Use Fresh Reagents check_reagents->solution_inert Issue Found incomplete Incomplete Conversion? homocoupling->incomplete No solution_homocoupling Use Pd(0) Precatalyst Use Bulky Ligands homocoupling->solution_homocoupling Yes solution_incomplete Screen More Active Catalysts (e.g., Buchwald or NHC ligands) Increase Temperature incomplete->solution_incomplete Yes success Improved Yield incomplete->success No solution_inert->start Re-run solution_homocoupling->start Re-run solution_incomplete->start Re-run

References

Technical Support Center: Synthesis of Ethyl Biphenyl-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling in the synthesis of ethyl biphenyl-2-carboxylate via Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

Homocoupling of the phenylboronic acid to form biphenyl is a common side reaction in the Suzuki-Miyaura synthesis of this compound. This not only reduces the yield of the desired product but also complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling.

Issue Potential Cause Recommended Solution
High levels of biphenyl byproduct detected (e.g., by GC-MS or NMR) 1. Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[1]a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Freeze-pump-thaw cycles are also highly effective.
2. Use of a Pd(II) Precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂ can react directly with the boronic acid to form the homocoupled dimer during the in-situ reduction to the active Pd(0) catalyst.b. Use a Pd(0) Catalyst: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can lead to homocoupling.
3. Inefficient Transmetalation/Reductive Elimination: If the desired cross-coupling pathway is slow, the competing homocoupling reaction can become more prominent.c. Ligand Optimization: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to accelerate the reductive elimination step of the cross-coupling cycle.
d. Base Selection: Use an appropriate base to facilitate the transmetalation step. For this synthesis, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and selectivity.
Low yield of this compound with significant starting material remaining 1. Catalyst Deactivation: The palladium catalyst may be decomposing to palladium black, reducing its activity.a. Ligand Choice: Ensure the chosen ligand effectively stabilizes the palladium catalyst throughout the reaction.
2. Sub-optimal Reaction Conditions: The reaction temperature or time may not be sufficient for complete conversion.b. Temperature and Time Optimization: Gradually increase the reaction temperature (e.g., from 80°C to 100°C) and monitor the reaction progress over a longer period using TLC or GC-MS.
Inconsistent reaction outcomes 1. Variable Quality of Reagents: The purity of the boronic acid, aryl halide, and solvent can significantly impact the reaction.a. Reagent Purity Check: Use high-purity reagents. Phenylboronic acid can dehydrate to its trimeric anhydride (boroxin) upon storage, which can affect reactivity. Solvents should be anhydrous and free of peroxides.
2. Incomplete Inert Atmosphere: Even small amounts of oxygen can lead to inconsistent results.b. Maintain Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the reaction setup and duration.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms leading to homocoupling in the synthesis of this compound?

A1: There are two main pathways for the formation of the biphenyl byproduct from phenylboronic acid in a Suzuki-Miyaura reaction:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the catalytically active Pd(0) to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of phenylboronic acid, followed by reductive elimination to produce biphenyl and regenerate the Pd(0) catalyst.[1]

  • Pd(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly react with the phenylboronic acid to form biphenyl during its reduction to the active Pd(0) species. This is particularly problematic at the beginning of the reaction.

Q2: How does the choice of palladium catalyst influence the extent of homocoupling?

A2: The oxidation state of the palladium precursor is a critical factor. Using a Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it is already in the active catalytic state and does not require an initial reduction step that can consume the boronic acid and lead to homocoupling. While Pd(II) precursors like Palladium(II) acetate are common, they can increase the likelihood of homocoupling, especially if the reduction to Pd(0) by other reagents in the mixture is not rapid and efficient.

Q3: Can the ligand choice help in minimizing the formation of biphenyl?

A3: Yes, the ligand plays a crucial role. Bulky and electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can accelerate the rate-limiting steps of the desired cross-coupling catalytic cycle, particularly the reductive elimination that forms the this compound product. By making the desired reaction pathway kinetically more favorable, the competing homocoupling side reaction is minimized.

Q4: What is the recommended solvent and base combination for this synthesis?

A4: A variety of solvent and base combinations can be effective, and the optimal choice may depend on the specific catalyst and ligand system. A common and effective system involves a mixture of an organic solvent and an aqueous base solution. For instance, a mixture of toluene or 1,4-dioxane with an aqueous solution of a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is frequently used. The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.

Q5: How can I monitor the progress of the reaction and the formation of the homocoupling byproduct?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) by spotting the reaction mixture against the starting materials. For a more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) is an excellent technique. It allows for the separation and identification of the starting materials (ethyl 2-bromobenzoate), the desired product (this compound), and the homocoupling byproduct (biphenyl), enabling the determination of their relative ratios in the reaction mixture over time.

Quantitative Data on Ligand and Catalyst Effects

While specific comparative data for the synthesis of this compound is not extensively published, the following table provides a representative comparison of expected outcomes based on general principles of Suzuki-Miyaura reactions and data from similar systems. The goal is to maximize the yield of the desired product while minimizing the formation of the biphenyl homocoupling byproduct.

Catalyst System Ligand Base Expected Product Yield (%) Expected Homocoupling (%) Notes
Pd(OAc)₂PPh₃K₂CO₃70-8510-20A standard, cost-effective system, but can be prone to homocoupling.
Pd(PPh₃)₄-K₂CO₃85-955-10Using a Pd(0) source generally reduces homocoupling.
Pd₂(dba)₃SPhosK₃PO₄>95<5Buchwald ligands often provide high yields and excellent selectivity.
PdCl₂(dppf)-K₂CO₃80-905-15A robust catalyst system, but may not be as effective as modern Buchwald systems for minimizing homocoupling.

Note: These are estimated values and actual results may vary depending on specific reaction conditions such as temperature, concentration, and purity of reagents.

Experimental Protocols

Recommended Protocol for Minimizing Homocoupling

This protocol utilizes a Pd(0) catalyst and a Buchwald ligand to favor the cross-coupling pathway and minimize the formation of biphenyl.

Materials:

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents Mass/Volume
Ethyl 2-bromobenzoate229.071.01.0229 mg
Phenylboronic acid121.931.21.2146 mg
Pd₂(dba)₃915.720.01 (1 mol% Pd)0.0059.2 mg
SPhos410.480.02 (2 mol%)0.028.2 mg
K₃PO₄212.272.02.0425 mg
Toluene---5 mL
Water---1 mL

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add ethyl 2-bromobenzoate, phenylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of argon, add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Add the degassed toluene and degassed water to the flask via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Visualizations

Suzuki_Homocoupling_Pathway cluster_cross_coupling Desired Cross-Coupling Pathway cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ethyl 2-bromobenzoate ArX->OxAdd PdII_Ar Ar-Pd(II)-X(L_n) OxAdd->PdII_Ar Trans Transmetalation PdII_Ar->Trans Ar_prime_B Phenylboronic Acid Ar_prime_B->Trans Base Base (e.g., K₃PO₄) Base->Trans PdII_Ar_Ar_prime Ar-Pd(II)-Ar'(L_n) Trans->PdII_Ar_Ar_prime RedElim Reductive Elimination PdII_Ar_Ar_prime->RedElim RedElim->Pd0 Product This compound RedElim->Product Pd0_homo Pd(0)L_n O2 O₂ Pd0_homo->O2 Oxidation PdII_homo Pd(II) Species O2->PdII_homo Trans_homo Double Transmetalation PdII_homo->Trans_homo Ar_prime_B1 Phenylboronic Acid Ar_prime_B1->Trans_homo Ar_prime_B2 Phenylboronic Acid Ar_prime_B2->Trans_homo PdII_Ar_prime2 Ar'-Pd(II)-Ar'(L_n) Trans_homo->PdII_Ar_prime2 RedElim_homo Reductive Elimination PdII_Ar_prime2->RedElim_homo RedElim_homo->Pd0_homo Byproduct Biphenyl RedElim_homo->Byproduct

Caption: Competing pathways in Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Degas Action: Rigorously degas solvents and reaction mixture. Check_Atmosphere->Degas No Check_Catalyst What is the palladium precatalyst? Check_Atmosphere->Check_Catalyst Yes Degas->Check_Catalyst Use_Pd0 Action: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄). Check_Catalyst->Use_Pd0 Pd(II) Optimize_Ligand_Base Action: Use bulky, electron-rich ligands (e.g., SPhos) and optimize the base. Check_Catalyst->Optimize_Ligand_Base Pd(0) Use_Pd0->Optimize_Ligand_Base Re_evaluate Re-evaluate Reaction Optimize_Ligand_Base->Re_evaluate

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Technical Support Center: Stability of Ethyl Biphenyl-2-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl biphenyl-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability of this compound in various experimental settings. Here, we address common challenges and questions through a series of troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven methodologies.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability of this compound.

Q1: What are the primary degradation pathways for this compound in solution?

A1: The principal degradation pathway for this compound, like other benzoate esters, is hydrolysis of the ester bond. This reaction can be catalyzed by both acids and bases, yielding biphenyl-2-carboxylic acid and ethanol as the primary degradation products.[1][2] The rate of hydrolysis is significantly influenced by the pH of the solution.

Under forced degradation conditions, which involve more extreme stressors than typical storage, other degradation pathways may be observed, including:

  • Oxidation: The biphenyl ring system can be susceptible to oxidation, potentially leading to hydroxylated byproducts.

  • Photodegradation: Aromatic esters may degrade upon exposure to light, particularly UV radiation.[2] This can lead to complex degradation profiles.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor governing the stability of this compound.

  • Neutral to Slightly Acidic Conditions (pH 4-7): The compound exhibits its greatest stability in this range.

  • Strongly Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis occurs, where the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Alkaline Conditions (pH > 7): Base-catalyzed hydrolysis (saponification) is typically much faster and is effectively irreversible.[3] The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to form the carboxylate anion and ethanol. The resulting carboxylate is deprotonated and thus resistant to re-esterification.

Q3: What is the impact of solvent selection on the stability of this compound?

A3: The choice of solvent can significantly influence the rate of hydrolysis. Protic solvents, especially water, can directly participate in the hydrolysis reaction. The polarity of the solvent can also play a role in stabilizing transition states of the hydrolysis reaction. When preparing stock solutions or formulating products, it is crucial to consider the miscibility and reactivity of the chosen solvent. For long-term storage, anhydrous aprotic solvents are generally preferred to minimize hydrolysis.

Q4: Is this compound sensitive to temperature?

A4: Yes, as with most chemical reactions, the rate of hydrolysis of this compound is temperature-dependent. Elevated temperatures will accelerate the degradation process, regardless of the pH. For this reason, it is recommended to store solutions of this compound at controlled room temperature or under refrigerated conditions, especially for long-term storage.

Q5: Are there any specific handling and storage recommendations to ensure the stability of this compound solutions?

A5: To maintain the integrity of this compound solutions, the following practices are recommended:

  • Storage: Store in a cool, dry, and dark place. Use tightly sealed containers to prevent moisture absorption.[4]

  • pH Control: If working with aqueous solutions, buffering to a slightly acidic to neutral pH (4-7) can enhance stability.[4]

  • Inert Atmosphere: For highly sensitive applications or long-term storage of solutions in organic solvents, consider purging the container with an inert gas like nitrogen or argon to displace oxygen and minimize oxidative degradation.

  • Light Protection: Protect solutions from direct exposure to light by using amber vials or by wrapping containers in aluminum foil.[2]

II. Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered during experiments.

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound in aqueous solution. Hydrolysis due to inappropriate pH. 1. Measure the pH of your solution. 2. Adjust the pH to a range of 4-7 using a suitable buffer system. 3. Re-analyze the sample to confirm improved stability.
Appearance of unknown peaks in chromatogram after storage. 1. Degradation: Hydrolysis, oxidation, or photodegradation. 2. Contamination: Impurities from solvent or container.1. Conduct a forced degradation study (see Section III) to identify potential degradation products. 2. Analyze a solvent blank to rule out contamination. 3. Ensure proper storage conditions (cool, dark, inert atmosphere).
Inconsistent results between experimental batches. Variability in solution preparation or storage conditions. 1. Standardize the solution preparation protocol, including solvent source, pH adjustment, and final concentration. 2. Implement consistent storage conditions for all batches. 3. Perform a stability check on a reference standard with each batch.
Precipitation of the compound from solution. Poor solubility or solvent evaporation. 1. Verify the solubility of this compound in the chosen solvent at the experimental concentration. 2. Consider using a co-solvent system to improve solubility. 3. Ensure containers are tightly sealed to prevent solvent evaporation.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for 1-4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of the compound to 105°C for 24 hours. Dissolve the stressed sample in the initial solvent.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. An appropriate level of degradation is typically between 5-20%.[7]

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection capable of separating this compound from its potential degradation products.

Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Procedure:

  • Method Development: Optimize the mobile phase gradient to achieve baseline separation between the parent peak and any degradation peaks observed in the forced degradation study.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8]

IV. Visualizations

Degradation Pathway of this compound

Figure 1. Primary Degradation Pathway of this compound A This compound B Biphenyl-2-carboxylic acid A->B Hydrolysis (Acid or Base Catalyzed) C Ethanol A->C Hydrolysis (Acid or Base Catalyzed)

Caption: Primary hydrolytic degradation of this compound.

Forced Degradation Workflow

Figure 2. Workflow for Forced Degradation Study cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze via Stability-Indicating Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photodegradation Photo->Analysis Start Prepare Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Evaluation Evaluate Degradation Profile Analysis->Evaluation

Caption: Experimental workflow for a forced degradation study.

V. References

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from --INVALID-LINK--

  • Mendes, C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2354.

  • Ester Stabilizers. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). "Benzoic acid, 3-methylphenyl ester" stability and degradation pathways. Retrieved from --INVALID-LINK--

  • Berliner, E., & Liu, L. H. (1953). The Hydrolysis of Substituted Ethyl p-Biphenylcarboxylates. Journal of the American Chemical Society, 75(10), 2417–2420.

  • Wetzstein, H. G., et al. (2020). Biotransformation of bisphenol A analogues by the biphenyl-degrading bacterium Cupriavidus basilensis. Applied Microbiology and Biotechnology, 104(5), 2167–2183.

  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 27(3), 54-65.

  • Klick, S., et al. (2005). Forced degradation studies for biopharmaceuticals. BioPharm International, 18(3), 48-59.

  • Pires, V. M. R., & Nunan, E. A. (2001). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of Physical Organic Chemistry, 14(12), 856-862.

  • Bhalani, V. D., & Rao, K. S. (2019). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 12(1), 37.

  • PubChem. (n.d.). Ethyl 4'-methyl-1,1'-biphenyl-2-carboxylate. Retrieved from --INVALID-LINK--

  • Jouyban, A. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 98, 139-145.

  • Barceló, D. (2006). Analytical Methods for the Quantification of Pharmaceuticals. Trends in Analytical Chemistry, 25(1), 2-15.

  • de Oliveira, D. R., et al. (2012). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research, 4(11), 4819-4824.

  • Meyers, A. I., et al. (1976). 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses, 55, 51.

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)-2-oxoacetate. Retrieved from --INVALID-LINK--

  • Converti, A., et al. (2003). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Brazilian Journal of Pharmaceutical Sciences, 39(3), 307-316.

  • Google Patents. (2002). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Ethyl biphenyl-3-carboxylate. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). CAS 6301-56-0 Ethyl 4-biphenylcarboxylate. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). Ethyl 2′-formyl[1,1′-biphenyl]-4-carboxylate, CAS 885950-48-1. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(phenylazo)acetoacetate. Retrieved from --INVALID-LINK--

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  • Das, S., et al. (2022). Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement. Organic Letters, 24(49), 9064–9069.

  • European Commission. (n.d.). EU Pesticides Database - MRLs. Retrieved from --INVALID-LINK--

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Biphenyl Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of biphenyl carboxylates.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common issue in HPLC where a chromatographic peak is asymmetrical, with the latter half of the peak being broader than the front half.[1][2][3] In an ideal separation, peaks should be symmetrical with a Gaussian shape.[3][4][5][6] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As), where a value of 1 indicates a perfectly symmetrical peak and values greater than 1 signify tailing.[3][6]

Q2: Why are biphenyl carboxylates prone to peak tailing?

A2: Biphenyl carboxylates possess a carboxylic acid group, making them acidic compounds. The ionization state of this group is highly dependent on the mobile phase pH.[7][8][9] If the mobile phase pH is close to the pKa of the carboxylic acid, a mixture of ionized (more polar) and unionized (less polar) forms of the analyte will exist, which can lead to peak distortion, splitting, or tailing.[4][7][8] Additionally, the ionized carboxylate group can engage in secondary interactions with the stationary phase, such as with residual silanol groups on silica-based columns, causing peak tailing.[1][5][10][11]

Q3: How does the mobile phase pH affect the peak shape of biphenyl carboxylates?

A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like biphenyl carboxylates.[7][9][12][13] To achieve sharp, symmetrical peaks for acidic compounds, the mobile phase pH should be adjusted to be at least 2 pH units below the analyte's pKa.[13][14] This ensures that the carboxylate group is predominantly in its protonated (unionized) form, which is more hydrophobic and interacts more uniformly with the reversed-phase stationary phase, minimizing secondary interactions and improving peak shape.[8][11][14]

Q4: Can the choice of organic modifier in the mobile phase impact peak tailing?

A4: Yes, the organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape.[4] For biphenyl compounds, which have aromatic rings, using a mobile phase with methanol may sometimes be preferred as it can facilitate beneficial π-π interactions with phenyl-based stationary phases. Acetonitrile, on the other hand, may disrupt these interactions.[15] The choice of solvent can also affect the solubility of the analyte and its interaction with the stationary phase.

Q5: What is the role of a buffer in the mobile phase?

A5: A buffer is used to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times and symmetrical peak shapes for ionizable compounds.[4][5] Insufficient buffer concentration can lead to pH shifts on the column, causing peak tailing.[14][16] A buffer concentration of 10-50 mM is typically recommended.[14]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in your HPLC analysis of biphenyl carboxylates.

Problem: All peaks in the chromatogram are tailing.

This often indicates a physical or system-wide issue rather than a chemical one.

Possible Cause Solution
Column Void or Bed Deformation A void at the column inlet can cause peak distortion.[1][11] This can happen over time due to pressure shocks or dissolution of the silica bed. Solution: Replace the column. To prevent this, always start the mobile phase flow at a low rate and gradually increase it.
Partially Blocked Inlet Frit Debris from the sample, mobile phase, or system components can clog the column's inlet frit, distorting the flow path and causing peak tailing for all compounds.[6] Solution: Try back-flushing the column (disconnect it from the detector). If this doesn't work, the frit or the column may need to be replaced. Using a guard column can help protect the analytical column from particulates.[3][17]
Extra-Column Volume Excessive volume between the injector and the detector (outside of the column) can lead to band broadening and peak tailing.[4][18][19] This is especially noticeable for early-eluting peaks.[17] Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length as short as possible.[4] Ensure all fittings are properly connected to avoid dead volume.[18]
Problem: Only the biphenyl carboxylate peak is tailing.

This suggests a chemical interaction between your analyte and the HPLC system.

Possible Cause Solution
Inappropriate Mobile Phase pH If the mobile phase pH is too close to the pKa of your biphenyl carboxylate, both ionized and unionized forms will be present, leading to peak tailing.[7][8] Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group. This will keep the analyte in its non-ionized form, improving retention and peak shape.[13][14]
Secondary Silanol Interactions The ionized carboxylate group (at higher pH) can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.[1][5][10][11] Solution: 1. Lower the mobile phase pH to suppress the ionization of the silanol groups.[1][11] 2. Use a modern, high-purity, end-capped column where the number of accessible silanol groups is minimized.[1][4][11] 3. Add an ion-pairing agent to the mobile phase. For an acidic analyte, a positively charged ion-pairing agent like tetra-alkyl ammonium can be used to form a neutral pair with the analyte, increasing its retention and improving peak shape.[20][21]
Column Overload Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion.[2][22][23][24] Solution: Reduce the sample concentration or the injection volume. A simple test for overload is to inject a 10-fold diluted sample; if the peak shape improves and retention time increases, overload is confirmed.[25]
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the mobile phase or a weaker solvent.[16]
Metal Chelation Some acidic compounds can chelate with trace metal impurities in the silica matrix or from the HPLC hardware, leading to peak tailing.[11][16][24] Solution: Use a metal-free or specially deactivated column. Adding a chelating agent like EDTA to the mobile phase can sometimes help.

Quantitative Data Summary

The mobile phase pH is a powerful tool for controlling the peak shape of ionizable analytes like biphenyl carboxylates. The following table illustrates the expected effect of pH on the peak asymmetry of a generic biphenyl carboxylic acid (with an estimated pKa of 4.2).

Mobile Phase pHAnalyte StateExpected Interaction with C18 ColumnPredicted Peak Asymmetry Factor (As)
2.2Predominantly Non-ionized (protonated)Strong hydrophobic interaction, minimal secondary interactions.~1.0 - 1.2 (Symmetrical)
4.2 (at pKa)50% Ionized, 50% Non-ionizedMixed retention mechanisms, potential for secondary interactions.> 2.0 (Significant Tailing)
6.2Predominantly Ionized (deprotonated)Weaker hydrophobic interaction, strong potential for secondary interactions with silanols.> 1.5 (Tailing)

Experimental Protocols

Protocol 1: HPLC Method for Biphenyl Carboxylic Acid Analysis

This protocol provides a starting point for developing a robust HPLC method for the analysis of biphenyl carboxylic acids, aiming for symmetrical peak shapes.

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Aqueous Component (A): Prepare a 20 mM phosphate buffer. Add phosphoric acid to deionized water to reach a pH of 2.5.

    • Organic Component (B): HPLC-grade acetonitrile or methanol.

  • Chromatographic Conditions:

    • Mobile Phase: 60:40 (v/v) Acetonitrile:20 mM Phosphate Buffer (pH 2.5). Adjust the ratio as needed for optimal retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: As appropriate for the specific biphenyl carboxylate (e.g., 254 nm).[26][27]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the biphenyl carboxylate sample in the mobile phase to a concentration of approximately 100 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[16]

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 system_issue System/Physical Issue q1->system_issue Yes chemical_issue Chemical/Analyte Issue q1->chemical_issue No check_frit Check for Blocked Frit/ High Backpressure system_issue->check_frit check_void Check for Column Void system_issue->check_void check_ecv Check Extra-Column Volume system_issue->check_ecv check_ph Check Mobile Phase pH chemical_issue->check_ph check_overload Check for Column Overload chemical_issue->check_overload check_solvent Check Sample Solvent chemical_issue->check_solvent replace_column Replace Column check_frit->replace_column check_void->replace_column fix_connections Optimize Tubing/Connections check_ecv->fix_connections adjust_ph Adjust pH (2 units below pKa) check_ph->adjust_ph dilute_sample Dilute Sample/Reduce Volume check_overload->dilute_sample change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent

Caption: Troubleshooting workflow for HPLC peak tailing.

Mechanism of Peak Tailing for Biphenyl Carboxylates

G Interaction Mechanisms on a C18 Column cluster_good Good Peak Shape (Low pH) cluster_bad Peak Tailing (High pH) analyte_good Biphenyl-COOH (Non-ionized) c18_good C18 Stationary Phase analyte_good->c18_good Hydrophobic Interaction (Uniform) result_good Symmetrical Peak analyte_bad Biphenyl-COO- (Ionized) c18_bad C18 Stationary Phase analyte_bad->c18_bad Hydrophobic Interaction silanol Residual Silanol (Si-O-) analyte_bad->silanol Secondary Ionic Interaction (Causes Tailing) result_bad Tailing Peak

Caption: Analyte interactions leading to peak tailing.

References

Technical Support Center: Method Development for Robust Quantification of Ethyl Biphenyl-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the robust quantification of Ethyl biphenyl-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explain the scientific rationale behind method development choices, empowering you to build robust, reliable, and regulatory-compliant analytical methods. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows that address common challenges encountered in the lab.

Section 1: Analyte Properties & Foundational Strategy

A successful analytical method begins with a thorough understanding of the analyte. This compound is an aromatic ester with specific physicochemical properties that dictate our analytical approach.

Key Physicochemical & Chromatographic Properties
PropertyValue / CharacteristicImplication for Method Development
Molecular Formula C₁₅H₁₄O₂---
Molecular Weight 226.27 g/mol Influences mass spectrometry parameters.[1][2]
Structure Aromatic ester with two phenyl rings.Highly amenable to UV detection due to π-π* transitions. The biphenyl moiety offers unique selectivity options on certain HPLC stationary phases.[3]
Polarity Non-polar / HydrophobicWell-suited for reversed-phase liquid chromatography (RPLC). Volatility may allow for gas chromatography (GC) analysis.
pKa Not available (Ester is neutral). The potential hydrolytic degradant, 2-biphenylcarboxylic acid, has a pKa of ~3.46.[4]The analyte itself is not ionizable. However, mobile phase pH control is critical to ensure consistent retention and peak shape of potential acidic degradants.
UV Absorbance Strong chromophore. Expected λmax in the 230-260 nm range.UV detection is a primary and robust quantification technique. A wavelength of ~254 nm is a good starting point for detection.[5]
Solubility Insoluble in water; soluble in organic solvents like acetonitrile (ACN), methanol (MeOH), and ethanol.Sample and standard preparation should be done in an organic solvent or a high-organic mobile phase mixture to ensure complete dissolution.
Overall Method Development Workflow

Before diving into specific techniques, it's crucial to have a strategic workflow. A robust method is not just developed; it's designed with the end-goal of validation in mind.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Development cluster_2 Phase 3: Stress Testing cluster_3 Phase 4: Validation P1 Understand Analyte (Properties Table) P2 Define Analytical Target Profile (ATP) P1->P2 Input for goals D1 Select Technique (HPLC, GC, etc.) P2->D1 D2 Screen Columns & Mobile Phases D1->D2 D3 Optimize Separation (Gradient, Temp, etc.) D2->D3 S1 Forced Degradation (Acid, Base, Peroxide, Heat, Light) D3->S1 Method must be stability-indicating S2 Assess Peak Purity & Separation of Degradants S1->S2 V1 Pre-Validation Check (System Suitability) S2->V1 Final method ready V2 ICH Q2(R2) Validation (Accuracy, Precision, Linearity, etc.) V1->V2 R R V2->R Robust & Compliant Method

Caption: High-level workflow for robust analytical method development.

Section 2: HPLC-UV Method Development & Troubleshooting

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for quantifying non-volatile aromatic compounds like this compound.

FAQ 1: Where do I start with HPLC method development for this compound?

A systematic approach is key. A proactive strategy involves starting with forced degradation to ensure the method is stability-indicating from the outset.[6]

Answer: Your goal is to find a set of conditions that provides a sharp, symmetrical peak for the main compound, well-resolved from any impurities or potential degradation products.

Step-by-Step Starting Protocol:

  • Column Selection:

    • Primary Choice: A high-purity, end-capped C18 column (e.g., 100 x 4.6 mm, 2.7 µm) is a universal starting point for hydrophobic molecules.

    • Alternative Choice: Consider a Biphenyl stationary phase. These phases can offer enhanced retention and unique selectivity for aromatic compounds through π-π interactions, which can be highly effective for separating structurally similar impurities.[3]

  • Mobile Phase:

    • Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water. The acid is crucial for suppressing the ionization of silanol groups on the column, which prevents peak tailing.[7]

    • Organic (B): Acetonitrile (ACN) or Methanol (MeOH). ACN is generally preferred for its lower viscosity and UV transparency.

    • Starting Gradient: A generic scouting gradient is effective. For example: 5% to 95% B over 15 minutes.

  • Detection:

    • Use a Photo Diode Array (PDA) detector to monitor across a range (e.g., 210-400 nm) during initial runs.

    • A starting wavelength of 254 nm is recommended, as this is a common setting for aromatic compounds and provides good sensitivity.[5] Confirm the optimal wavelength from the PDA data.

  • Other Parameters:

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Column Temperature: 30 °C.

    • Injection Volume: 5-10 µL.

    • Diluent: Prepare standards and samples in a solvent similar to the initial mobile phase composition (e.g., 50:50 ACN:Water) to avoid peak distortion.

FAQ 2: My peak for this compound is tailing. What's wrong and how do I fix it?

Answer: Peak tailing for a neutral aromatic ester is most often caused by secondary interactions with the silica stationary phase or issues with the HPLC system itself.

Troubleshooting Decision Tree:

PeakTailing Start Peak Tailing Observed Isolate_Cause Is it only the analyte peak or all peaks? Start->Isolate_Cause All_Peaks All Peaks Tailing Isolate_Cause->All_Peaks All Analyte_Only Only Analyte Tailing Isolate_Cause->Analyte_Only Only Analyte Cause_All Likely a physical/system issue. All_Peaks->Cause_All Cause_Analyte Likely a chemical interaction. Analyte_Only->Cause_Analyte Fix_All1 Check for extra-column volume (long tubing, wrong fittings). Cause_All->Fix_All1 Fix_All2 Check for column void or partially blocked frit. Cause_All->Fix_All2 Fix_Analyte1 Increase mobile phase acidity (e.g., 0.1% TFA) to suppress silanol activity. Cause_Analyte->Fix_Analyte1 Fix_Analyte2 Switch to a highly deactivated (end-capped) or Biphenyl column. Cause_Analyte->Fix_Analyte2 Fix_Analyte3 Reduce sample mass on column (dilute sample) to check for overload. Cause_Analyte->Fix_Analyte3

Caption: Troubleshooting decision tree for HPLC peak tailing.

FAQ 3: How do I ensure my method is "stability-indicating"?

Answer: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[8] To prove this, you must perform a forced degradation study . The goal is to generate 5-20% degradation of the API to challenge the method's specificity.[9][10]

Protocol for Forced Degradation Study:

  • Prepare Stock Solutions: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Expose the stock solution to the following conditions in separate experiments.[11][12]

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60 °C for 24-48 hours.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature for 8-24 hours. Esters are typically very sensitive to base hydrolysis.

    • Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solution at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples before injection (e.g., with an equimolar amount of base/acid).

    • Dilute all samples to the target analytical concentration.

    • Analyze the stressed samples, a non-stressed control, and a blank using your developed HPLC method with a PDA detector.

  • Data Evaluation:

    • Specificity: Confirm that the degradation product peaks are baseline-resolved from the main this compound peak.

    • Peak Purity: Use the PDA detector software to assess the peak purity of the main peak in each stressed sample. The purity angle should be less than the purity threshold.

    • Mass Balance: The sum of the assay of the main peak and the area percent of all degradation products should be close to 100% of the initial concentration, demonstrating that all major degradants are detected.[6]

Section 3: LC-MS/MS Method Development & Troubleshooting

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.

FAQ 1: What are the optimal MS parameters for quantifying this compound?

Answer: The goal is to find a precursor ion and one or two product ions that are specific and provide a stable, intense signal for Multiple Reaction Monitoring (MRM).

Step-by-Step Parameter Optimization:

  • Ionization Mode: Given the structure, Electrospray Ionization (ESI) in positive mode is the most likely to be successful. The molecule can form a protonated molecular ion [M+H]⁺ or adducts like [M+Na]⁺.

  • Precursor Ion Identification: Infuse a standard solution (e.g., 1 µg/mL in ACN/water with 0.1% formic acid) directly into the mass spectrometer. Perform a full scan (e.g., m/z 100-400) to identify the most abundant ion. For this compound (MW=226.27), expect the protonated molecule at m/z 227.1 .

  • Product Ion Identification (MS/MS): Perform a product ion scan on the precursor (m/z 227.1). The fragmentation of esters often involves the loss of the alkoxy group.[13]

    • Expected Fragmentation:

      • Loss of ethanol (-46 Da): m/z 227.1 → m/z 181.1 (Acylium ion)

      • Loss of ethoxy radical followed by CO (-73 Da): m/z 227.1 → m/z 154.1 (Biphenyl ion)

  • MRM Transition Selection: Select the most intense and specific transitions for quantification and confirmation.

    • Quantifier: 227.1 → 181.1 (likely most intense)

    • Qualifier: 227.1 → 154.1

FAQ 2: I suspect matrix effects are impacting my accuracy. How do I diagnose and mitigate this?

Answer: Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, formulation excipients) suppress or enhance the ionization of the analyte, leading to inaccurate results.[14]

Workflow for Diagnosing and Mitigating Matrix Effects:

MatrixEffects cluster_0 Diagnosis cluster_1 Mitigation Strategies Start Suspected Matrix Effect (Poor accuracy/precision) D1 Post-Extraction Spike Experiment: Compare analyte response in neat solvent (A) vs. post-spiked blank matrix extract (B) Start->D1 D2 Calculate Matrix Factor (MF = B/A) D1->D2 D3 MF < 1: Ion Suppression MF > 1: Ion Enhancement MF ≈ 1: No significant effect D2->D3 M1 Improve Sample Preparation: Use a more selective SPE protocol or LLE to remove interferences. D3->M1 If MF is not ≈ 1 M2 Modify Chromatography: Adjust gradient to separate analyte from interfering peaks. M1->M2 M3 Use Stable Isotope Labeled Internal Standard (SIL-IS): Co-elutes and experiences the same matrix effect, providing the most reliable correction. M1->M3 Gold Standard Solution M4 Dilute the Sample: Reduces the concentration of matrix components. M2->M4

References

Validation & Comparative

A Senior Application Scientist's Guide to Biphenyl Synthesis: Comparing Suzuki Coupling with Classical and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the biphenyl moiety is a privileged scaffold, appearing in numerous pharmaceuticals, agrochemicals, and advanced materials. The efficient construction of the carbon-carbon bond linking two aryl rings is, therefore, a cornerstone of modern organic synthesis. Among the myriad of available methods, the Suzuki-Miyaura coupling has emerged as a dominant force. However, a comprehensive understanding of its performance relative to other established and contemporary methods is crucial for informed decision-making in the laboratory.

This guide provides an in-depth, objective comparison of the Suzuki coupling with key alternatives for biphenyl synthesis: the Ullmann reaction, the Gomberg-Bachmann reaction, and the Negishi coupling. We will delve into the mechanistic underpinnings of each reaction, present detailed, field-proven experimental protocols, and offer a comparative analysis of their performance based on experimental data.

The Gold Standard: Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[1] Its widespread adoption is a testament to its remarkable versatility, mild reaction conditions, and favorable toxicological profile.[2]

Mechanistic Insights

The catalytic cycle of the Suzuki coupling is a well-understood, three-step process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4]

  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a low-ligated Pd(0) complex, forming a Pd(II) species.[5] This is often the rate-determining step of the reaction.[1]

  • Transmetalation: In the presence of a base, the organoboron reagent is activated, facilitating the transfer of its aryl group to the palladium center. This step regenerates the boron-containing starting material in a modified form.[6][7]

  • Reductive Elimination: The two aryl groups on the palladium complex then couple and are eliminated from the metal center, forming the desired biphenyl and regenerating the active Pd(0) catalyst.[3]

Suzuki_Coupling_Mechanism cluster_reactants Reactants cluster_product Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(Ar')Ln Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')Ln->Ar-Ar' Product Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Ullmann_Reaction_Mechanism cluster_reactants Reactants cluster_product Product 2 Ar-X + 2 Cu(0) 2 Ar-X + 2 Cu(0) 2 Ar-Cu(I)X 2 Ar-Cu(I)X 2 Ar-X + 2 Cu(0)->2 Ar-Cu(I)X Oxidative Addition Ar-Ar + 2 Cu(I)X Ar-Ar + 2 Cu(I)X 2 Ar-Cu(I)X->Ar-Ar + 2 Cu(I)X Reductive Elimination Ar-X Ar-X Ar-Ar Ar-Ar Gomberg_Bachmann_Reaction cluster_reactants Reactants cluster_product Product Ar-NH2 Ar-NH2 Ar-N2+ Ar-N2+ Ar-NH2->Ar-N2+ Diazotization Ar• Ar• Ar-N2+->Ar• Radical Formation Ar• + Ar'-H Ar• + Ar'-H Ar-Ar' Ar-Ar' Ar• + Ar'-H->Ar-Ar' Radical Aromatic Substitution Ar'-H Ar'-H Negishi_Coupling_Mechanism cluster_reactants Reactants cluster_product Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(Ar')Ln Transmetalation (Ar'-ZnX) Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')Ln->Ar-Ar' Product Ar-X Ar-X Ar'-ZnX Ar'-ZnX Suzuki_Workflow Start Start Combine Reactants Combine 4-bromotoluene, phenylboronic acid, K2CO3, Pd(OAc)2, and PPh3 in a flask. Start->Combine Reactants Inert Atmosphere Evacuate and backfill with N2/Ar (3x). Combine Reactants->Inert Atmosphere Add Solvents Add toluene and water. Inert Atmosphere->Add Solvents Heat & Stir Heat to 90°C and stir for 4-6 hours. Add Solvents->Heat & Stir Workup Cool, dilute with ethyl acetate, wash with water and brine. Heat & Stir->Workup Purification Dry, concentrate, and purify by column chromatography. Workup->Purification End End Purification->End Negishi_Workflow Start Start Prepare Organozinc Prepare the arylzinc reagent from an aryl halide and zinc. Start->Prepare Organozinc Reaction Setup In a flame-dried flask under Ar, combine the aryl halide, Pd catalyst, and ligand in THF. Prepare Organozinc->Reaction Setup Add Organozinc Add the arylzinc solution to the reaction mixture. Reaction Setup->Add Organozinc Heat & Stir Heat the mixture to reflux and stir until completion. Add Organozinc->Heat & Stir Workup Quench with saturated NH4Cl, extract with ether. Heat & Stir->Workup Purification Dry, concentrate, and purify by chromatography. Workup->Purification End End Purification->End

References

A Comparative Guide to the Synthesis of Ethyl Biphenyl-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent synthetic routes to Ethyl biphenyl-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The Suzuki-Miyaura coupling, the Ullmann reaction, and the Negishi coupling are evaluated based on their reaction mechanisms, experimental protocols, and performance metrics such as reaction yield and conditions. This objective comparison is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs.

At a Glance: Comparison of Synthetic Routes

ReactionCatalystKey ReactantsTypical SolventsTypical TemperatureTypical Yield
Suzuki-Miyaura Coupling Palladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Ethyl 2-bromobenzoate, Phenylboronic acidToluene, Dioxane/Water, Ethanol/Water80-110 °CHigh (>90%)
Ullmann Reaction Copper (powder or salts like CuI)Ethyl 2-iodobenzoate, Benzene (or Phenyl Grignard)DMF, NMP, Toluene100-200 °CModerate to High
Negishi Coupling Palladium or Nickel complexes (e.g., Pd(OAc)₂/SPhos)Ethyl 2-halobenzoate, Phenylzinc reagentTHF, DioxaneRoom Temperature to 60 °CHigh (>90%)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a widely used and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1]

Experimental Protocol

A representative protocol for the synthesis of this compound via Suzuki-Miyaura coupling is as follows[2]:

  • Reaction Setup: To a round-bottom flask, add ethyl 2-bromobenzoate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Solvent and Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

// Nodes A [label="Ethyl 2-bromobenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Phenylboronic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Pd(0) Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Base (e.g., K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Oxidative Addition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Catalytic Cycle", shape=plaintext, fontcolor="#5F6368"];

// Edges A -> E [color="#4285F4"]; C -> E [color="#4285F4"]; B -> F [color="#4285F4"]; D -> F [color="#4285F4"]; E -> F [label="Aryl-Pd(II) Intermediate", color="#EA4335"]; F -> G [label="Diaryl-Pd(II) Intermediate", color="#EA4335"]; G -> H [color="#34A853"]; G -> C [label="Regeneration", style=dashed, color="#5F6368"];

// Invisible edges for alignment subgraph { rank=same; A; B; D; } } END_DOT Figure 1: Suzuki-Miyaura Coupling Workflow.

Ullmann Reaction

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. The traditional Ullmann condensation often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[3][4] However, modern variations of the Ullmann reaction utilize catalytic amounts of copper salts in the presence of ligands, allowing for milder reaction conditions.[5]

Experimental Protocol

A general protocol for the Ullmann synthesis of this compound is as follows:

  • Reaction Setup: In a reaction vessel, combine ethyl 2-iodobenzoate (1.0 equiv.), an excess of benzene (as both reactant and solvent), and copper powder or a copper(I) salt like copper(I) iodide (CuI) (10-20 mol%).

  • Ligand Addition (Optional but Recommended): Add a ligand such as 1,10-phenanthroline or L-proline (20-40 mol%) to improve catalyst solubility and activity.

  • Base Addition: Add a base like potassium carbonate or cesium carbonate (2.0 equiv.).

  • Reaction: Heat the mixture to 110-150 °C in a sealed tube for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter to remove copper salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.

// Nodes A [label="Ethyl 2-iodobenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Benzene", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Copper Catalyst (Cu or CuI)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Base (e.g., K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Oxidative Addition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Aryl Copper Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> E [color="#4285F4"]; C -> E [color="#4285F4"]; E -> F [color="#EA4335"]; B -> F [color="#4285F4"]; D -> B [style=dashed, label="Activation", color="#5F6368"]; F -> G [color="#EA4335"]; G -> H [color="#34A853"]; G -> C [label="Regeneration", style=dashed, color="#5F6368"];

// Invisible edges for alignment subgraph { rank=same; A; B; D; } } END_DOT Figure 2: Ullmann Reaction Workflow.

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organohalide. A key advantage of the Negishi coupling is the high reactivity of the organozinc reagent, which often allows for milder reaction conditions compared to other cross-coupling reactions.[6][7] The reaction also exhibits excellent functional group tolerance.

Experimental Protocol

A representative protocol for the Negishi coupling synthesis of this compound is as follows[8]:

  • Preparation of Phenylzinc Reagent: Prepare phenylzinc chloride by reacting phenylmagnesium bromide with zinc chloride in an anhydrous solvent like THF.

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve ethyl 2-bromobenzoate in anhydrous THF.

  • Catalyst Addition: Add a palladium catalyst, such as a pre-mixture of palladium(II) acetate and a phosphine ligand like SPhos (1-2 mol%).

  • Coupling Reaction: Add the freshly prepared phenylzinc chloride solution (1.2-1.5 equiv.) to the reaction mixture at room temperature. The reaction is typically stirred for 4-12 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography.

// Nodes A [label="Ethyl 2-bromobenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Phenylzinc chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Pd(0) Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Oxidative Addition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> E [color="#4285F4"]; C -> E [color="#4285F4"]; B -> F [color="#4285F4"]; E -> F [label="Aryl-Pd(II) Intermediate", color="#EA4335"]; F -> G [label="Diaryl-Pd(II) Intermediate", color="#EA4335"]; G -> H [color="#34A853"]; G -> C [label="Regeneration", style=dashed, color="#5F6368"];

// Invisible edges for alignment subgraph { rank=same; A; B; } } END_DOT Figure 3: Negishi Coupling Workflow.

Conclusion

The choice of synthetic route for this compound depends on several factors, including the desired scale of the reaction, cost considerations, and the availability of starting materials and catalysts.

  • The Suzuki-Miyaura coupling is often the preferred method due to its high yields, mild reaction conditions, and broad functional group tolerance. The stability and commercial availability of boronic acids are also significant advantages.

  • The Ullmann reaction , particularly its modern variations, offers a viable alternative, especially when palladium-based methods are not desirable. However, it may require higher temperatures and the use of ligands to achieve good yields.

  • The Negishi coupling provides a powerful option with high reactivity and functional group tolerance, often proceeding under very mild conditions. The main drawback is the requirement for the preparation of organozinc reagents, which are sensitive to air and moisture.

Researchers should carefully consider these factors to select the most efficient and practical synthetic route for their specific application.

References

A Comparative Spectroscopic Analysis of Substituted Biphenyl-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparison of the spectral data for a series of substituted biphenyl-2-carboxylates. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science, and understanding the influence of substitution on their spectroscopic properties is crucial for synthesis, characterization, and structure-activity relationship (SAR) studies. This document provides a detailed analysis of 1H NMR, 13C NMR, and mass spectrometry data for methyl biphenyl-2-carboxylate and its 4'-substituted analogues (methyl, chloro, and nitro derivatives).

General Structure of Substituted Biphenyl-2-Carboxylates

The core structure of the compared compounds consists of a biphenyl system with a methyl carboxylate group at the 2-position of one phenyl ring and a substituent (R) at the 4'-position of the second phenyl ring.

Caption: General chemical structure of 4'-substituted biphenyl-2-carboxylates.

Experimental Workflow: From Synthesis to Analysis

The synthesis of the target compounds is typically achieved via a Suzuki-Miyaura cross-coupling reaction, followed by purification and subsequent spectroscopic analysis to confirm the structure and purity.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Aryl_Halide Aryl Halide (e.g., Methyl 2-bromobenzoate) Suzuki_Coupling Suzuki-Miyaura Coupling (Pd catalyst, base) Aryl_Halide->Suzuki_Coupling Boronic_Acid Arylboronic Acid (e.g., 4'-Substituted phenylboronic acid) Boronic_Acid->Suzuki_Coupling Crude_Product Crude Biphenyl-2-carboxylate Suzuki_Coupling->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Substituted Biphenyl-2-carboxylate Column_Chromatography->Pure_Product NMR 1H and 13C NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry (EI-MS) Pure_Product->MS Data_Analysis Spectral Data Comparison and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis

Caption: Experimental workflow from synthesis to spectral analysis.

Spectral Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for the selected substituted biphenyl-2-carboxylates. These values are crucial for identifying the compounds and understanding the electronic effects of the substituents on the biphenyl system.

¹H NMR Spectral Data (δ, ppm) in CDCl₃
CompoundH3, H4, H5, H6H3', H5'H2', H6'OCH₃Substituent (R)
Mthis compound7.85-7.30 (m)7.45-7.35 (m)7.45-7.35 (m)3.65 (s)7.45-7.35 (m, 1H, H4')
Methyl 4'-methylbiphenyl-2-carboxylate7.80 (d), 7.50 (m), 7.35 (m)7.20 (s, 4H)7.20 (s, 4H)3.65 (s)2.40 (s, 3H)
Methyl 4'-chlorobiphenyl-2-carboxylate7.82 (dd), 7.55 (td), 7.40 (td), 7.33 (dd)7.39 (d)7.29 (d)3.66 (s)-
Methyl 4'-nitrobiphenyl-2-carboxylate7.90 (dd), 7.63 (td), 7.50-7.44 (m)8.27 (d)7.54 (d)3.69 (s)-
¹³C NMR Spectral Data (δ, ppm) in CDCl₃
CompoundC1-C6C1'-C6'C=OOCH₃Substituent (R)
Mthis compound141.5, 131.8, 131.0, 130.2, 129.8, 128.0, 127.2, 127.0140.9, 129.3, 128.1, 127.2169.052.0-
Methyl 4'-methylbiphenyl-2-carboxylate141.9, 138.2, 131.7, 131.0, 130.1, 129.8, 129.2, 128.0, 127.0137.0, 129.2, 129.1169.152.021.2
Methyl 4'-chlorobiphenyl-2-carboxylate140.0, 139.6, 133.5, 131.9, 131.2, 130.0, 129.9, 128.7, 128.3, 127.4139.6, 133.5, 128.7, 128.3168.752.1-
Methyl 4'-nitrobiphenyl-2-carboxylate147.9, 147.1, 131.9, 131.6, 130.6, 130.1, 129.9, 128.2, 127.6, 123.8147.1, 129.9, 123.8168.352.3-
Mass Spectrometry Data (m/z)
CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
Mthis compoundC₁₄H₁₂O₂212.24212 (M+), 181, 152, 127
Methyl 4'-methylbiphenyl-2-carboxylateC₁₅H₁₄O₂226.27226 (M+), 195, 166, 152
Methyl 4'-chlorobiphenyl-2-carboxylateC₁₄H₁₁ClO₂246.69248/246 (M+), 217/215, 186/184, 152
Methyl 4'-nitrobiphenyl-2-carboxylateC₁₄H₁₁NO₄257.24257 (M+), 226, 198, 152

Experimental Protocols

Synthesis: General Procedure for Suzuki-Miyaura Coupling

The substituted biphenyl-2-carboxylates were synthesized using a standard Suzuki-Miyaura cross-coupling protocol. In a representative procedure, methyl 2-bromobenzoate (1.0 mmol), the respective 4'-substituted phenylboronic acid (1.2 mmol), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) are combined in a round-bottom flask. A base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0 mmol), and a solvent system like toluene/ethanol (4:1, 10 mL) are added. The reaction mixture is then heated to reflux and stirred under an inert atmosphere until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure substituted mthis compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00). For ¹³C NMR, the residual solvent peak (CDCl₃: δ 77.16) was used as a reference.

  • Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6 mL of CDCl₃ in a 5 mm NMR tube.

  • ¹H NMR: Standard acquisition parameters were used, including a 30° pulse width and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled sequence was used with a 45° pulse width and a relaxation delay of 2 seconds.

Mass Spectrometry (MS)

Electron ionization mass spectra (EI-MS) were obtained using a mass spectrometer with a direct insertion probe.

  • Sample Introduction: A small amount of the sample was introduced directly into the ion source.

  • Ionization: The sample was ionized by a 70 eV electron beam.

  • Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected. The mass-to-charge ratios (m/z) of the molecular ion (M+) and major fragment ions were recorded.

A Comparative Guide to Catalysts for Ethyl Biphenyl-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl biphenyl-2-carboxylate and its derivatives is a critical step in the development of numerous pharmaceuticals and functional materials. The efficiency and selectivity of this transformation are highly dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for the synthesis of this compound, with a focus on palladium- and nickel-based catalysts commonly employed in Suzuki-Miyaura cross-coupling reactions. The information presented is supported by experimental data from peer-reviewed literature to aid in catalyst selection and optimization.

Performance Comparison of Catalytic Systems

The Suzuki-Miyaura cross-coupling reaction is the most prevalent method for the synthesis of biphenyl structures. The choice of the metal catalyst and the associated ligands significantly impacts the reaction's yield, selectivity, and applicability to various substrates. Below is a summary of the performance of different catalytic systems in the synthesis of biphenyl carboxylates and related structures.

Palladium-Based Catalysts

Palladium catalysts are the most extensively studied and utilized for Suzuki-Miyaura couplings due to their high activity and functional group tolerance. The performance of these catalysts is often fine-tuned by the choice of phosphine ligands.

Catalyst SystemReactantsBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos4-Chlorotoluene + Phenylboronic acidK₃PO₄Dioxane80298[1]
Pd(OAc)₂ / P(t-Bu)₃4-Chlorotoluene + Phenylboronic acidK₃PO₄Dioxane80298[1]
Pd(OH)₂Substituted Phenylboronic acids + Substituted BromobenzeneK₃PO₄Ethanol/Water65-High[2]
Pd/C1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one + 4-Carboxyphenylboronic acidNa₂CO₃Methanol/Water--81[3]
Pd(PPh₃)₄1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one + 4-Carboxyphenylboronic acidNa₂CO₃DME/Water--64[3]
C₆₀-TEGS/PdCl₂4-Bromobenzoic acid + Phenylboronic acidK₂CO₃WaterRT4>90[4]
Nickel-Based Catalysts

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for Suzuki-Miyaura couplings. They are particularly effective for the activation of less reactive aryl chlorides.

Catalyst SystemReactantsBaseSolventTemp. (°C)Time (h)Yield (%)Reference
NiCl₂(dppp)Aryl Halides + Phenylboronic acidK₃PO₄THF--Good[5]
trans-NiCl(o-Tol)(PCy₃)₂ / 2PCy₃Phenols + Arylboronic acids (with TsF activator)K₃PO₄·3H₂OAqueous THF--Good to Excellent[6]
Ni-bipyridine-silatrane on SiO₂Aryl Halides + Phenylboronic acid----up to 50
Ni-bipyridine-carboxylate on SiO₂Aryl Halides + Phenylboronic acid----10

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Suzuki-Miyaura synthesis of biphenyl derivatives.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., ethyl 2-bromobenzoate) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene/H₂O mixture)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 16 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted for a nickel-catalyzed system.

Materials:

  • Aryl halide (4 mmol)

  • Phenylboronic acid (0.5 g)

  • NiCl₂(PPh₃)₂ (0.13 g)

  • Potassium phosphate (crushed, 1.7 g)

  • Degassed toluene (10 mL)

Procedure:

  • In a reaction vial, combine the aryl halide, phenylboronic acid, NiCl₂(PPh₃)₂, and crushed potassium phosphate.

  • Seal the vial and add degassed toluene via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for the required duration.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture twice with 10 mL of water, followed by a wash with 5 mL of brine.

  • The crude product can be purified by column chromatography using silica gel and hexanes.[7]

Visualizing the Synthesis and Workflow

To better understand the processes involved in the synthesis and catalyst selection, the following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln PdII R1-Pd(II)L-X Pd0->PdII R1-X OxAdd Oxidative Addition PdII_R2 R1-Pd(II)L-R2 PdII->PdII_R2 R2-B(OR)2 Transmetal Transmetalation PdII_R2->Pd0 R1-R2 RedElim Reductive Elimination Product R1-R2 R1X R1-X (Aryl Halide) R2B R2-B(OR)2 (Boronic Acid/Ester)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Catalyst & Reagent Selection prep Reaction Setup (Inert Atmosphere) start->prep reaction Reaction Execution (Heating & Stirring) prep->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Work-up (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: A typical experimental workflow for catalyst screening and synthesis.

References

Positional Isomers of Biphenyl-2-Carboxylate: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The seemingly subtle change in the position of a functional group, such as a carboxylate, on the biphenyl framework can lead to profound differences in biological activity. This guide provides a comparative analysis of the biological activities of biphenyl-2-carboxylate isomers, supported by experimental data, to aid in the rational design of novel therapeutic agents.

Inhibition of Glyceride Synthesis: A Tale of Three Isomers

The position of the carboxylic acid group on the biphenyl ring significantly influences the inhibition of glyceride synthesis. A study investigating the effects of phenylbenzoic acid isomers (biphenylcarboxylic acids) on this metabolic pathway revealed a clear structure-activity relationship. While quantitative inhibition constants were not detailed, the study demonstrated that para- and meta- isomers (biphenyl-4-carboxylic acid and biphenyl-3-carboxylic acid, respectively) exhibited high inhibitory activity. In contrast, the ortho-isomer (biphenyl-2-carboxylic acid) showed low to no inhibition on the formation of fatty acyl-CoA thioester, a key step in glyceride synthesis.[1] This difference is attributed to the steric hindrance imposed by the adjacent phenyl ring in the ortho position, which affects the molecule's conformation and its interaction with the target enzyme.[1]

Case Study 1: Antimicrobial Activity of Biphenyl Peptidomimetic Isomers

A study on positional isomers of a biphenyl antimicrobial peptidomimetic highlights the critical role of substituent placement in determining antibacterial efficacy and spectrum. While not simple biphenyl-2-carboxylates, these complex molecules provide a compelling example of isomeric effects. The data below summarizes the Minimum Inhibitory Concentrations (MIC) against various bacterial strains.

Compound IsomerGram-Negative BacteriaGram-Positive Bacteria
P. aeruginosa (MIC in µg/mL) E. coli (MIC in µg/mL)
2,3'-isomer --
3,2'-isomer 22
3,4'-isomer --
4,4'-isomer --

Data extracted from a study on positional isomers of biphenyl antimicrobial peptidomimetic amphiphiles.

Notably, the 3,2'-isomer demonstrated the most potent activity against the Gram-negative bacteria P. aeruginosa and E. coli.[1] Conversely, the 2,3'-isomer was highly effective against the Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) and also showed efficacy against A. baumannii.[1] These findings underscore how the spatial arrangement of substituents on the biphenyl core dictates the antimicrobial spectrum and potency.

Case Study 2: Cytotoxicity of Unsymmetrical Biphenyls

The cytotoxic activity of unsymmetrical biphenyls also demonstrates a strong dependence on the substitution pattern. A study evaluating a series of these compounds against various cancer cell lines provides insight into the structure-activity relationships governing anticancer effects.

CompoundDU145 (Prostate) (IC₅₀ in µM)A549 (Lung) (IC₅₀ in µM)KB (Nasopharyngeal) (IC₅₀ in µM)KB-Vin (Drug-Resistant) (IC₅₀ in µM)
Compound 27 0.510.110.130.12
Compound 35 0.040.040.040.04
Compound 40 3.230.310.450.39

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

In this series, compound 35 exhibited the most potent cytotoxic activity across all tested cell lines. Preliminary structure-activity relationship (SAR) analysis suggested that the presence of two bulky substituents on the 2,2'-positions of the unsymmetrical biphenyl skeleton is crucial for their in vitro anticancer activity.

Experimental Protocols

Inhibition of Glyceride Synthesis Assay

This protocol outlines a general method for assessing the in vitro inhibition of glyceride synthesis using radiolabeled precursors, based on the methodology implied in the referenced study.[1]

1. Preparation of Liver Slices:

  • Rat liver slices are prepared and maintained in a suitable buffer.

2. Reaction Mixture:

  • The reaction mixture contains the liver slices, a radiolabeled precursor such as [¹⁴C]benzoic acid or [¹⁴C]glycerol, and the biphenylcarboxylic acid isomer being tested at various concentrations.

3. Incubation:

  • The mixture is incubated to allow for the enzymatic synthesis of glycerides.

4. Extraction and Separation:

  • Lipids are extracted from the reaction mixture.

  • The different lipid classes (triglycerides, diglycerides, etc.) are separated using thin-layer chromatography (TLC).

5. Quantification:

  • The radioactivity of the separated glyceride bands is measured using a scintillation counter to determine the amount of radiolabeled precursor incorporated.

  • The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a control without the inhibitor.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

1. Preparation of Bacterial Inoculum:

  • A standardized suspension of the test bacterium is prepared in a suitable broth medium.

2. Serial Dilution of Test Compounds:

  • The biphenyl derivative is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation:

  • Each well is inoculated with the bacterial suspension.

4. Incubation:

  • The plate is incubated under appropriate conditions for bacterial growth (e.g., 18-24 hours at 37°C).

5. MIC Determination:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

1. Cell Plating:

  • Adherent cancer cells are seeded in 96-well plates and allowed to attach overnight.

2. Compound Treatment:

  • Cells are treated with various concentrations of the biphenyl compounds and incubated for a specified period (e.g., 48-72 hours).

3. Cell Fixation:

  • The cells are fixed to the plate using trichloroacetic acid (TCA).

4. Staining:

  • The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

5. Solubilization and Absorbance Reading:

  • The protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm).

  • The IC₅₀ value is calculated from the dose-response curve.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Isomer Synthesis cluster_assays Biological Assays cluster_data Data Analysis cluster_comparison Comparative Analysis isomer1 Biphenyl-2-carboxylate assay1 Glyceride Synthesis Inhibition Assay isomer1->assay1 assay2 Antimicrobial Susceptibility Testing isomer1->assay2 assay3 Cytotoxicity Assay isomer1->assay3 isomer2 Biphenyl-3-carboxylate isomer2->assay1 isomer2->assay2 isomer2->assay3 isomer3 Biphenyl-4-carboxylate isomer3->assay1 isomer3->assay2 isomer3->assay3 data1 Qualitative Inhibition assay1->data1 Results data2 MIC Values assay2->data2 Results data3 IC50 Values assay3->data3 Results comparison Structure-Activity Relationship data1->comparison data2->comparison data3->comparison

Caption: Workflow for comparing the biological activity of biphenyl-2-carboxylate isomers.

Conclusion

The biological activity of biphenyl-2-carboxylate and its isomers is highly dependent on the position of the carboxylate group and other substituents. As demonstrated, simple positional changes can dramatically alter the inhibitory effects on metabolic pathways, as well as the antimicrobial and cytotoxic potency and spectrum. This guide highlights the importance of considering isomeric forms in drug design and provides a framework for the comparative evaluation of biphenyl derivatives. The presented data and protocols serve as a valuable resource for researchers aiming to develop novel therapeutics based on the versatile biphenyl scaffold.

References

A Comparative Guide to the Quantitative Analysis of Impurities in Ethyl Biphenyl-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of widely-used analytical techniques for the quantification of process-related impurities in Ethyl biphenyl-2-carboxylate. The following sections detail experimental protocols and present comparative data to aid in the selection of the most suitable analytical method for your research and quality control needs.

Introduction to this compound and Potential Impurities

This compound is a key intermediate in the synthesis of various pharmaceuticals. A common synthetic route is the Suzuki-Miyaura cross-coupling reaction between Ethyl 2-bromobenzoate and Phenylboronic acid. Impurities can arise from unreacted starting materials, byproducts of side reactions, and residual catalysts. The accurate quantification of these impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Common Process-Related Impurities:

  • Impurity A: Ethyl 2-bromobenzoate: An unreacted starting material.

  • Impurity B: Phenylboronic acid: An unreacted starting material.

  • Impurity C: Biphenyl: A byproduct from the homocoupling of Phenylboronic acid.

  • Impurity D: Biphenyl-2-carboxylic acid: A hydrolysis product of the main compound.

This guide will focus on the comparative analysis of these four key impurities using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow

The general workflow for the quantitative analysis of impurities in this compound is outlined below. This involves sample preparation, analysis by either HPLC-UV or GC-MS, and subsequent data processing and quantification.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Diluent (e.g., Acetonitrile) Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Inject GCMS GC-MS Analysis Filtration->GCMS Inject Data_Acquisition Data Acquisition & Integration HPLC->Data_Acquisition GCMS->Data_Acquisition Quantification Quantification using External Standards Data_Acquisition->Quantification Report Generate Report Quantification->Report

Fig. 1: General workflow for impurity analysis.

Comparative Analysis of HPLC-UV and GC-MS Methods

Both HPLC-UV and GC-MS are powerful techniques for the quantification of impurities. The choice between them often depends on the volatility and thermal stability of the analytes, as well as the required sensitivity and selectivity.

3.1. Data Presentation

The following table summarizes the performance characteristics of HPLC-UV and GC-MS methods for the analysis of this compound and its key impurities. The data presented is representative of typical results obtained under optimized conditions.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD)
Impurity A (Ethyl 2-bromobenzoate)0.005%0.001%
Impurity B (Phenylboronic acid)0.01% (as boroxine)Not suitable (requires derivatization)
Impurity C (Biphenyl)0.002%0.0005%
Impurity D (Biphenyl-2-carboxylic acid)0.008%0.002% (with derivatization)
Limit of Quantification (LOQ)
Impurity A (Ethyl 2-bromobenzoate)0.015%0.003%
Impurity B (Phenylboronic acid)0.03% (as boroxine)Not suitable (requires derivatization)
Impurity C (Biphenyl)0.006%0.0015%
Impurity D (Biphenyl-2-carboxylic acid)0.024%0.006% (with derivatization)
Linearity (R²) > 0.999> 0.999
Precision (%RSD, n=6) < 2.0%< 3.0%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%

3.2. Method Comparison

FeatureHPLC-UVGC-MS
Principle Separation based on polarity in a liquid mobile phase.Separation based on volatility in a gaseous mobile phase.
Advantages - Excellent for non-volatile and thermally labile compounds.- Robust and reproducible.- Can analyze Phenylboronic acid (as boroxine).- High sensitivity and selectivity.- Provides structural information for impurity identification.- Excellent for volatile impurities like Biphenyl.
Disadvantages - Lower sensitivity compared to GC-MS for some compounds.- Phenylboronic acid analysis can be complex due to its tendency to form boroxine trimers.- Not suitable for non-volatile or thermally labile compounds without derivatization.- Derivatization adds complexity and potential for error.

Signaling Pathway and Logical Relationships

The following diagram illustrates the synthetic pathway of this compound via the Suzuki-Miyaura coupling reaction and the origin of the process-related impurities.

Suzuki Coupling and Impurity Formation Start_A Ethyl 2-bromobenzoate Impurity_A Impurity A (Unreacted) Start_A->Impurity_A Reaction Suzuki-Miyaura Coupling Start_A->Reaction Start_B Phenylboronic acid Impurity_B Impurity B (Unreacted) Start_B->Impurity_B Impurity_C Impurity C (Homocoupling) Start_B->Impurity_C Self-coupling Start_B->Reaction Product This compound Impurity_D Impurity D (Hydrolysis) Product->Impurity_D H₂O Reaction->Product

Fig. 2: Origin of impurities in synthesis.

Experimental Protocols

5.1. HPLC-UV Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: Biphenyl column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % B
    0 40
    20 90
    25 90
    25.1 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh about 50 mg of this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.

5.2. GC-MS Method

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 amu.

  • Sample Preparation: Accurately weigh about 25 mg of this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.

  • Derivatization (for Impurity D): For the analysis of Biphenyl-2-carboxylic acid, a derivatization step (e.g., silylation with BSTFA) is required prior to injection to improve volatility.

Conclusion

The choice between HPLC-UV and GC-MS for the quantitative analysis of impurities in this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and reliable method suitable for routine quality control, capable of analyzing all key impurities, including the non-volatile Phenylboronic acid.

  • GC-MS offers superior sensitivity and selectivity, making it ideal for trace-level impurity detection and identification. However, it requires derivatization for non-volatile impurities, which adds complexity to the workflow.

For comprehensive impurity profiling, a combination of both techniques may be most effective. HPLC-UV can be used for routine quantification of known impurities, while GC-MS can be employed for the identification of unknown impurities and for methods requiring higher sensitivity.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl Biphenyl-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For a compound like Ethyl biphenyl-2-carboxylate, an important intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs), robust and validated analytical methods are the bedrock of quality assurance.[1] This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, with a focus on the critical process of cross-validation to ensure consistency and reliability of results between different analytical techniques.

The Central Role of Analytical Method Validation

Before delving into the comparison of methods, it is crucial to understand the principles of analytical method validation. Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] The International Council on Harmonisation (ICH) has established guidelines that outline the key validation characteristics to be evaluated.[2][3][4] These parameters ensure that the method is reliable, reproducible, and provides accurate data.[4]

The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]

  • Accuracy: The closeness of test results to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Comparative Analysis of Analytical Methods for this compound

Two of the most common and powerful analytical techniques for the quantification of organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods often depends on the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique in pharmaceutical analysis. For a non-volatile compound like this compound, reversed-phase HPLC with UV detection is a highly suitable method. The biphenyl moiety in the molecule provides a strong chromophore, allowing for sensitive UV detection.[5][6]

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. Given that this compound has a boiling point of approximately 360.75°C, GC analysis is feasible.[7] GC coupled with a Flame Ionization Detector (FID) is a common setup for quantitative analysis of organic compounds.[8][9][10]

Performance Comparison of HPLC and GC Methods

The following table summarizes the typical performance characteristics of hypothetical, well-developed HPLC and GC methods for the quantification of this compound. The acceptance criteria are based on ICH guidelines and common industry practices.[4][11][12]

Validation ParameterHPLC-UVGC-FIDTypical Acceptance Criteria
Specificity HighHighNo interference at the retention time of the analyte.
Linearity (r²) > 0.999> 0.999r² ≥ 0.999
Range 1 - 100 µg/mL1 - 100 µg/mL80-120% of the test concentration.[3]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0% for drug substance.
Precision (% RSD) < 1.0%< 1.5%≤ 2%[4]
LOD ~0.1 µg/mL~0.2 µg/mLSignal-to-noise ratio of 3:1.
LOQ ~0.3 µg/mL~0.6 µg/mLSignal-to-noise ratio of 10:1.
Robustness HighModerate%RSD of results should be within acceptable limits after minor variations in method parameters.

Experimental Protocols

HPLC-UV Method Protocol

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the sample containing this compound in methanol and dilute with the mobile phase to a final concentration within the linear range.

GC-FID Method Protocol

1. Chromatographic Conditions:

  • Column: Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Split injection (e.g., split ratio 20:1).

  • Injection Volume: 1 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent like dichloromethane or ethyl acetate to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the same solvent to cover the linear range.

  • Sample Preparation: Dissolve a known amount of the sample containing this compound in the chosen solvent and dilute to a final concentration within the linear range.

Cross-Validation of Analytical Methods

Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably to produce comparable results.[13][14] This is a critical step when transferring a method to a different laboratory or when a new method is introduced to replace an existing one.[13][15] The goal is to ensure data integrity and consistency throughout the lifecycle of a product.[14]

Cross-Validation Protocol: HPLC vs. GC

This protocol outlines the steps to perform a cross-validation between the developed HPLC and GC methods for the quantification of this compound.

1. Objective: To demonstrate the equivalency of the HPLC-UV and GC-FID methods for the determination of this compound.

2. Scope: This protocol applies to the analysis of the same batch of a drug substance or a well-characterized sample.

3. Procedure:

  • Sample Selection: A minimum of three batches of the sample should be analyzed. From each batch, prepare at least three independent samples.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-FID methods.

  • Data Evaluation:

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results obtained from each method for each batch.

    • Compare the mean results from the two methods using a statistical test, such as a two-sample t-test, to determine if there is a statistically significant difference between the methods.

4. Acceptance Criteria:

  • The mean results obtained by the two methods should not be statistically different (e.g., p-value > 0.05).

  • The percentage difference between the mean results of the two methods should be within a predefined acceptance limit, typically no more than 2.0%.

Visualizing the Workflow

To better illustrate the logical flow of method validation and cross-validation, the following diagrams are provided.

AnalyticalMethodValidation cluster_Validation Analytical Method Validation Workflow Define_Purpose Define Analytical Method's Purpose (Assay, Impurity, etc.) Develop_Method Develop Analytical Method (HPLC, GC) Define_Purpose->Develop_Method Define_Parameters Define Validation Parameters & Acceptance Criteria (ICH Q2) Develop_Method->Define_Parameters Execute_Validation Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) Define_Parameters->Execute_Validation Analyze_Data Analyze Data & Compare with Acceptance Criteria Execute_Validation->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report

Caption: Workflow for Analytical Method Validation.

CrossValidationWorkflow cluster_CrossValidation Cross-Validation Workflow (HPLC vs. GC) Validated_HPLC Validated HPLC Method Select_Samples Select Homogeneous Samples (min. 3 batches) Validated_HPLC->Select_Samples Validated_GC Validated GC Method Validated_GC->Select_Samples Analyze_HPLC Analyze Samples with HPLC (n=3) Select_Samples->Analyze_HPLC Analyze_GC Analyze Samples with GC (n=3) Select_Samples->Analyze_GC Compare_Results Statistically Compare Results (t-test, % difference) Analyze_HPLC->Compare_Results Analyze_GC->Compare_Results Meet_Criteria Do Results Meet Acceptance Criteria? Compare_Results->Meet_Criteria CrossValidation_Successful Cross-Validation Successful Methods are Interchangeable Meet_Criteria->CrossValidation_Successful Yes Investigate_Discrepancies Investigate Discrepancies & Re-evaluate Methods Meet_Criteria->Investigate_Discrepancies No Investigate_Discrepancies->Select_Samples

References

A Comparative Guide to Sartan Precursors: Ethyl Biphenyl-2-Carboxylate vs. Other Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of angiotensin II receptor blockers, commonly known as sartans, is a cornerstone of cardiovascular drug development. The efficiency, purity, and cost-effectiveness of these syntheses are critically dependent on the choice of the biphenyl precursor. This guide provides an objective comparison of Ethyl Biphenyl-2-Carboxylate against other widely used sartan precursors, with a focus on experimental data and synthetic pathways.

Introduction to Sartan Precursors

The biphenyl moiety is the structural backbone of most sartan drugs. The choice of the starting material for this core structure significantly impacts the entire synthetic route. Historically, precursors like 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN) have been favored in industrial synthesis. However, alternative precursors such as this compound and its derivatives are also employed, particularly in the synthesis of specific sartans like Telmisartan. This guide will delve into a comparative analysis of these precursors.

Data Presentation: A Comparative Overview

The following tables summarize key comparative metrics for this compound and the more common precursor, 4'-Bromomethyl-2-cyanobiphenyl (and its precursor, 2-cyano-4'-methylbiphenyl). Data is compiled from various literature sources and represents typical yields and conditions.

Table 1: Comparison of Key Performance Indicators

ParameterThis compound Route4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN) Route
Typical Starting Material Ethyl 4'-methylbiphenyl-2-carboxylate2-cyano-4'-methylbiphenyl (OTBN)
Key Transformation(s) Bromination of methyl group, Hydrolysis of esterBromination of methyl group
Overall Yield (indicative) Varies depending on specific sartan and processAn overall yield of 58.6% has been reported for Losartan synthesis starting from OTBN[1].
Purity of Intermediate High purity achievable through crystallization.High purity (>99.0%) is commercially available and crucial for subsequent steps to avoid side reactions[2][3].
Cost-Effectiveness Potentially lower raw material cost for the basic biphenyl carboxylate structure, but may require more steps.Established industrial processes; bulk availability may lower the cost of the precursor.
Safety Considerations Requires handling of brominating agents and hydrolysis reagents (acids/bases).Involves handling of toxic brominating agents and cyanobiphenyl compounds.

Table 2: Indicative Reaction Yields for Key Synthetic Steps

Reaction StepPrecursor RouteReported Yield
Suzuki Coupling to form biphenyl coreBoth routes>90%[4][5]
Bromination of methyl groupEthyl 4'-methylbiphenyl-2-carboxylate47% - 93% (for the methyl ester)
Bromination of methyl group2-cyano-4'-methylbiphenyl (OTBN)~94%[6]
Hydrolysis of ester to carboxylic acidThis compound derivativeTypically high (>95%)
Conversion of cyano to tetrazole4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN)Yields can be high, but the reaction can be hazardous.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for key transformations involving the compared precursors.

Protocol 1: Synthesis of Telmisartan Intermediate from Methyl 4'-methylbiphenyl-2-carboxylate

This protocol describes the bromination of the methyl group, a key step in activating the precursor for coupling with the benzimidazole moiety of Telmisartan.

Reaction: Bromination of Methyl 4'-methylbiphenyl-2-carboxylate.

Materials:

  • Methyl 4'-methylbiphenyl-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl4) or other suitable solvent

Procedure:

  • A solution of Methyl 4'-methylbiphenyl-2-carboxylate (1 equivalent) in CCl4 is prepared in a round-bottom flask.

  • N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO are added to the solution.

  • The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical bromination.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude Methyl 4'-(bromomethyl)biphenyl-2-carboxylate.

  • The crude product can be purified by recrystallization.

Protocol 2: Synthesis of Losartan Intermediate from 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN)

This protocol outlines the alkylation of the imidazole core of Losartan with Br-OTBN.

Reaction: Alkylation of 2-butyl-4-chloro-5-formylimidazole with Br-OTBN.

Materials:

  • 2-butyl-4-chloro-5-formylimidazole

  • 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN)

  • Sodium hydroxide or other suitable base

  • A suitable solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • To a stirred solution of 2-butyl-4-chloro-5-formylimidazole (1 equivalent) in DMF, add a base such as powdered sodium hydroxide.

  • Add a solution of 4'-Bromomethyl-2-cyanobiphenyl (1 equivalent) in DMF dropwise to the mixture.

  • The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for several hours until the reaction is complete, as monitored by TLC or HPLC[7].

  • Upon completion, the reaction mixture is poured into water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to yield the crude product, 2-butyl-4-chloro-1-[2'-(cyanobiphenyl-4-yl)methyl]-5-formylimidazole.

  • The crude product can be purified by recrystallization.

Signaling Pathways and Experimental Workflows

To provide a broader context, the following diagrams illustrate the renin-angiotensin-aldosterone system (RAAS) targeted by sartan drugs and a typical synthetic workflow for sartan synthesis.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction, Aldosterone Release, etc. AT1Receptor->Vasoconstriction Sartans Sartan Drugs Sartans->AT1Receptor Blockade Renin Renin ACE ACE

Renin-Angiotensin-Aldosterone System (RAAS) Pathway.

Sartan_Synthesis_Workflow cluster_precursor Biphenyl Precursor Synthesis cluster_sartan Sartan Synthesis ArylHalide Aryl Halide SuzukiCoupling Suzuki-Miyaura Coupling ArylHalide->SuzukiCoupling ArylboronicAcid Arylboronic Acid ArylboronicAcid->SuzukiCoupling BiphenylCore Biphenyl Core (e.g., OTBN or Biphenyl Carboxylate) SuzukiCoupling->BiphenylCore Activation Activation of Biphenyl Core (e.g., Bromination) BiphenylCore->Activation Coupling Coupling with Heterocycle Activation->Coupling FinalSartan Final Sartan Drug Coupling->FinalSartan Heterocycle Sartan Heterocycle Heterocycle->Coupling

General Synthetic Workflow for Sartan Drugs.

Comparison of Synthetic Routes

Route A: Via this compound

This route, often utilized for Telmisartan, involves the synthesis of a biphenyl-2-carboxylate intermediate.

Advantages:

  • The starting materials, various substituted benzoic acids and their esters, can be readily available and potentially more cost-effective.

  • Avoids the use of cyanide in the main biphenyl precursor, which can be a safety advantage.

Disadvantages:

  • Requires an additional hydrolysis step to convert the ester to the carboxylic acid, which is the functional group in the final Telmisartan molecule.

  • The overall number of synthetic steps might be longer compared to other routes.

Route B: Via 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN)

This is a more conventional and widely industrialized route for sartans like Losartan, Valsartan, and Irbesartan.

Advantages:

  • Br-OTBN is a highly reactive and versatile intermediate, allowing for efficient coupling with various heterocyclic moieties[3].

  • The cyano group is a direct precursor to the tetrazole ring, a critical pharmacophore for many sartans, which can be formed in a later step.

  • Well-established and optimized industrial processes are available.

Disadvantages:

  • Involves the use of toxic cyanide-containing compounds.

  • The bromination step to convert OTBN to Br-OTBN uses hazardous reagents and requires careful control to avoid the formation of impurities like dibrominated species[2].

Conclusion

The choice of precursor in sartan synthesis is a critical decision that influences the entire manufacturing process. While 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN) remains a dominant and well-established precursor for many blockbuster sartans due to its high reactivity and direct pathway to the tetrazole ring, the use of this compound and its derivatives presents a viable alternative, particularly for sartans like Telmisartan.

The this compound route may offer advantages in terms of raw material cost and avoidance of large-scale cyanide chemistry. However, it may necessitate additional synthetic steps, such as ester hydrolysis. Ultimately, the optimal choice depends on the specific sartan being synthesized, the scale of production, cost considerations, and the safety and environmental regulations of the manufacturing facility. Further process optimization and head-to-head comparative studies would be invaluable for making fully informed decisions in the development of next-generation sartan manufacturing processes.

References

A Comparative Guide to the Green Synthesis of Ethyl Biphenyl-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Benchmarking Analysis of Synthetic Routes

The synthesis of biphenyl-2-carboxylates is a critical step in the development of numerous pharmaceutical compounds. As the chemical industry increasingly embraces sustainable practices, the development of green synthetic methodologies is paramount. This guide provides a comparative analysis of a green synthesis route, the Suzuki-Miyaura coupling, against the traditional Ullmann condensation for the preparation of Ethyl biphenyl-2-carboxylate. The comparison is based on quantitative data from established experimental protocols, offering a clear benchmark for researchers in the field.

At a Glance: Green vs. Traditional Synthesis

The data clearly indicates that the Suzuki-Miyaura coupling offers significant advantages in terms of reaction conditions, yield, and environmental impact compared to the traditional Ullmann condensation.

ParameterGreen Route: Suzuki-Miyaura CouplingTraditional Route: Ullmann Condensation
Starting Materials Ethyl 2-bromobenzoate, Phenylboronic acidEthyl 2-iodobenzoate, Benzene
Catalyst Palladium(II) acetate (Pd(OAc)₂)Copper powder (Cu)
Solvent WaterToluene
Base Potassium carbonate (K₂CO₃)None specified
Temperature Room Temperature200 °C
Reaction Time 4 hours24 hours
Yield >90%[1][2]Moderate (not specified)
Key Advantages Mild conditions, high yield, use of non-toxic solvent, shorter reaction time.Established method.
Key Disadvantages Use of a precious metal catalyst.Harsh reaction conditions, high temperature, long reaction time, use of a volatile organic solvent.

The Green Advantage: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling has emerged as a powerful and versatile tool in modern organic synthesis, particularly for the formation of carbon-carbon bonds.[3] Its application to the synthesis of biphenyl derivatives offers a significantly greener alternative to traditional methods. The use of water as a solvent and room temperature conditions dramatically reduces the environmental footprint and energy consumption of the process.[1][2] Furthermore, the high yields and shorter reaction times contribute to a more efficient and economical synthesis.

The Traditional Approach: Ullmann Condensation

The Ullmann condensation is a classical method for the formation of biaryl compounds.[4] However, it is often hampered by the need for harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper.[4] These conditions not only pose safety and environmental concerns but can also limit the functional group tolerance of the reaction.

Experimental Protocols

Green Route: Suzuki-Miyaura Coupling in Water

This protocol is adapted from a green synthesis methodology for biphenyl carboxylic acids.[1][2]

Materials:

  • Ethyl 2-bromobenzoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

Procedure:

  • In a reaction vessel, combine Ethyl 2-bromobenzoate (1.0 mmol), Phenylboronic acid (1.2 mmol), Potassium carbonate (2.0 mmol), and Palladium(II) acetate (0.05 mol%).

  • Add deionized water (5 mL) to the mixture.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon completion, the product can be extracted using an organic solvent and purified by standard chromatographic techniques.

Traditional Route: Ullmann Condensation

This protocol is based on the general principles of the Ullmann reaction for biaryl synthesis.[4]

Materials:

  • Ethyl 2-iodobenzoate

  • Benzene

  • Copper powder

Procedure:

  • In a high-pressure reaction vessel, combine Ethyl 2-iodobenzoate (1.0 mmol) and an excess of Benzene, which acts as both reactant and solvent.

  • Add activated copper powder (stoichiometric amount).

  • Seal the vessel and heat the reaction mixture to 200 °C for 24 hours.

  • After cooling, the reaction mixture is filtered to remove the copper residues.

  • The excess benzene is removed by distillation, and the crude product is purified by column chromatography.

Visualizing the Synthetic Pathways

To further illustrate the logic of the two synthetic approaches, the following diagrams outline the key transformations.

cluster_0 Green Route: Suzuki-Miyaura Coupling cluster_1 Traditional Route: Ullmann Condensation A Ethyl 2-bromobenzoate C This compound A->C Pd(OAc)₂, K₂CO₃ H₂O, Room Temp, 4h B Phenylboronic acid B->C D Ethyl 2-iodobenzoate F This compound D->F Cu Powder Toluene, 200°C, 24h E Benzene E->F

Caption: Comparison of Suzuki-Miyaura and Ullmann synthesis routes.

Logical Workflow for Method Selection

The decision-making process for selecting the optimal synthesis route can be visualized as follows:

Start Select Synthesis Route for This compound Green Consider Green Chemistry Principles? Start->Green Suzuki Suzuki-Miyaura Coupling Green->Suzuki Yes Ullmann Ullmann Condensation Green->Ullmann No Mild Mild Conditions High Yield Aqueous Solvent Suzuki->Mild Harsh Harsh Conditions High Temperature Organic Solvent Ullmann->Harsh

Caption: Decision workflow for synthesis route selection.

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura coupling presents a demonstrably greener and more efficient alternative to the traditional Ullmann condensation. The milder reaction conditions, use of an environmentally benign solvent, higher yields, and significantly shorter reaction times make it the superior choice for modern, sustainable pharmaceutical development. While the initial cost of the palladium catalyst may be a consideration, the overall process efficiency and reduced environmental impact offer compelling advantages for researchers and drug development professionals.

References

A Comparative Analysis of the Antifungal Efficacy of Biphenyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This has spurred the exploration of novel antifungal agents with diverse mechanisms of action. Among the promising candidates, biphenyl esters have garnered attention for their potential antifungal properties. This guide provides a comparative overview of the antifungal activity of various biphenyl esters, supported by experimental data, to aid researchers in the development of new and effective antifungal therapies.

Quantitative Assessment of Antifungal Activity

The antifungal efficacy of a selection of biphenyl-4-carboxylic acid esters was evaluated against clinically relevant Candida species. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that visibly inhibits fungal growth, was determined using the broth microdilution method. The results, summarized in Table 1, highlight the structure-activity relationships within this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Biphenyl-4-Carboxylic Acid Esters against Candida Species (μg/mL) [1]

CompoundStructureC. albicans (ATCC 76485)C. albicans (LM-111)C. tropicalis (ATCC 13803)C. tropicalis (LM-14)
Methyl [1,1'-biphenyl]-4-carboxylate Biphenyl-4-COOCH₃>1024>1024>1024>1024
Ethyl [1,1'-biphenyl]-4-carboxylate Biphenyl-4-COOCH₂CH₃102451210241024
Propyl [1,1'-biphenyl]-4-carboxylate Biphenyl-4-COOCH₂CH₂CH₃>1024>1024>1024>1024
Isopropyl [1,1'-biphenyl]-4-carboxylate Biphenyl-4-COOCH(CH₃)₂1024102410241024
Butyl [1,1'-biphenyl]-4-carboxylate Biphenyl-4-COOCH₂(CH₂)₂CH₃>1024>1024>1024>1024
2-Methoxyethyl [1,1'-biphenyl]-4-carboxylate Biphenyl-4-COOCH₂CH₂OCH₃1024102410241024
Decanoyl [1,1'-biphenyl]-4-carboxylate Biphenyl-4-COOC₁₀H₂₁512512512512
Benzyl [1,1'-biphenyl]-4-carboxylate Biphenyl-4-COOCH₂C₆H₅>1024>1024>1024>1024

Experimental Protocols

The determination of the antifungal activity of biphenyl esters is crucial for comparative analysis. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Broth Microdilution Method for Yeasts (CLSI M27/EUCAST)

This protocol outlines the general steps for performing the broth microdilution assay for yeast species like Candida and Cryptococcus, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4]

  • Preparation of Antifungal Stock Solutions: Biphenyl esters are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Preparation of Microdilution Plates: A series of two-fold dilutions of the antifungal stock solutions are prepared in 96-well microtiter plates using a liquid growth medium such as RPMI 1640 medium buffered with MOPS.[5] This creates a range of concentrations to test.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline or water to a specific turbidity, corresponding to a standardized cell density (typically 0.5–2.5 x 10³ colony-forming units [CFU]/mL in the final test wells).

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. Control wells, including a growth control (no antifungal agent) and a sterility control (no inoculum), are also included.

  • Incubation: The inoculated plates are incubated at 35-37°C for 24-48 hours.[5]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer.

experimental_workflow Experimental Workflow: Broth Microdilution Method cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_solution Prepare Antifungal Stock Solution (in DMSO) plate_prep Prepare Serial Dilutions in 96-well Plate (RPMI Medium) stock_solution->plate_prep inoculation Inoculate Plates with Fungal Suspension plate_prep->inoculation inoculum_prep Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) inoculum_prep->inoculation incubation Incubate Plates (35-37°C, 24-48h) inoculation->incubation mic_determination Determine MIC (Lowest Inhibitory Concentration) incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Mechanisms of Antifungal Action

The antifungal activity of biphenyl derivatives, including esters, is believed to stem from their ability to interfere with essential fungal cellular processes. Two primary mechanisms have been proposed: inhibition of ergosterol biosynthesis and disruption of the fungal cell membrane.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex pathway involving multiple enzymatic steps. A key enzyme in this pathway is lanosterol 14α-demethylase, encoded by the ERG11 gene, which is a member of the cytochrome P450 family (CYP51).[6][7][8] Azole antifungals, a major class of antifungal drugs, function by inhibiting CYP51. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[8][9][10] Some biphenyl derivatives have been shown to act as inhibitors of CYP51, suggesting a similar mechanism of action for certain biphenyl esters.[11]

ergosterol_pathway Simplified Ergosterol Biosynthesis Pathway and Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibitor Biphenyl Ester (Potential CYP51 Inhibitor) inhibitor->cyp51 Inhibition cyp51->ergosterol Demethylation

Caption: Inhibition of the ergosterol biosynthesis pathway by biphenyl esters.

Disruption of the Fungal Cell Membrane

The lipophilic nature of biphenyl esters may also contribute to their antifungal activity through direct interaction with and disruption of the fungal cell membrane. This mechanism does not rely on the inhibition of a specific enzyme but rather on the physicochemical properties of the compound. Lipophilic compounds can intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability.[12] This can lead to the leakage of essential intracellular components, such as ions and small molecules, and ultimately result in cell death. The presence of long alkyl chains in some of the more active biphenyl esters, such as decanoyl 4-biphenyl carboxylate, supports this hypothesis, as increased lipophilicity can enhance membrane disruption.[1]

membrane_disruption Proposed Mechanism of Fungal Cell Membrane Disruption biphenyl_ester Lipophilic Biphenyl Ester membrane Fungal Cell Membrane (Lipid Bilayer) biphenyl_ester->membrane Interaction intercalation Intercalation into Lipid Bilayer membrane->intercalation permeability Increased Membrane Permeability & Fluidity intercalation->permeability leakage Leakage of Intracellular Components permeability->leakage death Fungal Cell Death leakage->death

Caption: Disruption of the fungal cell membrane by lipophilic biphenyl esters.

Conclusion

The presented data indicates that biphenyl esters exhibit a range of antifungal activities, with their efficacy being influenced by the nature of the ester substituent. Specifically, the presence of an appropriate alkyl chain length, as seen in decanoyl 4-biphenyl carboxylate, appears to be beneficial for activity against Candida species. The proposed mechanisms of action, including the inhibition of ergosterol biosynthesis and direct membrane disruption, offer promising avenues for the development of novel antifungal drugs. Further research, including the synthesis and evaluation of a broader range of biphenyl esters against a wider panel of fungal pathogens and detailed mechanistic studies, is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

A Strategic Guide to Selecting Biphenyl-2-Carboxylate Esters in Synthesis: Tert-Butyl vs. Ethyl

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the biphenyl moiety is a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The functionalization of this scaffold often requires careful selection of protecting groups, where esters of the 2-carboxylic acid position play a critical role. This guide provides an in-depth comparison of two commonly employed esters, tert-butyl biphenyl-2-carboxylate and ethyl biphenyl-2-carboxylate, offering field-proven insights and experimental data to inform strategic decisions in your synthetic campaigns.

Physicochemical Properties: A Head-to-Head Comparison

The choice between a tert-butyl and an ethyl ester is fundamentally a choice between steric bulk and reactivity. The tert-butyl group is significantly larger and introduces substantial steric hindrance around the carbonyl group, while the ethyl group is relatively unencumbered. This primary structural difference dictates their physical properties and, more importantly, their chemical behavior.

PropertyTert-Butyl Biphenyl-2-carboxylateThis compoundRationale for Difference
Molecular Formula C₁₈H₂₀O₂[3]C₁₅H₁₄O₂Addition of a C₃H₆ unit in the tert-butyl group.
Molecular Weight 268.35 g/mol [3]226.27 g/mol Higher mass of the tert-butyl group.
Appearance Pale yellow opaque oil[3]Yellow amorphous solid / oil[4]Steric hindrance from the tert-butyl group can disrupt crystal lattice packing, favoring a liquid or low-melting point solid state.
Key Feature High steric hindrance, stable to basic hydrolysis[5][6]Lower steric hindrance, readily undergoes hydrolysis and other nucleophilic attacks.The bulky t-butyl group physically blocks nucleophilic attack at the carbonyl carbon.[5]
The Decisive Factor: Steric Hindrance and Its Synthetic Implications

The most critical distinction between these two esters lies in their susceptibility to nucleophilic attack, particularly hydrolysis.

  • Tert-Butyl Esters: The Robust Protector

The tert-butyl group's immense steric bulk effectively shields the electrophilic carbonyl carbon from attack by nucleophiles like hydroxide ions.[5] Consequently, tert-butyl esters are remarkably stable under basic (saponification) conditions that would readily cleave an ethyl ester.[6] This stability is a significant strategic advantage when subsequent reaction steps require basic conditions and the carboxylic acid must remain protected. However, this stability comes at a cost; cleavage of the tert-butyl ester typically requires strong acidic conditions (e.g., trifluoroacetic acid) which proceed via an AAL1 mechanism involving a stable tert-butyl carbocation.

  • Ethyl Esters: The Versatile Workhorse

In contrast, the ethyl ester is a classic protecting group that can be easily removed under standard basic hydrolysis (saponification) conditions. Its smaller size allows for facile nucleophilic attack at the carbonyl. This makes it an ideal choice when the synthetic route calls for a straightforward deprotection to the corresponding carboxylic acid late in the sequence. Furthermore, the ethyl ester can participate in a wider range of transformations, such as transesterification or amidation, which are often sluggish or impossible with the sterically hindered tert-butyl analogue.

Application in Synthesis: A Case Study in Suzuki-Miyaura Cross-Coupling

The biphenyl-2-carboxylate scaffold is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex poly-aromatic systems.[2][7] The ester group at the ortho position can influence the reaction's efficiency and outcome.[8][9]

Let's consider a hypothetical Suzuki-Miyaura coupling between a brominated biphenyl-2-carboxylate and 4-methoxyphenylboronic acid.

Reaction Scheme: Aryl Bromide + Boronic Acid --(Pd Catalyst, Base)--> Coupled Product

The primary function of the ester here is to protect the carboxylic acid. However, the choice of ester can have secondary consequences. Under the basic conditions required for the Suzuki coupling (e.g., K₂CO₃, K₃PO₄), the ethyl ester is at a higher risk of partial hydrolysis, which can complicate purification and lower the yield of the desired product. The tert-butyl ester, being resistant to these conditions, would be expected to provide a cleaner reaction profile.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using Ethyl 4'-bromo-[1,1'-biphenyl]-2-carboxylate
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Ethyl 4'-bromo-[1,1'-biphenyl]-2-carboxylate (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.5 mmol, 2.5 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the mixture to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using Tert-Butyl 4'-bromo-[1,1'-biphenyl]-2-carboxylate
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Tert-Butyl 4'-bromo-[1,1'-biphenyl]-2-carboxylate (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.5 mmol, 2.5 equiv), and Pd(OAc)₂ (0.02 mmol, 2 mol%) with SPhos (0.04 mmol, 4 mol%) as the ligand.

  • Solvent Addition: Add degassed toluene/water (10:1, 11 mL).

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the mixture to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow Visualization

G cluster_setup 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base, Pd Catalyst flask Flame-dried Schlenk Flask (Inert Atmosphere) reagents->flask solvents Add Degassed Solvents flask->solvents heating Heat and Stir (Monitor by TLC) solvents->heating quench Cool and Quench (Add Water) heating->quench extract Extract with Organic Solvent quench->extract purify Dry and Concentrate extract->purify column Column Chromatography purify->column final_product final_product column->final_product Isolate Pure Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Analysis

Based on the principles discussed, we can anticipate the following outcomes from the case study reactions.

ParameterTert-Butyl Ester ProtocolEthyl Ester ProtocolMechanistic Rationale
Reaction Time ~4-6 hours~12-16 hoursThe combination of a more active catalyst system (Pd(OAc)₂/SPhos) often used for sterically demanding substrates may lead to faster conversion.
Yield High (~90%)Moderate to High (~75-85%)The primary difference in yield would likely stem from the stability of the ester. The ethyl ester may undergo partial hydrolysis, creating the carboxylate salt as a byproduct and reducing the yield of the desired ester product.
Purity (Crude) HighModerateThe tert-butyl ester's resistance to hydrolysis leads to a cleaner crude reaction mixture with fewer side products, simplifying purification.
Key Byproduct Homocoupling of boronic acidHydrolyzed starting material (carboxylate salt), homocoupling productsThe formation of the biphenyl-2-carboxylate salt is a unique and significant side reaction for the ethyl ester under basic conditions.
Strategic Selection: When to Choose Tert-Butyl vs. Ethyl

The decision to use a tert-butyl or this compound is a strategic one, guided by the overall synthetic plan.

Choose Tert-Butyl Biphenyl-2-carboxylate when:

  • Subsequent reaction steps require strongly basic or nucleophilic conditions.

  • The highest possible yield and cleanest reaction profile are critical for a coupling step.

  • The final target is the ester itself or a derivative where the ester remains intact.

  • The synthetic route can accommodate a final, strong-acid deprotection step.

Choose this compound when:

  • The synthetic plan requires a facile and mild final deprotection to the carboxylic acid via saponification.

  • The intermediate ester needs to be converted to other functional groups (e.g., amides, other esters).

  • The reaction conditions throughout the synthesis are neutral or acidic.

  • Potential for hydrolysis in a key step is low or can be mitigated by careful control of conditions.

Conclusion

Both tert-butyl and ethyl biphenyl-2-carboxylates are valuable tools in the synthetic chemist's arsenal. The tert-butyl ester offers robustness and stability, acting as a bulwark against basic and nucleophilic reagents, ensuring cleaner reactions at the cost of requiring harsh acidic conditions for its removal. The ethyl ester , in contrast, provides versatility and ease of cleavage under standard basic conditions, making it a workhorse for synthetic routes culminating in the free carboxylic acid. The optimal choice is not one of inherent superiority, but one of strategic alignment with the specific demands and sequence of the planned synthesis. A thorough understanding of their reactivity and stability profiles, as detailed in this guide, empowers researchers to make informed decisions that streamline workflows, maximize yields, and ultimately accelerate the path to their target molecules.

References

Safety Operating Guide

A Guide to the Safe Disposal of Ethyl Biphenyl-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is a cornerstone of a safe and compliant research environment. This guide provides essential safety and logistical information for the proper disposal of Ethyl biphenyl-2-carboxylate, ensuring the protection of personnel and the environment.

When handling this compound, it is crucial to consult the substance's Safety Data Sheet (SDS) for detailed safety information. While some sources may indicate no known hazards, other suppliers provide more comprehensive safety data, highlighting potential risks. To ensure the highest safety standards, a conservative approach that addresses all potential hazards is recommended.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.

  • Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.

In case of accidental exposure, follow these first-aid measures immediately:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • After skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do not induce vomiting. Wash out the mouth with water. Seek medical attention.

Spill and Leak Management

In the event of a spill, contain the substance to prevent it from entering drains or waterways. Absorb the spill with an inert material, such as vermiculite, dry sand, or earth, and place it in a suitable, labeled container for disposal. Ensure the area is well-ventilated during cleanup.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for safe handling and disposal.

PropertyValue
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Boiling Point 255 °C (491 °F)
Melting Point 68 - 70 °C (154 - 158 °F)

Note: Physical properties can vary slightly between different sources and purities.

Proper Disposal Protocol

The primary method for the disposal of this compound is to send it to a licensed and approved hazardous waste disposal facility. This ensures compliance with local, state, and federal regulations and minimizes environmental impact.

Step-by-Step Disposal Procedure:

  • Containerization: Ensure the waste material is stored in a clearly labeled, sealed, and compatible container. The label should include the chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Aquatic Toxin"), and the date of accumulation.

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.

  • Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution and local regulations.

It is imperative to avoid disposing of this compound down the drain or in regular trash, as it can be very toxic to aquatic life with long-lasting effects.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Assess Hazards & Don PPE B Contain & Label Waste A->B C Segregate from Incompatible Waste B->C D Contact EHS or Licensed Contractor C->D E Complete Waste Manifest D->E F Store Securely for Pickup E->F G Waste Collected by Contractor F->G H Final Disposal at Approved Facility G->H

Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Ethyl Biphenyl-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for Ethyl biphenyl-2-carboxylate (CAS No. 19926-49-9). While comprehensive toxicological data for this specific compound is limited, the following procedures are based on established best practices for handling laboratory chemicals with unknown hazard profiles and data from its Safety Data Sheet (SDS).[1]

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesShould fit snugly around the eyes to protect from splashes.[2][3]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling esters.[2][4][5] Gloves should be inspected for any signs of degradation or puncture before use.
Body Protection Laboratory CoatA standard lab coat is required to protect against skin contact.[3][4] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated laboratory fume hood to minimize inhalation of vapors or mists.[1]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing the risk of exposure and ensuring procedural consistency. The following workflow outlines the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_sds Review Safety Data Sheet prep_sds->prep_ppe handle_weigh Weigh/Measure in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer clean_decontaminate Decontaminate Glassware & Surfaces handle_transfer->clean_decontaminate clean_waste Dispose of Waste in Labeled Container clean_decontaminate->clean_waste clean_ppe Remove and Dispose of PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Safe Handling and Disposal

1. Pre-Handling Preparations:

  • Review the Safety Data Sheet (SDS) for this compound.[1]
  • Ensure that a properly functioning chemical fume hood is available.
  • Don the appropriate Personal Protective Equipment (PPE) as outlined in the table above.
  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Conduct all manipulations of this compound within a certified chemical fume hood.[1]
  • Avoid direct contact with skin and eyes.[1]
  • Avoid inhalation of any vapors or mists.[1]
  • Use appropriate tools (e.g., spatula, pipette) for transferring the chemical to prevent contamination and spillage.

3. In Case of a Spill:

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
  • Collect the absorbed material into a suitable container for disposal.[1]
  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
  • For large spills, evacuate the area and contact the appropriate emergency response team.

4. First Aid Measures:

  • If inhaled: Move the individual to fresh air. If symptoms persist, seek medical attention.[1]
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1]
  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
  • If swallowed: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

5. Disposal Plan:

  • Dispose of this compound and any contaminated materials as special waste.[1]
  • Arrange for disposal through a licensed disposal company, in accordance with local, regional, and national regulations.[1]
  • Contaminated packaging should be disposed of in the same manner as the unused product.[1]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol [6][7]
Boiling Point 360.751 °C at 760 mmHg[6]
Density 1.082 g/cm³[6]
CAS Number 19926-49-9[1][6][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.